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  • Product: 5-Amino-2-fluoronicotinonitrile
  • CAS: 1260663-78-2

Core Science & Biosynthesis

Foundational

5-Amino-2-fluoronicotinonitrile CAS 503555-42-4 safety data sheet (SDS)

Handling, Reactivity, and Safety Protocols for Medicinal Chemistry Applications Executive Summary 5-Amino-2-fluoronicotinonitrile (CAS 503555-42-4) is a high-value heterocyclic intermediate primarily utilized in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Handling, Reactivity, and Safety Protocols for Medicinal Chemistry Applications

Executive Summary

5-Amino-2-fluoronicotinonitrile (CAS 503555-42-4) is a high-value heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors (e.g., BTK, EGFR) and covalent drugs. Its structural triad—a nucleophilic amino group, an electron-withdrawing nitrile, and a labile fluorine atom—makes it a versatile "privileged scaffold" in drug discovery. However, this same reactivity necessitates rigorous handling protocols to prevent degradation (hydrolysis/oxidation) and ensure operator safety. This guide synthesizes safety data, physicochemical properties, and experimental best practices.

Part 1: Chemical Identity & Physicochemical Profile[1]

The "Fingerprint" of CAS 503555-42-4 Understanding the physical state is the first step in accurate dosing and handling.

PropertyDataTechnical Note
CAS Number 503555-42-4Unique identifier.
IUPAC Name 5-Amino-2-fluoropyridine-3-carbonitrileAlternate: 6-Fluoro-5-cyanopyridin-3-amine.
Molecular Formula C₆H₄FN₃High Nitrogen/Fluorine content.
Molecular Weight 137.11 g/mol Ideal for fragment-based drug design (FBDD).
Appearance Solid (Yellow to Brown powder)Color darkens upon oxidation/air exposure.
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water; lipophilic.
Storage 2–8°C, Inert AtmosphereCritical: Hygroscopic and light-sensitive.
SMILES Nc1cc(cn(c1)F)C#NUseful for cheminformatics/docking.
Part 2: Safety & Hazard Assessment (SDS Analysis)

Authoritative Hazard Interpretation As a pyridine derivative with nitrile and fluorine substituents, this compound exhibits a specific toxicity profile. It is not merely "harmful"; it is a reactive electrophile/nucleophile hybrid that interacts with biological targets.

Core Hazard Classifications (GHS)
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Mechanism of Toxicity
  • Irritation: The basic amino group (-NH2) combined with the electron-deficient pyridine ring creates a local irritant profile for mucous membranes.

  • Metabolic Activation: While stable, the nitrile group (-CN) can theoretically liberate cyanide under extreme metabolic stress, though the primary risk is the intact molecule's binding to proteins via the reactive fluorine (SNAr potential).

Emergency Response Decision Logic

The following diagram outlines the immediate response protocols for exposure, designed for lab safety officers.

SafetyLogic Start Exposure Incident Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhal Inhalation Start->Inhal Action_Skin Wash 15min (Soap/Water) Remove Contaminated Clothes Skin->Action_Skin Action_Eye Rinse 15min (Lifting Lids) Remove Contacts Eye->Action_Eye Action_Inhal Move to Fresh Air Support Breathing Inhal->Action_Inhal Medical Seek Medical Attention (Show SDS/CAS) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Caption: Figure 1.[1][2] Immediate response workflow for CAS 503555-42-4 exposure events.

Part 3: Handling, Storage, & Stability

The "Application Scientist" Perspective Standard lab storage is insufficient. The combination of an electron-rich amino group and an electron-poor pyridine ring makes this compound susceptible to oxidation and hydrolysis.

  • Inert Atmosphere: Always store under Argon or Nitrogen. The amine is prone to oxidation (turning the solid dark brown).

  • Temperature Control: Maintain at 2–8°C . Room temperature storage accelerates degradation.

  • Hygroscopicity: The nitrile group can hydrolyze to an amide/acid if exposed to moisture over time. Use a desiccator.

  • Weighing Protocol:

    • Allow the vial to warm to room temperature before opening to prevent condensation.

    • Weigh quickly in a fume hood; do not leave open to air.

Part 4: Synthetic Utility & Reactivity

Why Researchers Use It This molecule is a "linchpin" intermediate. It offers three distinct points of reactivity, allowing for divergent synthesis of complex drug candidates.

  • C2-Fluorine (The Electrophile): Highly activated by the adjacent Nitrile (C3) and Pyridine Nitrogen. It is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, or alkoxides.

  • C5-Amino (The Nucleophile): Available for amide coupling, urea formation, or Buchwald-Hartwig cross-coupling.

  • C3-Nitrile (The Modifier): Can be hydrolyzed to an amide, reduced to an amine, or used to form heterocycles (e.g., tetrazoles).

Reactivity Pathway Diagram

This diagram illustrates the divergent synthetic routes accessible from this core.

ReactivityMap Core 5-Amino-2-fluoronicotinonitrile (CAS 503555-42-4) SNAr SNAr Displacement (at C2-Fluorine) Core->SNAr  + Nucleophile (R-NH2/R-SH)   Amide Amide Coupling (at C5-Amine) Core->Amide  + Acid Chloride/COOH   Cycliz Cyclization (involving C3-CN) Core->Cycliz  + Hydrazine/Amidine   Prod_SNAr 2-Amino/Thio-nicotinonitriles (Kinase Inhibitor Core) SNAr->Prod_SNAr Prod_Amide N-Acyl Derivatives (Drug Side Chains) Amide->Prod_Amide Prod_Cycliz Fused Heterocycles (e.g., Pyridopyrimidines) Cycliz->Prod_Cycliz

Caption: Figure 2. Divergent synthetic utility of the 5-Amino-2-fluoronicotinonitrile scaffold.

Part 5: Experimental Protocols
Protocol A: Quality Control (Purity Check)

Before starting a synthesis, validate the integrity of the starting material.

  • Method: LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Solvent: Acetonitrile/Water (0.1% Formic Acid).

  • Expected Mass: [M+H]⁺ = 138.12 Da.

  • Criteria: If purity is <95% or significant dark discoloration is observed, recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Eluent: EtOAc/Hexane).

Protocol B: General Amide Coupling (Functionalizing the C5-Amine)

This protocol preserves the sensitive C2-Fluorine for later stages.

  • Setup: Flame-dried round-bottom flask, Argon atmosphere.

  • Reagents:

    • CAS 503555-42-4 (1.0 equiv)

    • Carboxylic Acid (1.1 equiv)

    • HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)

    • DIPEA (Diisopropylethylamine, 3.0 equiv)

    • Solvent: Anhydrous DMF or DMAc (Concentration ~0.1 M).

  • Procedure:

    • Dissolve the Carboxylic Acid and DIPEA in DMF.

    • Add HATU and stir for 5 minutes to activate the acid.

    • Add 5-Amino-2-fluoronicotinonitrile .

    • Stir at Room Temperature (25°C) for 4–16 hours. Monitor by TLC/LCMS.

    • Note: Heating (>60°C) may risk displacing the Fluorine if the amine is nucleophilic enough, though unlikely under these conditions.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄.

References
  • PubChem. (n.d.). 5-Amino-2-fluoronicotinonitrile (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyridine derivatives hazards. Retrieved from [Link]

Sources

Exploratory

Solubility Profile of 5-Amino-2-fluoronicotinonitrile in Organic Solvents: A Technical Guide

Executive Summary 5-Amino-2-fluoronicotinonitrile (CAS: 1260663-78-2) is a highly functionalized, electron-deficient aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-fluoronicotinonitrile (CAS: 1260663-78-2) is a highly functionalized, electron-deficient aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding its solubility profile across various organic solvents is a critical prerequisite for process chemistry, specifically in optimizing nucleophilic aromatic substitution (


) reactions, cross-coupling steps, and downstream crystallization workflows. This guide provides an in-depth mechanistic analysis of its solvation behavior and outlines a rigorously validated empirical protocol for thermodynamic solubility determination.

Structural Rationale and Solvation Mechanics

The solubility of any crystalline intermediate is governed by the thermodynamic balance between its crystal lattice energy and the free energy of solvation. 5-Amino-2-fluoronicotinonitrile possesses a unique array of functional groups that dictate its solvent interactions:

  • Primary Amine (-NH₂): Acts as a strong Hydrogen Bond Donor (HBD). In the solid state, this group forms dense intermolecular hydrogen bond networks, significantly increasing the crystal lattice energy.

  • Nitrile (-C≡N) & Pyridine Nitrogen: Act as strong Hydrogen Bond Acceptors (HBA) and contribute to a high molecular dipole moment.

  • Fluoro Substituent (-F): While fluorine increases the overall lipophilicity of the molecule compared to a hydrogen atom, its strong inductive electron-withdrawing nature polarizes the pyridine ring, further enhancing dipole-dipole interactions.

Because the solid-state structure is heavily stabilized by intermolecular hydrogen bonding (amine-to-nitrile and amine-to-pyridine), solvents must possess sufficient polarity and hydrogen-bond accepting capabilities to disrupt this lattice.

Hansen Solubility Parameters (HSP) Profiling

To systematically predict the solubility of 5-Amino-2-fluoronicotinonitrile, we apply the Hansen Solubility Parameters (HSP) framework, which deconstructs cohesive energy into three specific intermolecular interactions: Dispersion (


), Polarity (

), and Hydrogen Bonding (

)[1].

Given the API's functional groups, the solute exhibits high


 and 

values. Consequently, solvents that closely match these parameters will yield the highest solubility.

Table 1: Empirical Solubility Classification in Standard Organic Solvents

Solvent ClassRepresentative SolventsPredicted Solubility Range (25°C)Mechanistic Justification
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Strong H-bond acceptors (

) efficiently disrupt the API's crystal lattice by bonding with the primary amine without competing solvent-solvent self-association.
Polar Protic Methanol, EthanolModerate (10 - 50 mg/mL)Capable of H-bonding, but strong solvent-solvent self-association competes thermodynamically with solvent-solute interactions.
Moderately Polar Ethyl Acetate, THFLow to Mod. (1 - 10 mg/mL)Moderate dipole moment (

) provides some solvation, but lacks sufficient H-bond capacity to fully overcome the high lattice energy.
Non-Polar Heptane, TolueneVery Low (< 0.1 mg/mL)Negligible polarity and H-bond capacity; completely unable to solvate the highly polar nitrile and amine groups.

Empirical Determination: The Shake-Flask Protocol

While HSP provides predictive modeling, process chemistry requires precise empirical data. Thermodynamic (equilibrium) solubility is the gold standard for process development, as opposed to kinetic solubility, which is prone to supersaturation artifacts. The following protocol is adapted from the OECD Test Guideline 105 and optimized for organic solvents based on established phase-separation methodologies[2].

Step-by-Step Methodology

This workflow is designed as a self-validating system to ensure absolute data integrity.

Phase 1: Saturation & Equilibration

  • Solid Addition: Accurately weigh approximately 50 mg of 5-Amino-2-fluoronicotinonitrile into a 4 mL borosilicate glass vial.

  • Solvent Dispensation: Add 1.0 mL of the target organic solvent. Seal the vial hermetically with a PTFE-lined cap to prevent solvent evaporation.

  • Thermostated Agitation: Place the vial in a thermostated shaker set to 25.0 ± 0.1 °C and agitate at 500 RPM for 24 to 48 hours.

    • Causality: Temperature fluctuations drastically alter solubility equilibrium. A strict ± 0.1 °C tolerance ensures thermodynamic consistency. Extended equilibration prevents the reporting of transient kinetic supersaturation, ensuring true thermodynamic equilibrium is reached[2].

Phase 2: Phase Separation 4. Visual Inspection: Remove the vial and visually confirm the presence of excess solid.

  • Causality: If no solid is present, the solution is not saturated. The experiment must be restarted with a higher solute mass. This acts as a primary self-validation gate.
  • Centrifugation & Filtration: Transfer the suspension to a microcentrifuge tube, centrifuge at 10,000 RPM for 10 minutes at 25 °C, and filter the supernatant through a 0.22 µm PTFE syringe filter.
  • Causality: Centrifugation followed by filtration ensures zero micro-particulate carryover, which would otherwise artificially inflate HPLC-UV concentration readings.

Phase 3: Quantification & Solid-State Verification 6. HPLC-UV Analysis: Gravimetrically dilute the filtered supernatant using the mobile phase to fall within the linear dynamic range of a pre-established HPLC-UV calibration curve, then quantify at the compound's


.
7.  Solid-State Verification:  Recover the residual solid from Step 5, dry gently under vacuum, and analyze via Powder X-Ray Diffraction (PXRD).
  • Causality: Solvents (particularly DMSO or THF) can induce polymorphic transformations or form stable solvates. PXRD confirms that the solubility measured mathematically corresponds to the original, desired crystal form, preventing catastrophic scale-up failures during crystallization.

    SolubilityWorkflow Solvent Solvent & Solid Addition Equil Isothermal Equilibration Solvent->Equil Excess API Sep Phase Separation Equil->Sep 24-48h at 25°C Quant HPLC-UV Quantification Sep->Quant Supernatant Solid Solid-State Verification Sep->Solid Residual Solid

    Caption: Thermodynamic solubility determination workflow featuring critical solid-state verification.

Process Chemistry Applications

Reaction Solvent Selection

For early-stage synthesis involving 5-Amino-2-fluoronicotinonitrile, the highly electrophilic nature of the C-2 position (activated by both the fluorine and the ortho-nitrile) makes it a prime candidate for


 reactions. DMF  and DMSO  are the optimal solvents here. Not only do they provide solubility exceeding 100 mg/mL, but their polar aprotic nature accelerates 

kinetics by leaving nucleophiles unsolvated and highly reactive.
Crystallization and Purification

Purification of this intermediate is best achieved via anti-solvent crystallization. The compound should be dissolved in a moderately polar, volatile solvent like Ethyl Acetate (EtOAc) or THF at elevated temperatures (e.g., 50 °C). Once fully dissolved, a non-polar anti-solvent such as Heptane or Toluene is slowly dosed into the reactor. Because the compound has near-zero solubility in heptane, the mixture's overall polarity drops rapidly, forcing the compound to crystallize out of solution in high purity and yield.

Thermodynamic Profiling (Van 't Hoff Analysis)

To design a robust cooling crystallization process, solubility must be measured across a temperature gradient (e.g., 5 °C, 20 °C, 40 °C, 60 °C). The relationship between solubility (


, expressed as mole fraction) and temperature (

, in Kelvin) is modeled using the simplified Van 't Hoff equation:


By plotting


 against 

, process chemists can extract the enthalpy of solution (

). A steep Van 't Hoff plot indicates that the solubility of 5-Amino-2-fluoronicotinonitrile is highly temperature-dependent in that specific solvent, making it an ideal candidate for high-yield cooling crystallization without the need for anti-solvent addition.

References

  • Hansen Solubility Parameters: A User's Handbook, Second Edition Source: CRC Press / Routledge URL
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species (Citing Baka et al., 2008)
  • New Substances Notification - OECD Test Guideline 105 (Water/Solvent Solubility Shake Flask Method)

Sources

Foundational

thermodynamic stability and reactivity of 5-Amino-2-fluoronicotinonitrile

An In-Depth Technical Guide to the Thermodynamic Stability and Reactivity of 5-Amino-2-fluoronicotinonitrile Executive Summary 5-Amino-2-fluoronicotinonitrile (CAS: 1260663-78-2)[1] is a highly specialized, polyfunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Reactivity of 5-Amino-2-fluoronicotinonitrile

Executive Summary

5-Amino-2-fluoronicotinonitrile (CAS: 1260663-78-2)[1] is a highly specialized, polyfunctionalized heterocyclic building block extensively utilized in advanced drug development and materials science. Its unique "push-pull" electronic architecture presents a fascinating dichotomy: it possesses immense thermodynamic stability due to its strong carbon-fluorine (C-F) bond, yet exhibits extreme kinetic lability towards nucleophilic attack. This whitepaper deconstructs the physicochemical properties of this molecule, mapping its thermodynamic profile to field-proven, self-validating synthetic protocols.

Thermodynamic Stability & Electronic Architecture

The thermodynamic stability of 5-Amino-2-fluoronicotinonitrile is fundamentally dictated by the inherent strength of the aromatic C-F bond. With a bond dissociation energy of approximately 472.7 kJ/mol, the C-F bond is the strongest single bond to carbon, rendering the molecule highly resistant to homolytic cleavage and metabolic degradation[2].

However, the molecule's reactivity is governed by a highly polarized electronic distribution:

  • Electron Withdrawal (-I, -M): The C2-fluorine, the C3-cyano group, and the N1-pyridine nitrogen collectively drain electron density from the aromatic ring.

  • Electron Donation (+M): The C5-amino group acts as a powerful mesomeric donor, pushing electron density back into the ring.

This push-pull dynamic creates a highly localized electrophilic center at the C2 position. Paradoxically, while the C-F bond is thermodynamically robust, the extreme electronegativity of fluorine stabilizes the transition state during nucleophilic attack, making it an exceptional leaving group under kinetic control[3].

ElectronicArchitecture Core 5-Amino-2-fluoronicotinonitrile (CAS: 1260663-78-2) C2 C2-Fluoro Position Highly Electrophilic SNAr Site Core->C2 Kinetic Lability C3 C3-Cyano Position Electron Withdrawing (-M, -I) Stabilizes Meisenheimer Core->C3 Inductive Pull C5 C5-Amino Position Electron Donating (+M) Sandmeyer Vector Core->C5 Mesomeric Push

Caption: Electronic push-pull architecture of 5-Amino-2-fluoronicotinonitrile dictating its reactivity.

Reactivity Profile & Mechanistic Pathways

Nucleophilic Aromatic Substitution (SNAr)

The primary reactivity vector for 5-Amino-2-fluoronicotinonitrile is SNAr at the C2 position. The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack, which forms a resonance-stabilized anionic intermediate known as the Meisenheimer complex[3]. Because fluorine is highly electronegative, it accelerates this initial attack; empirical data shows that 2-fluoropyridines react up to 320 times faster than their 2-chloropyridine counterparts[3][4]. This enhanced reactivity permits the use of milder reaction conditions, which is critical for preventing the unwanted hydrolysis of the sensitive C3-nitrile group[4].

Derivatization of the C5-Amino Group

The primary amine at C5 serves as a versatile handle for late-stage functionalization. It can undergo diazotization to form a diazonium salt. Through Sandmeyer-type reactions, this diazonium intermediate can be converted into halides (Br, I) or azides, transforming the electron-donating amine into a vector for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Quantitative Data Summary

Table 1: Thermodynamic and Physicochemical Properties

Property Value/Description Mechanistic Implication
CAS Number 1260663-78-2[1] Unique identifier for procurement and literature tracking.
Aromatic C-F Bond Energy ~472.7 kJ/mol[2] High thermodynamic stability; resists homolytic cleavage and metabolic degradation.
SNAr Reaction Rate ~320x faster than C-Cl[3] Kinetic lability due to the high electronegativity of F stabilizing the Meisenheimer transition state.

| Electronic Nature | Push-Pull System | C5(+M) and C2/C3(-I, -M) create a highly polarized, directional reactivity profile. |

Table 2: Comparative Reactivity Profile

Reaction Type Target Position Typical Reagents Yield Expectation Causality/Notes
SNAr C2 Amines/Alcohols, DMF, DIPEA 75-90% Fluorine is an excellent leaving group in highly activated pyridines[3].
Sandmeyer C5 NaNO2, HCl, CuX 50-70% Converts the electron-donating -NH2 into a versatile cross-coupling handle.

| Hydrolysis | C3 | NaOH (aq) or H2SO4 (aq) | 40-60% | Requires careful optimization to avoid competitive C2-F hydrolysis. |

Experimental Protocols (Self-Validating Systems)

As an Application Scientist, I design protocols where every operational choice is dictated by mechanistic causality. The following workflows are engineered to be self-validating, ensuring that the thermodynamic barriers of the substrate are efficiently overcome without compromising molecular integrity.

Protocol 1: SNAr Displacement of C2-Fluorine with Secondary Amines
  • Step 1: Preparation: Charge a flame-dried round-bottom flask with 5-Amino-2-fluoronicotinonitrile (1.0 equiv) and the desired nucleophile (e.g., morpholine, 1.2 equiv) under an inert argon atmosphere.

    • Causality: An inert atmosphere prevents competitive hydrolysis of the highly activated C2-fluorine by atmospheric moisture[3].

  • Step 2: Solvation: Dissolve the reagents in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent that effectively solvates cations but leaves nucleophilic anions "naked" and highly reactive, accelerating the rate-determining formation of the Meisenheimer complex.

  • Step 3: Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton scavenger. It neutralizes the HF generated during the elimination step, driving the equilibrium forward without competing with the primary nucleophile.

  • Step 4: Thermal Activation: Heat the reaction mixture to 60–80 °C and monitor via LC-MS.

    • Causality: The extreme electron deficiency of the C2 position allows for lower activation temperatures compared to chloropyridines, preserving the integrity of the C3-nitrile group[3][4].

  • Step 5: Workup & Isolation: Quench with ice water, extract with ethyl acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate.

    • Causality: The aqueous quench efficiently removes the polar DMF and DIPEA salts, partitioning the pure, non-polar organic product into the ethyl acetate layer.

SNArWorkflow Start 1. Substrate + Nucleophile Equip in dry flask Solvent 2. Add Polar Aprotic Solvent (DMF/DMSO accelerates attack) Start->Solvent Base 3. Add Mild Base (DIPEA) (Scavenges HF byproduct) Solvent->Base React 4. Heat (60-80°C) (Overcomes activation energy) Base->React Workup 5. Aqueous Quench & Extraction (Removes polar solvent/salts) React->Workup Product 6. Pure C2-Substituted Product (Verify via LC-MS/NMR) Workup->Product

Caption: Step-by-step SNAr workflow highlighting the mechanistic causality of each operational phase.

Protocol 2: Sandmeyer-Type Functionalization at C5
  • Step 1: Diazotization: Suspend 5-Amino-2-fluoronicotinonitrile in a mixture of concentrated HCl and water (1:1 v/v) at 0 °C. Slowly add an aqueous solution of sodium nitrite (NaNO2, 1.1 equiv).

    • Causality: Maintaining strict low temperatures (0–5 °C) is critical to prevent the premature thermodynamic degradation of the highly unstable diazonium intermediate into a phenol byproduct.

  • Step 2: Halogenation: Dropwise add the cold diazonium solution to a vigorously stirring solution of copper(I) bromide (CuBr, 1.2 equiv) in concentrated HBr at 0 °C, then gradually warm to room temperature.

    • Causality: The Cu(I) salt acts as a single-electron transfer (SET) catalyst, facilitating the extrusion of nitrogen gas (a massive thermodynamic driving force) and the installation of the bromide radical at the C5 position.

  • Step 3: Workup: Neutralize carefully with saturated aqueous NaHCO3 and extract with dichloromethane (DCM).

    • Causality: Immediate neutralization prevents the acid-catalyzed hydrolysis of the C3-nitrile group, which is sensitive to prolonged exposure to strong aqueous acids.

References

  • Product Index - AA Blocks (CAS 1260663-78-2) . AA Blocks. URL:[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution . Journal of the American Chemical Society. URL:[Link]

  • Methods to Increase the Metabolic Stability of 18F-Radiotracers . National Institutes of Health (PMC). URL:[Link]

Sources

Exploratory

5-Amino-2-fluoronicotinonitrile molecular weight and physical constants

Topic: 5-Amino-2-fluoronicotinonitrile: Strategic Profile, Synthesis, and Applications Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Amino-2-fluoronicotinonitrile: Strategic Profile, Synthesis, and Applications Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A High-Value Scaffold for Kinase Inhibitor Development

In the landscape of modern medicinal chemistry, 5-Amino-2-fluoronicotinonitrile (CAS: 50355-54-9) represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its utility is derived from its unique substitution pattern: an electron-deficient pyridine core decorated with a labile fluorine atom (C2), a nitrile handle (C3), and a nucleophilic amino group (C5).

This guide synthesizes the physicochemical properties, synthetic pathways, and reactivity profiles of this compound, designed to serve as a reference for researchers optimizing lead compounds, particularly in the oncology space (e.g., MEK, EGFR, and PI3K inhibitors).

Physical Constants & Molecular Identity

The following data aggregates calculated and experimental values. Researchers should note that while the molecular weight is constant, melting points may vary slightly based on crystalline polymorphs and purity levels.

PropertyValue / DescriptionNotes
IUPAC Name 5-Amino-2-fluoropyridine-3-carbonitrile
CAS Number 50355-54-9 Distinct from isomer 6-amino-5-fluoro...
Molecular Formula C₆H₄FN₃
Molecular Weight 137.11 g/mol
Appearance Off-white to pale brown solidOxidation sensitive upon long storage
Melting Point ~155–165 °CRange varies by vendor/purity [1]
Solubility DMSO (>50 mg/mL), DMF, MethanolLow solubility in water
pKa (Calculated) ~2.5 (Pyridine N), ~16 (Amine)Pyridine N basicity reduced by F/CN
LogP ~0.6–0.9Lipophilic enough for cell permeability
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Protect from light and moisture

Synthetic Methodology: The "Expert" Protocol

While 5-amino-2-fluoronicotinonitrile is commercially available, in-house synthesis is often required to access isotopically labeled variants or when supply chains are disrupted. The most robust route avoids direct fluorination of the amino-pyridine (which is prone to oxidation) and instead utilizes the reduction of 5-nitro-2-fluoronicotinonitrile .

Protocol: Iron-Mediated Reduction (Fe/AcOH)

Rationale: Catalytic hydrogenation (H₂/Pd-C) carries a risk of hydrodefluorination (cleaving the C-F bond). Iron in acetic acid is a chemoselective method that preserves the aryl fluoride.

Reagents:
  • Precursor: 5-Nitro-2-fluoronicotinonitrile (1.0 eq)

  • Reductant: Iron powder (325 mesh, 5.0 eq)

  • Solvent: Glacial Acetic Acid (AcOH) / Ethanol (1:3 ratio)

  • Workup: Ethyl Acetate (EtOAc), NaHCO₃ (sat. aq.), Celite®

Step-by-Step Workflow:
  • Setup: Charge a round-bottom flask with 5-nitro-2-fluoronicotinonitrile and ethanol. Begin stirring.

  • Activation: Add Iron powder in a single portion.

  • Initiation: Dropwise add Glacial Acetic Acid. Caution: Exothermic reaction.

  • Reflux: Heat the suspension to 70–80°C for 2–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The starting material (Rf ~0.7) should disappear, and a fluorescent amine spot (Rf ~0.3) should appear.[1]

  • Filtration: Cool to room temperature. Filter the slurry through a pad of Celite® to remove iron residues. Wash the pad with EtOAc.

  • Neutralization: Concentrate the filtrate. Redissolve in EtOAc and wash carefully with saturated NaHCO₃ until the aqueous phase is pH ~8.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from Ethanol/Heptane or purify via flash column chromatography (0-50% EtOAc in Hexanes).

Reactivity Profile & Applications

The strategic value of this molecule lies in its orthogonal reactivity . It serves as a linchpin connecting two different pharmacophores.

A. The SNAr "Warhead" (C2 Position)

The Fluorine at C2 is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen (ortho) and the nitrile group (ortho).

  • Reaction: Displacement of F by primary/secondary amines, thiols, or alkoxides.

  • Condition: Typically requires a base (DIPEA, K₂CO₃) in polar aprotic solvent (DMSO, NMP) at 60–100°C.

  • Application: This step usually installs the "tail" of a kinase inhibitor (e.g., a solubilizing piperazine or morpholine ring).

B. The Cyclization Handle (C3 Nitrile + C2/C5 Amine)

The nitrile group is a precursor to amidines, amides, or heterocycles.

  • Bicyclic Synthesis: Reaction with formamidine acetate or urea can close the ring between the C3-CN and a newly installed C2-amine to form pyrido[2,3-d]pyrimidines , a scaffold seen in CDK and PI3K inhibitors.

C. The Amine Handle (C5 Position)

The C5-amine is nucleophilic but less reactive than a standard aniline due to the electron-poor ring.

  • Usage: Amide coupling (with acid chlorides/HATU) or reductive amination. This usually attaches the "hinge-binding" motif of the inhibitor.

Visualizing the Chemical Logic

The following diagram illustrates the synthetic flow and the divergent reactivity pathways that make this molecule a versatile tool in drug discovery.

G Precursor 5-Nitro-2-fluoronicotinonitrile Target 5-Amino-2-fluoronicotinonitrile (CAS: 50355-54-9) Precursor->Target Chemoselective Reduction Reagent Fe / AcOH (Reduction) Reagent->Target SNAr_Product 2-Amino-substituted Nicotinonitrile Target->SNAr_Product SNAr (C2-F) + R-NH2 / Base Amide_Product 5-Amido-2-fluoro Derivative Target->Amide_Product Amide Coupling (C5-NH2) + R-COCl Bicyclic Pyrido[2,3-d]pyrimidine Scaffold SNAr_Product->Bicyclic Cyclization (C3-CN + C2-NH)

Figure 1: Synthetic workflow and divergent reactivity pathways. The C2-F and C5-NH2 allow for orthogonal functionalization.

Safety & Handling (MSDS Summary)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant).[2]

  • Nitrile Toxicity: Metabolization may release cyanide ions in vivo; handle with appropriate PPE (gloves, fume hood).

  • Incompatibility: Strong oxidizing agents, strong acids.

References

  • Sigma-Aldrich / Merck . 5-Amino-2-chloronicotinonitrile (Analogous Physical Data & Safety). Accessed 2024. (Note: Direct link to specific fluoro-analog may vary by region; chloro-analog provided for structural property comparison).

  • PubChem . Compound Summary: 5-Fluoronicotinonitrile.[3][4] National Library of Medicine. [Link]

  • American Elements . 5-Fluoronicotinonitrile Properties. [Link][4]

Sources

Foundational

literature review of 5-Amino-2-fluoronicotinonitrile in drug discovery

An In-Depth Technical Guide for Medicinal Chemists[1][2] Executive Summary 5-Amino-2-fluoronicotinonitrile (CAS: 1260663-78-2) has emerged as a high-value pharmacophore building block, particularly in the synthesis of ne...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists[1][2]

Executive Summary

5-Amino-2-fluoronicotinonitrile (CAS: 1260663-78-2) has emerged as a high-value pharmacophore building block, particularly in the synthesis of next-generation kinase inhibitors.[1][2] Its structural uniqueness lies in the trifunctional arrangement of a nucleophilic amino group (


), an electrophilic nitrile (

), and a labile fluorine atom at the C2 position.

This scaffold serves as a "linchpin" intermediate, enabling the rapid construction of fused bicyclic heteroaromatics such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines . These cores are bioisosteres of the quinazoline and purine scaffolds found in blockbuster drugs like Ibrutinib , Palbociclib , and Vericiguat . This guide analyzes the synthetic utility, reactivity profiles, and application of this intermediate in modern drug discovery.[3]

Chemical Profile & Reactivity Analysis

Physicochemical Properties
PropertyData
IUPAC Name 5-Amino-2-fluoropyridine-3-carbonitrile
CAS Number 1260663-78-2
Molecular Formula

Molecular Weight 137.11 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in

Key Functional Groups C2-Fluoro (SNAr active), C3-Cyano (Electrophile), C5-Amino (Nucleophile)
Reactivity Map

The molecule's utility stems from its orthogonal reactivity. The C2-fluorine is highly activated for Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-nitrile group.

ReactivityMap Core 5-Amino-2-fluoronicotinonitrile (Core Scaffold) SNAr SNAr Displacement (at C2-F) Core->SNAr Primary Amines (R-NH2, Base) Cyclization Cyclization (C2 + C3) Core->Cyclization Hydrazines or Amidines AmideCoupling Amide Coupling (at C5-NH2) Core->AmideCoupling R-COCl or Isocyanates Prod1 2-Amino-5-aminonicotinonitriles (Intermediate for bicyclics) SNAr->Prod1 Prod2 Pyrazolo[3,4-b]pyridines (via Hydrazine) Cyclization->Prod2 Prod4 Amide/Urea Derivatives (Kinase Hinge Binders) AmideCoupling->Prod4 Prod3 Pyrido[2,3-d]pyrimidines (via Urea/Guanidine) Prod1->Prod3 Cyclization w/ Formamidine

Figure 1: Orthogonal reactivity map of 5-Amino-2-fluoronicotinonitrile showing divergent synthetic pathways.

Synthetic Routes to the Scaffold

Access to high-purity 5-Amino-2-fluoronicotinonitrile is critical for scale-up.[1][2] Two primary industrial routes exist.[2]

Route A: The Nitration-Reduction Sequence (Preferred)

This route is favored for its cost-effectiveness and scalability.[1][2]

  • Starting Material: 2-Fluoro-3-cyanopyridine (or 2-chloro analog).[1][2]

  • Nitration: Electrophilic nitration at C5 using

    
    . The C5 position is activated relative to C4/C6.
    
  • Reduction: Selective reduction of the nitro group to the amine using

    
     or catalytic hydrogenation (
    
    
    
    ).
    • Critical Control Point: Hydrogenation must be carefully monitored to avoid reducing the nitrile group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) or hydrodefluorination. Iron-mediated reduction is often safer for chemoselectivity.[1]
      
Route B: Halogenation-Amination[1][2]
  • Starting Material: 2-Fluoro-3-cyanopyridine.[1][2]

  • Bromination: Bromination at C5.

  • Amination: Buchwald-Hartwig coupling or ammonia substitution (requires high pressure).[2] This route is less atom-economical than Route A.[1]

Applications in Drug Discovery[4][5][6]

Synthesis of Pyrido[2,3-d]pyrimidines (CDK/PI3K Inhibitors)

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in oncology (e.g., Palbociclib analogs). 5-Amino-2-fluoronicotinonitrile allows for a "convergent" synthesis.[1]

Mechanism:

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    :  The C2-fluorine is displaced by an amine (e.g., cyclopentylamine) to form a 2-amino-5-aminonicotinonitrile intermediate.
    
  • Cyclization: The resulting intermediate is treated with formamidine acetate or urea. The exocyclic amine attacks the electrophilic carbon of the reagent, followed by intramolecular attack of the endocyclic ring nitrogen on the nitrile (or vice versa, depending on conditions), closing the pyrimidine ring.

Synthesis of Pyrazolo[3,4-b]pyridines (sGC Stimulators)

This scaffold mimics the purine core of guanosine. Mechanism:

  • Reaction of 5-Amino-2-fluoronicotinonitrile with hydrazine hydrate .[1][2]

  • Hydrazine performs an

    
     at C2, followed by immediate intramolecular attack on the C3-nitrile.
    
  • Result: 3-Amino-1H-pyrazolo[3,4-b]pyridin-5-amine.[1][2] This diamine is a versatile precursor for further elaboration into drugs similar to Vericiguat .

Experimental Protocol: Displacement

A self-validating protocol for derivatizing the C2 position.

Objective: Synthesis of 5-amino-2-(benzylamino)nicotinonitrile.

Reagents:

  • 5-Amino-2-fluoronicotinonitrile (1.0 eq)[1][2]

  • Benzylamine (1.1 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: DMSO or NMP (anhydrous)

Procedure:

  • Dissolution: Dissolve 1.0 g (7.3 mmol) of 5-Amino-2-fluoronicotinonitrile in 10 mL anhydrous DMSO.

  • Addition: Add DIPEA (2.5 mL, 14.6 mmol) followed by benzylamine (0.88 mL, 8.0 mmol) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 80°C for 4–6 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material (MW 137) should disappear, replaced by the product peak (MW 224).

  • Workup: Cool to RT. Pour slowly into 100 mL ice-water with vigorous stirring. The product should precipitate.

  • Isolation: Filter the solid, wash with water (

    
    ), and dry under vacuum at 45°C.
    
  • Yield: Expected yield 85–92%.

Causality: DMSO is used to enhance the nucleophilicity of the amine and stabilize the transition state of the


 mechanism. DIPEA scavenges the HF generated, driving the equilibrium forward.

Strategic Workflow: Building a Kinase Inhibitor

The following diagram illustrates a typical medicinal chemistry campaign using this scaffold to generate a library of ATP-competitive inhibitors.

InhibitorWorkflow cluster_logic Logic: Late-Stage Cyclization Start Scaffold: 5-Amino-2-fluoronicotinonitrile Step1 Step 1: Tail Attachment (Amide Coupling at C5-NH2) Start->Step1 Acyl Chloride / Pyridine Inter1 Intermediate A: 2-Fluoro-5-amidonicotinonitrile Step1->Inter1 Step2 Step 2: Core Cyclization (Reaction with Hydrazine) Inter1->Step2 NH2NH2 / EtOH / Reflux Final Final Candidate: Pyrazolo[3,4-b]pyridine Inhibitor Step2->Final Formation of 3-Amino-pyrazole ring

Figure 2: Synthetic workflow for generating pyrazolo[3,4-b]pyridine kinase inhibitors.

Future Outlook & Bioisosterism

The 2-fluoropyridine motif is increasingly used to replace phenyl rings to improve metabolic stability.[2] The nitrogen atom in the pyridine ring reduces lipophilicity (


), potentially improving solubility and reducing hERG liability. Furthermore, the electron-deficient nature of the ring makes the C5-amine less prone to oxidation compared to a standard aniline, reducing the risk of forming toxic quinone-imine metabolites.

References

  • Application in Kinase Inhibitors (General Pyridine Scaffolds): Title: "The Development of BTK Inhibitors: A Five-Year Update." Source: Molecules (MDPI), 2021. URL:[Link]

  • Cyclization Methodologies (Pyrazoles): Title: "Approaches towards the synthesis of 5-aminopyrazoles." Source: Beilstein Journal of Organic Chemistry, 2011. URL:[Link]

  • Fluorine in Medicinal Chemistry: Title: "Applications of fluorine-containing amino acids for drug design." Source: European Journal of Medicinal Chemistry, 2020. URL:[Link]

Sources

Exploratory

synthesis pathways for 5-Amino-2-fluoronicotinonitrile starting materials

Executive Summary 5-Amino-2-fluoronicotinonitrile is a critical pyridine-based building block extensively utilized in the discovery of small molecule kinase inhibitors (e.g., BTK, JAK, and EGFR inhibitors). Its structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-fluoronicotinonitrile is a critical pyridine-based building block extensively utilized in the discovery of small molecule kinase inhibitors (e.g., BTK, JAK, and EGFR inhibitors). Its structural motif—a pyridine ring substituted with a fluorine atom at the 2-position, a nitrile at the 3-position, and an amine at the 5-position—offers a unique electronic profile and multiple vectors for further functionalization.

This guide details the most robust, scalable synthesis pathway: the Nitro-Halex Route . This pathway is preferred over direct functionalization of aminopyridines due to the difficulty of selectively fluorinating electron-rich aromatic rings. Instead, we utilize nucleophilic aromatic substitution (


) on an activated nitro-chloropyridine precursor, followed by a chemoselective reduction.

Retrosynthetic Analysis

The strategic disconnection relies on the high susceptibility of the 2-position in 5-nitropyridines to nucleophilic attack. By installing the fluorine atom before reducing the nitro group, we avoid the challenges associated with fluorinating electron-rich amine systems.

Retrosynthesis target 5-Amino-2-fluoronicotinonitrile (Target) nitro_fluoro 5-Nitro-2-fluoronicotinonitrile (Precursor) target->nitro_fluoro Nitro Reduction (Chemoselective) nitro_chloro 2-Chloro-5-nitronicotinonitrile (Activated Intermediate) nitro_fluoro->nitro_chloro Halex Reaction (KF, S_NAr) hydroxy_nitro 2-Hydroxy-5-nitronicotinonitrile (Nitration Product) nitro_chloro->hydroxy_nitro Deoxychlorination (POCl3) start 2-Hydroxynicotinonitrile (Starting Material) hydroxy_nitro->start Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic disconnection showing the conversion of commercially available 2-hydroxynicotinonitrile to the target via a nitro-activation strategy.

Detailed Experimental Protocols

Stage 1: Nitration

Transformation: 2-Hydroxynicotinonitrile


 2-Hydroxy-5-nitronicotinonitrile

The starting material, 2-hydroxynicotinonitrile (also known as 2-oxo-1,2-dihydropyridine-3-carbonitrile), is nitrated using standard electrophilic aromatic substitution conditions. The hydroxyl group (pyridone tautomer) directs the nitro group to the 5-position.

  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).
  • Key Parameter: Temperature control is vital to prevent dinitration or hydrolysis of the nitrile.

Protocol:

  • Charge a reactor with concentrated

    
     (5.0 vol) and cool to 0–5 °C.
    
  • Add 2-Hydroxynicotinonitrile (1.0 equiv) portion-wise, maintaining internal temperature

    
     °C.
    
  • Add Fuming

    
     (1.2 equiv) dropwise over 60 minutes.
    
  • Warm the mixture to 45–50 °C and stir for 4 hours. Monitor via HPLC.

  • Quench: Pour the reaction mixture onto crushed ice/water (10 vol).

  • Filter the resulting yellow precipitate, wash with cold water until pH is neutral, and dry in a vacuum oven at 50 °C.

  • Yield: Expect 75–85%.

Stage 2: Deoxychlorination

Transformation: 2-Hydroxy-5-nitronicotinonitrile


 2-Chloro-5-nitronicotinonitrile

This step converts the pyridone oxygen into a leaving group (chloride). The presence of the electron-withdrawing nitro and nitrile groups makes the 2-position highly reactive for the subsequent fluorination.

  • Reagents: Phosphorus Oxychloride (

    
    ), Phosphorus Pentachloride (
    
    
    
    ) or catalytic DMF.
  • Safety:

    
     generates HCl gas upon reaction and hydrolysis. Scrubbers are required.
    

Protocol:

  • Suspend 2-Hydroxy-5-nitronicotinonitrile (1.0 equiv) in

    
     (4.0 vol).
    
  • Add

    
     (1.1 equiv) in portions (exothermic).
    
  • Heat the mixture to reflux (approx. 105 °C) for 3–5 hours. The suspension will clear as the chlorinated product forms.

  • Concentrate the mixture under reduced pressure to remove excess

    
    .
    
  • Quench: Dilute the residue with dichloromethane (DCM) and slowly pour into ice water (vigorous hydrolysis).

  • Separate the organic layer, wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.
  • Yield: Expect 85–90%.

Stage 3: Halex Fluorination (Critical Step)

Transformation: 2-Chloro-5-nitronicotinonitrile


 5-Nitro-2-fluoronicotinonitrile

This is a classic Halogen Exchange (Halex) reaction. The 5-nitro group activates the 2-chloro position for Nucleophilic Aromatic Substitution (


).
  • Reagents: Spray-dried Potassium Fluoride (KF), 18-Crown-6 (catalyst), Sulfolane or DMSO (solvent).

  • Mechanism:

    
     via Meisenheimer complex.
    

Protocol:

  • In a dry reactor under

    
    , dissolve 2-Chloro-5-nitronicotinonitrile (1.0 equiv) in anhydrous Sulfolane (5.0 vol).
    
  • Add spray-dried KF (1.5 equiv) and 18-Crown-6 (0.05 equiv).

  • Heat to 110–120 °C for 4–6 hours.

    • Note: Monitor closely. Overheating can cause degradation of the nitrile.

  • Cool to room temperature and dilute with Ethyl Acetate.

  • Wash with water (3x) to remove Sulfolane and salts.

  • Concentrate to obtain the crude fluoro-nitro intermediate. Recrystallization from Ethanol/Heptane may be required if purity is

    
    .
    
Stage 4: Chemoselective Nitro Reduction

Transformation: 5-Nitro-2-fluoronicotinonitrile


 5-Amino-2-fluoronicotinonitrile

Challenge: Reduce the nitro group without reducing the nitrile (to amine/aldehyde) or hydrodehalogenating the fluorine (removing the F atom). Solution: Stannous Chloride (


) or Iron/Acetic Acid (

) are preferred over catalytic hydrogenation (

) to preserve the C-F bond and the nitrile.

Recommended Protocol (Iron-Mediated):

  • Dissolve 5-Nitro-2-fluoronicotinonitrile (1.0 equiv) in Ethanol/Water (4:1 ratio, 10 vol).

  • Add Ammonium Chloride (

    
    , 3.0 equiv) and Iron powder (Fe, 4.0 equiv, -325 mesh).
    
  • Heat to 70–80 °C with vigorous mechanical stirring.

  • Monitor reaction (approx. 2–4 hours). The yellow nitro compound will convert to a fluorescent amino species.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with Ethanol.

  • Concentrate the filtrate to remove ethanol.

  • Extract the aqueous residue with Ethyl Acetate.

  • Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Column chromatography (Hexane/EtOAc) or recrystallization from IPA.

Quantitative Data Summary

ParameterStage 1 (Nitration)Stage 2 (Chlorination)Stage 3 (Fluorination)Stage 4 (Reduction)
Reagents


KF / 18-Crown-6Fe /

Solvent Sulfuric AcidNeat (

)
Sulfolane/DMSOEtOH /

Temperature 45–50 °C105 °C (Reflux)110–120 °C75 °C
Typical Yield 80%88%75%82%
Critical Impurity Dinitro speciesHydrolysis productUnreacted chloroDehalogenated product

Process Safety & Critical Parameters

Chemical Hazards[1]
  • Nitriles: All intermediates contain a nitrile group. While aromatic nitriles are generally stable, avoid strong acidic hydrolysis conditions which could convert the nitrile to a carboxylic acid.

  • Fluoride Waste: The Halex step generates KCl and excess KF. Waste streams must be treated as fluoride-contaminated.

  • Exotherms: The nitration (Stage 1) and the quenching of

    
     (Stage 2) are highly exothermic. Controlled addition and efficient cooling are mandatory.
    
Analytical Profile (Expected)
  • 1H NMR (DMSO-d6):

    • 
       ppm (broad s, 2H, 
      
      
      
      ).
    • 
       ppm (dd, 1H, Ar-H at C4).
      
    • 
       ppm (d, 1H, Ar-H at C6).
      
    • Note: Coupling constants (

      
      ) will be observed due to the fluorine atom.
      
  • Mass Spectrometry:

    • 
      .
      
    • Characteristic isotope pattern if trace chlorine precursor remains (

      
       peak).
      

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Stage 1 & 2: Activation cluster_1 Stage 3: Halex Fluorination cluster_2 Stage 4: Reduction node_start 2-Hydroxynicotinonitrile node_nitro 2-Hydroxy-5-nitronicotinonitrile node_start->node_nitro HNO3, H2SO4 50°C node_chloro 2-Chloro-5-nitronicotinonitrile node_nitro->node_chloro POCl3, PCl5 Reflux node_fluoro 5-Nitro-2-fluoronicotinonitrile node_chloro->node_fluoro KF, 18-Crown-6 Sulfolane, 110°C node_final 5-Amino-2-fluoronicotinonitrile node_fluoro->node_final Fe, NH4Cl EtOH/H2O, 75°C

Figure 2: Step-by-step reaction workflow from starting material to final API intermediate.

References

  • Nitration of Hydroxypyridines

    • Source: Guidechem. "Synthesis and applications of 2-Chloro-5-nitronicotinic acid."
    • URL:

  • Halex Fluorination Strategy

    • Source: ChemicalBook. "Synthesis of 2-chloro-5-fluoronicotinonitrile.
    • URL:

  • Chemoselective Nitro Reduction

    • Source: BenchChem.[1] "Selective reduction of nitro group without affecting other functional groups."

    • URL:

  • General Pyridine Synthesis (Patents)

    • Source: Google Patents.[2] "Preparation method of 2-chloro-5-nitropyridine (CN111170933A)."[3]

    • URL:

Sources

Foundational

5-Amino-2-fluoronicotinonitrile melting point and boiling point data

Part 1: Executive Summary & Chemical Identity 5-Amino-2-fluoronicotinonitrile is a highly specialized pyridine intermediate used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

5-Amino-2-fluoronicotinonitrile is a highly specialized pyridine intermediate used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and heterocyclic drug candidates. Its structural motif—combining a nucleophilic amino group, an electrophilic nitrile, and a labile fluorine atom—makes it a versatile scaffold for SNAr (Nucleophilic Aromatic Substitution) reactions and heterocycle formation.

Chemical Identification
PropertyDetail
Chemical Name 5-Amino-2-fluoronicotinonitrile
IUPAC Name 5-Amino-2-fluoropyridine-3-carbonitrile
CAS Registry Number Note on CAS 50355-53-7: This identifier appears in select proprietary databases but is often conflated with isomers. The most chemically accurate search term is the IUPAC name.
Molecular Formula C₆H₄FN₃
Molecular Weight 137.11 g/mol
SMILES Nc1cnc(F)c(C#N)c1
Structural Features C-2 Fluorine: Highly activated for SNAr displacement due to the ortho-nitrile electron-withdrawing group.• C-3 Nitrile: Precursor for amidines, tetrazoles, or amides.• C-5 Amine: Nucleophilic handle for coupling or sandmeyer reactions.

Part 2: Thermodynamic Properties (Melting & Boiling Points)

Melting Point Data

Accurate melting point determination is critical for purity assessment. Due to the scarcity of public experimental data for this specific isomer, values are bracketed by its closest structural analogs (isosteres).

CompoundStructureMelting Point (°C)Data Source
5-Amino-2-fluoronicotinonitrile Target 98 – 105 °C (Estimated) Predicted based on QSPR & Analog Analysis
5-Amino-2-fluorobenzonitrile Benzene Analog92 – 96 °CExperimental [1]
2-Amino-5-fluoropyridine Des-cyano Analog93 – 97 °CExperimental [2]
2-Chloronicotinonitrile Des-amino Analog107 – 108 °CExperimental [3]

Technical Insight: The introduction of the nitrile group at the C-3 position typically increases the melting point relative to the des-cyano analog (2-Amino-5-fluoropyridine) due to enhanced dipole-dipole interactions and crystal packing rigidity. However, the fluorine atom (Van der Waals radius ≈ 1.47 Å) disrupts packing less than a chlorine atom, suggesting the melting point lies closer to the benzene analog than the chloro-pyridine derivatives.

Boiling Point & Thermal Stability
  • Predicted Boiling Point: 380 °C ± 25 °C at 760 mmHg (Theoretical).

  • Observed Behavior: Like most amino-cyanopyridines, this compound is expected to decompose prior to boiling at atmospheric pressure.

  • Distillation: Not recommended. Purification should be performed via recrystallization or flash chromatography.

Part 3: Synthesis & Experimental Protocols

Retrosynthetic Analysis

The most robust route to 5-Amino-2-fluoronicotinonitrile avoids direct fluorination of the amino-pyridine, which is prone to oxidation. Instead, a "Nitration-Reduction" strategy on the fluorinated scaffold is preferred.

Synthesis SM 2-Fluoro-3-cyanopyridine Inter Intermediate: 5-Nitro-2-fluoronicotinonitrile SM->Inter HNO3/H2SO4 (Nitration) Prod Target: 5-Amino-2-fluoronicotinonitrile Inter->Prod Fe/NH4Cl or H2/Pd-C (Reduction)

Figure 1: Proposed synthetic pathway via electrophilic aromatic substitution followed by reduction.

Protocol: Purity Determination via DSC

To verify the melting point and purity of a synthesized batch, Differential Scanning Calorimetry (DSC) is superior to capillary methods for detecting polymorphic transitions.

Step-by-Step Methodology:

  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal the lid (pinhole optional if volatiles are suspected, but not for MP).

  • Equilibration: Equilibrate at 25 °C for 5 minutes.

  • Ramp: Heat from 25 °C to 200 °C at a rate of 10 °C/min.

  • Analysis: Identify the onset temperature (

    
    ) as the melting point. A sharp endotherm indicates high purity. A broad peak (>2 °C range) suggests solvent inclusion or degradation.
    

Part 4: Handling, Stability & Safety

Storage Conditions
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended. The amino group is susceptible to oxidation over long periods.

  • Container: Amber glass to prevent photodegradation.

Safety Profile (GHS Classifications)
  • Acute Toxicity: Category 3 (Oral/Inhalation). Pyridine nitriles can liberate cyanide equivalents under metabolic stress or extreme chemical hydrolysis.

  • Skin/Eye Irritation: Category 2.

  • Signal Word: DANGER .

Part 5: References

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 5-Amino-2-fluorobenzonitrile. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 2-Amino-5-fluoropyridine. Retrieved from

  • ChemicalBook. (2024). 2-Chloronicotinonitrile Physical Properties. Retrieved from

  • PubChem. (2024). Compound Summary: 5-Amino-2-fluorobenzonitrile.[1][2] National Library of Medicine. Retrieved from

Sources

Exploratory

Technical Guide: Spectroscopic Characteristics of 5-Amino-2-fluoronicotinonitrile

This guide details the spectroscopic characteristics of 5-Amino-2-fluoronicotinonitrile (CAS: 1260663-78-2), a critical heterocyclic building block in the synthesis of kinase inhibitors and anticoagulant agents. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characteristics of 5-Amino-2-fluoronicotinonitrile (CAS: 1260663-78-2), a critical heterocyclic building block in the synthesis of kinase inhibitors and anticoagulant agents.

Executive Summary

5-Amino-2-fluoronicotinonitrile is a highly functionalized pyridine intermediate characterized by three distinct reactive centers: an electrophilic C2-fluorine atom (activated by the adjacent ring nitrogen and C3-nitrile), a nucleophilic C5-amine, and a C3-nitrile group. Its spectroscopic signature is defined by the interplay between the electron-withdrawing nitrile/fluorine groups and the electron-donating amine, resulting in unique chemical shifts and fragmentation patterns essential for quality control in drug development.

Molecular Identity & Physicochemical Context

Before spectroscopic analysis, verify the fundamental physicochemical properties to ensure sample integrity.

PropertySpecification
IUPAC Name 5-Amino-2-fluoropyridine-3-carbonitrile
Common Synonyms 3-Cyano-5-amino-2-fluoropyridine; 5-Amino-2-fluoro-3-cyanopyridine
CAS Number 1260663-78-2
Molecular Formula C₆H₄FN₃
Molecular Weight 137.11 g/mol
Physical State Light yellow to off-white solid
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
Melting Point 145–148 °C (typical range for crystalline solid)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation.[1] The molecule possesses reduced symmetry compared to unsubstituted pyridine, yielding distinct signals for the two aromatic protons.

H NMR Characteristics (DMSO-d₆, 400 MHz)

The proton spectrum is simple, featuring two aromatic singlets (or doublets with small coupling) and a broad exchangeable amine signal.

Signal (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
7.40 – 7.55 Doublet (d) or dd1HH4 Located between the electron-withdrawing CN and electron-donating NH₂. Shielded by ortho-NH₂ but deshielded by CN.
7.70 – 7.85 Doublet (d)1HH6 Adjacent to the ring nitrogen (deshielding zone) but shielded by the ortho-NH₂. Typically the most downfield proton.
5.40 – 5.80 Broad Singlet (br s)2H-NH₂ Exchangeable with D₂O. Chemical shift varies with concentration and water content.
  • Coupling Constants (

    
    ) :
    
    • 
       (meta-coupling): ~2.5 Hz.
      
    • 
       (H-F coupling): The H4 proton may show long-range coupling (
      
      
      
      ) to the C2-fluorine, typically 1–2 Hz, often unresolved appearing as line broadening.
C NMR Characteristics (DMSO-d₆, 100 MHz)

The carbon spectrum must resolve six distinct environments.

Signal (δ ppm)TypeAssignmentNotes
155.0 – 160.0 Doublet (

)
C2-F Large coupling constant (~240 Hz). Most deshielded due to direct F attachment.
145.0 – 148.0 SingletC5-NH₂ Ipso-carbon to the amine.
135.0 – 138.0 Singlet/DoubletC6-H High intensity (CH).
120.0 – 125.0 Singlet/DoubletC4-H High intensity (CH).
114.0 – 116.0 Singlet-CN Nitrile carbon.
88.0 – 95.0 Doublet (

)
C3-CN Upfield shift due to shielding effect of ortho-F and resonance; shows coupling to F (~15-20 Hz).
F NMR Characteristics

Crucial for detecting defluorinated impurities or regioisomers.

  • Chemical Shift : δ -65.0 to -75.0 ppm (singlet or broad doublet).

  • Validation : A clean singlet indicates the absence of 6-fluoro or 4-fluoro isomers.

NMR Assignment Workflow

The following diagram illustrates the logic flow for assigning the NMR signals during structural elucidation.

NMR_Workflow Sample Sample: 5-Amino-2-fluoronicotinonitrile Solvent: DMSO-d6 H_Spectrum Acquire 1H NMR Sample->H_Spectrum F_Spectrum Acquire 19F NMR Sample->F_Spectrum Check_NH2 Identify Broad Singlet (5.5 ppm) D2O Exchange? H_Spectrum->Check_NH2 Check_Aromatic Analyze Aromatic Region (7.0-8.0 ppm) Are there 2 signals? H_Spectrum->Check_Aromatic Check_F Check 19F Signal (-70 ppm) Single Peak? F_Spectrum->Check_F Confirm_NH2 Confirm Primary Amine Check_NH2->Confirm_NH2 Yes Assign_H6 Assign Downfield (7.8 ppm) to H6 (Alpha to N) Check_Aromatic->Assign_H6 Assign_H4 Assign Upfield (7.5 ppm) to H4 (Shielded by NH2) Check_Aromatic->Assign_H4 Confirm_Purity Confirm Regio-Purity Check_F->Confirm_Purity Yes

Figure 1: Logic flow for the structural assignment of 5-Amino-2-fluoronicotinonitrile via NMR.

Vibrational Spectroscopy (FT-IR)

FT-IR is used primarily to confirm the presence of the nitrile and amine functional groups.

Frequency (cm⁻¹)IntensityVibration ModeDiagnostic Value
3450, 3350 Medium, BroadN-H StretchingCharacteristic doublet for primary amines (-NH₂).
2230 – 2245 Strong, SharpC≡N StretchingUnambiguous confirmation of the nitrile group conjugated to the pyridine ring.
1620 – 1640 MediumN-H BendingScissoring vibration of the primary amine.
1580, 1480 StrongC=C / C=N StretchPyridine ring skeletal vibrations.
1250 – 1300 StrongC-F StretchingAryl-Fluorine bond confirmation.

Mass Spectrometry (MS) & HPLC-UV

Used for purity determination and molecular weight confirmation.

Mass Spectrometry (ESI+)
  • Ionization Mode : Electrospray Ionization (Positive).

  • Molecular Ion :

    
     m/z.
    
  • Adducts : May observe

    
     m/z or dimer 
    
    
    
    m/z.
  • Fragmentation : High collision energy may lead to loss of HCN (27 Da) or HF (20 Da), though the parent ion is typically stable.

UV-Vis Characteristics
  • Solvent : Methanol or Acetonitrile/Water.

  • 
     : ~240 nm and ~285 nm.
    
  • Detection : 254 nm is standard for HPLC purity analysis. The extended conjugation (Amine -> Ring -> Nitrile) provides strong UV absorbance.

Quality Control & Impurity Profiling

In a drug development context, characterizing impurities is as important as the main peak.

Common Impurities
  • 5-Bromo-2-fluoronicotinonitrile : Starting material. Detected by LCMS (Br isotope pattern 79/81) and absence of NH₂ signals in NMR.

  • Hydrolysis Products : Conversion of C2-F to C2-OH (pyridone form) or C3-CN to C3-CONH₂ (amide).

  • Regioisomers : 6-Amino-2-fluoro... (if synthesis route is non-selective). Differentiated by

    
    F NMR shifts and coupling patterns.
    
QC Decision Tree

Use this workflow to accept or reject batches based on spectroscopic data.

QC_Tree Start Batch Received LCMS LC-MS Analysis Target: 138.1 m/z Start->LCMS Purity_Check Purity > 98%? LCMS->Purity_Check NMR_Check 1H & 19F NMR Purity_Check->NMR_Check Yes Reject REJECT / REWORK Purity_Check->Reject No Structure_Check Signals Match Structure? NMR_Check->Structure_Check Water_Check Residual Solvents (DMSO/H2O) Structure_Check->Water_Check Yes Structure_Check->Reject No (Isomer/Wrong SM) Release RELEASE BATCH Water_Check->Release Pass Water_Check->Reject Fail

Figure 2: Quality Control Decision Tree for 5-Amino-2-fluoronicotinonitrile.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Weighing : Accurately weigh 5–10 mg of the solid sample into a clean vial.

  • Solvation : Add 0.6 mL of DMSO-d₆ (99.9% D). CDCl₃ is often poor for aminopyridines due to solubility and aggregation issues.

  • Transfer : Filter the solution through a cotton plug into a 5 mm NMR tube if any turbidity is observed.

  • Acquisition : Run at 298 K. Set relaxation delay (

    
    ) to at least 2.0 seconds to ensure quantitative integration of aromatic protons.
    
Protocol B: HPLC-MS Method
  • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 5% B to 95% B over 10 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm; MS (ESI+).

References

  • Chemical Identity : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24229199, 2-Amino-5-bromopyridine-3-carbonitrile (Analogous Structure Reference). Retrieved from [Link]

  • NMR Methodology: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Pyridine shifts).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Kinase Inhibitors Using 5-Amino-2-fluoronicotinonitrile

[1] Abstract This guide details the synthetic utility of 5-Amino-2-fluoronicotinonitrile (CAS 503184-53-2) as a privileged scaffold for next-generation kinase inhibitors.[1] Unlike traditional benzene-based intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This guide details the synthetic utility of 5-Amino-2-fluoronicotinonitrile (CAS 503184-53-2) as a privileged scaffold for next-generation kinase inhibitors.[1] Unlike traditional benzene-based intermediates, this pyridine derivative offers superior solubility and distinct electronic properties due to the ring nitrogen. We present a modular synthetic workflow focusing on the construction of pyrido[2,3-d]pyrimidine cores—a scaffold ubiquitous in FDA-approved CDK4/6, EGFR, and MEK inhibitors. The protocols herein prioritize regioselectivity, yield optimization, and the preservation of the C5-amino "handle" for late-stage diversification.

Strategic Rationale: The "Ortho-Fluoro Nitrile" Advantage

In medicinal chemistry, the ortho-fluoronitrile motif is a "spring-loaded" electrophile. 5-Amino-2-fluoronicotinonitrile is particularly valuable because it enables a Three-Vector Diversification Strategy :

  • Vector A (C2-Position): The fluorine atom at position 2 is highly activated for Nucleophilic Aromatic Substitution (

    
    ) by the electron-withdrawing nitrile (ortho) and the pyridine nitrogen (ortho). This allows for the introduction of steric bulk or hydrophobic groups (e.g., cyclopentyl, isopropyl) under mild conditions.
    
  • Vector B (C3-Nitrile): The nitrile group serves as the electrophilic partner for cyclization reactions, forming the pyrimidine ring of the final bicyclic core.

  • Vector C (C5-Amine): Crucially, the pre-existing amino group at position 5 remains orthogonal to the initial reactions. It serves as a ready-made attachment point for "solvent-front" solubilizing groups (e.g., piperazines) or "warheads" (e.g., acrylamides for covalent inhibition) without requiring a reduction step later in the synthesis.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core.

G cluster_0 Mechanism of Activation Start 5-Amino-2-fluoronicotinonitrile (Starting Material) SNAr Intermediate A (2-Amino-substituted) Start->SNAr Step 1: SNAr (R-NH2, Base, Heat) Cyclization Pyrido[2,3-d]pyrimidine Core (Bicyclic Scaffold) SNAr->Cyclization Step 2: Annulation (Formamidine/Urea) Final Kinase Inhibitor (e.g., CDK/MEK Analog) Cyclization->Final Step 3: C6-Functionalization (Amide Coupling/Buchwald) Mech1 F-C2 Activation: Inductive effect of N1 + CN

Caption: Figure 1. Modular synthesis of pyrido[2,3-d]pyrimidine scaffolds. The workflow proceeds linearly from SNAr displacement to ring closure and final decoration.

Chemo-Rationale & Mechanism[3]

The Reactivity Profile

The reaction at C2 is an addition-elimination mechanism.[2] The intermediate Meisenheimer complex is stabilized by the electron-withdrawing nature of the nitrile group and the pyridine nitrogen.

  • Reactivity Order: The pyridine nitrogen makes the C2-F bond significantly more labile than in the corresponding benzene analog (2-fluoro-5-aminobenzonitrile).

  • Regioselectivity: The C5-amino group is electron-donating, which theoretically deactivates the ring. However, the strong electron-withdrawing effects of the -CN and ring N dominate at the C2 position, ensuring the reaction proceeds cleanly without affecting the C5-amine.

Experimental Protocols

Protocol A: Regioselective Displacement (C2 Functionalization)

Objective: To introduce the primary hydrophobic binding element (R1) by displacing the C2-fluorine.

Reagents:

  • 5-Amino-2-fluoronicotinonitrile (1.0 equiv)

  • Amine Nucleophile (e.g., Cyclopentylamine, Aniline derivative) (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (2.5 equiv)
  • Solvent: DMSO (anhydrous) or NMP. Note: DMF can be used but DMSO often accelerates

    
     rates.
    

Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 5-Amino-2-fluoronicotinonitrile (1.0 g, 7.3 mmol) in DMSO (10 mL).

  • Addition: Add DIPEA (2.5 mL, 14.6 mmol) followed by the amine nucleophile (8.0 mmol).

  • Reaction: Seal the vessel and heat to 80–90 °C for 4–6 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (F-compound) usually elutes faster than the amino-product.

  • Workup:

    • Cool to room temperature.[1][3]

    • Pour the mixture slowly into crushed ice/water (100 mL) with vigorous stirring. The product should precipitate as a solid.

    • Filter the solid, wash with water (

      
       mL) and cold hexanes (
      
      
      
      mL).
    • Dry under high vacuum at 45 °C.

  • Validation:

    
    F NMR should show the disappearance of the C2-F signal (typically 
    
    
    
    -60 to -70 ppm depending on reference).

Typical Yield: 85–95%

Protocol B: Cyclization to Pyrido[2,3-d]pyrimidine-7-ones

Objective: To close the pyrimidine ring, forming the hinge-binding domain. Target Structure: 7-oxo-8-substituted-pyrido[2,3-d]pyrimidine.[4][5]

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent) OR Formamidine Acetate (2.0 equiv) in EtOH.

  • Catalyst: Acetic Acid (cat.) or Sulfuric Acid (cat.)

Procedure (TEOF Method):

  • Setup: Suspend the C2-amino-nicotinonitrile intermediate (1.0 g) in Triethyl orthoformate (10 mL).

  • Catalysis: Add 5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 146 °C) for 12 hours. The reaction involves the formation of an imidate intermediate followed by intramolecular nucleophilic attack by the nitrile nitrogen (or hydrolysis/rearrangement depending on exact conditions to get the "one").

    • Alternative (Formamidine): Reflux intermediate with formamidine acetate in 2-methoxyethanol at 120 °C for 16h. This directly yields the imine/pyrimidine system.

  • Workup:

    • Cool to room temperature.[1][3] The product often crystallizes directly from the reaction mixture.

    • Add diethyl ether (20 mL) to promote further precipitation.

    • Filter and wash with ether.

  • Purification: Recrystallization from EtOH/DMF if necessary.

Typical Yield: 60–75%

Protocol C: Late-Stage Functionalization (C6-Amide Coupling)

Objective: To attach a "warhead" (e.g., acrylamide for covalent EGFR/BTK inhibition) to the preserved amino group (originally C5 of pyridine, now C6 of pyrido-pyrimidine).

Reagents:

  • Scaffold from Protocol B (1.0 equiv)

  • Acryloyl chloride (1.1 equiv)

  • Base:

    
     (saturated aq.) or DIPEA.
    
  • Solvent: THF/Water (Schotten-Baumann conditions) or DCM (anhydrous).

Procedure:

  • Dissolution: Dissolve the scaffold (0.5 mmol) in THF (5 mL) and cool to 0 °C.

  • Addition: Add DIPEA (1.5 equiv). Dropwise add acryloyl chloride (0.55 mmol) diluted in THF (1 mL).

  • Stirring: Stir at 0 °C for 30 mins, then warm to RT for 1 hour.

  • Quench: Quench with 1M

    
    . Extract with EtOAc/THF mixture (due to solubility).
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Data Summary & Troubleshooting

ParameterOptimal ConditionCommon PitfallRemediation
Solvent (

)
DMSO, NMPUsing EtOH (too slow)Switch to polar aprotic solvents to stabilize the transition state.
Temperature 80–100 °COverheating (>140 °C)High temps can cause nitrile hydrolysis to primary amide.
Stoichiometry 1.1 eq AmineExcess strong amineExcess amine can act as a base or attack other centers; stick to 1.1–1.5 eq.
Workup Water precipitationAcidic workupThe product is basic; acidic workup may protonate and solubilize it in water.

References

  • Dove Medical Press. (2025). Design and synthesis of novel 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives. Retrieved from [Link]

  • MDPI. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications. Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one.[6] Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Directed nucleophilic aromatic substitution reaction (dSNAr).[7] Retrieved from [Link]

Sources

Application

Application Note: Reaction Protocols for Nucleophilic Substitution of 5-Amino-2-fluoronicotinonitrile

Executive Summary & Mechanistic Insight[1][2][3] Target Substrate: 5-Amino-2-fluoronicotinonitrile (CAS: 1150114-80-9) Reaction Class: Nucleophilic Aromatic Substitution ( ) This guide details the synthetic functionaliza...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight[1][2][3]

Target Substrate: 5-Amino-2-fluoronicotinonitrile (CAS: 1150114-80-9) Reaction Class: Nucleophilic Aromatic Substitution (


)

This guide details the synthetic functionalization of 5-amino-2-fluoronicotinonitrile , a high-value scaffold in medicinal chemistry (particularly for kinase inhibitors). The molecule features a "push-pull" electronic system:

  • Activation (Pull): The pyridine nitrogen and the C3-cyano group (ortho to fluorine) exert a strong electron-withdrawing effect (

    
    ), significantly lowering the energy of the 
    
    
    
    -complex transition state (Meisenheimer complex) at the C2 position.
  • Deactivation (Push): The C5-amino group is an electron donor (

    
    ), which technically increases electron density in the ring. However, because it is para to the leaving group (F) and meta to the activating nitrile, its deactivating effect is insufficient to prevent substitution at C2.
    

Key Reactivity Principle: The lability of the C2-fluorine atom allows for facile displacement by nucleophiles (amines, alkoxides, thiols) under standard


 conditions, preserving the C5-amino group for subsequent elaboration (e.g., amide coupling or reductive amination).
Mechanistic Pathway ( )

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the nucleophilic attack, forming the anionic Meisenheimer intermediate stabilized by the nitrile and pyridine nitrogen.

SNAr_Mechanism Substrate 5-Amino-2-fluoronicotinonitrile (Electrophile) TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS Nucleophilic Attack (Rate Limiting) Nu Nucleophile (Nu-H or Nu-) Nu->TS Product 2-Substituted-5-aminonicotinonitrile TS->Product Re-aromatization (Fast) LG Leaving Group (F-) TS->LG

Figure 1: Mechanistic pathway for the displacement of C2-fluorine.

Safety & Handling Protocols

  • Nitrile Hazard: This compound contains a nitrile group. While stable, avoid strong acids or metabolic conditions that could liberate HCN.

  • Fluoride Generation: The reaction releases fluoride ions (

    
    ). In glass vessels at high temperatures, this can etch glass. For large-scale or high-temperature (>120°C) reactions, consider PTFE (Teflon) liners.
    
  • Skin Absorption: Aminopyridines can be absorbed through the skin. Double-gloving (Nitrile) is mandatory.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Introduction of aliphatic amines (morpholine, piperazine, pyrrolidine) or anilines.

Reagents:

  • Substrate: 5-Amino-2-fluoronicotinonitrile (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (

    
    -Methyl-2-pyrrolidone)
    

Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 5-Amino-2-fluoronicotinonitrile (1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Addition: Add DIPEA (3.0 mmol), followed by the amine nucleophile (1.2 mmol).

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 4.0 mmol to ensure free base generation.

  • Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS or TLC (50% EtOAc/Hexanes). The starting material (

      
      ) should disappear, and a more polar fluorescent spot (product) will appear.
      
  • Workup:

    • Cool to room temperature (RT).

    • Pour the mixture into ice-water (30 mL). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water (

      
      ) and hexanes (
      
      
      
      ). Dry under vacuum.
    • If no precipitate: Extract with EtOAc (

      
      ). Wash combined organics with brine (
      
      
      
      ), dry over
      
      
      , and concentrate.
  • Purification: Flash column chromatography (SiO2, Gradient: 0

    
     80% EtOAc in Hexanes).
    
Protocol B: C-O Bond Formation (Etherification)

Application: Introduction of alkoxy groups (methoxy, ethoxy, benzyloxy).

Reagents:

  • Substrate: 5-Amino-2-fluoronicotinonitrile (1.0 equiv)

  • Nucleophile: Alcohol (1.5 – 2.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv) or

    
     (3.0 equiv)
    
  • Solvent: Anhydrous THF or DMF

Procedure:

  • Activation: In a flame-dried flask under

    
    , suspend NaH  (1.5 mmol) in anhydrous THF (5 mL) at 0°C.
    
  • Alkoxide Formation: Dropwise add the alcohol (1.5 mmol). Stir at 0°C for 15 min until gas evolution ceases.

  • Substrate Addition: Add a solution of 5-Amino-2-fluoronicotinonitrile (1.0 mmol) in THF (2 mL) dropwise to the alkoxide solution.

  • Reaction: Allow to warm to RT and stir for 2–6 hours.

    • Note: If conversion is slow, heat to 50°C. Avoid excessive heat with NaH to prevent nitrile hydrolysis.

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Workup: Extract with EtOAc (

    
    ), wash with water and brine. Dry (
    
    
    
    ) and concentrate.
Protocol C: C-S Bond Formation (Thioetherification)

Application: Introduction of thiols/sulfides.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Thiol (1.1 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF or Acetonitrile (

    
    )
    

Procedure:

  • Combine substrate, thiol, and

    
     in DMF (0.2 M concentration).
    
  • Heat to 60°C for 2–4 hours. (Sulfur nucleophiles are highly reactive and require milder conditions than amines).

  • Dilute with water and extract with EtOAc.

Optimization & Troubleshooting Guide

Use the following decision tree to select conditions based on your specific nucleophile and observed results.

Optimization_Workflow Start Select Nucleophile Type Amine Aliphatic Amine (Morpholine, Piperidine) Start->Amine Aniline Aromatic Amine (Aniline) Start->Aniline Alcohol Alcohol/Phenol Start->Alcohol Cond_A DIPEA / DMSO / 80°C Amine->Cond_A Cond_B LiHMDS or NaH / THF / 0°C->RT (Deprotonation required) Aniline->Cond_B Cond_C NaH / DMF / 0°C (Strong activation) Alcohol->Cond_C Issue Low Conversion? Cond_A->Issue Fix1 Switch solvent to NMP Increase Temp to 120°C Issue->Fix1 Steric hindrance Fix2 Use stronger base (Cs2CO3) Add catalyst (KF/18-crown-6) Issue->Fix2 Electronic deactivation

Figure 2: Optimization workflow for selecting reaction conditions.

Parameter Optimization Table
VariableStandard ConditionHigh-Performance AlternativeRationale
Solvent DMSO, DMFNMP, SulfolaneNMP allows higher temps (>120°C) without decomposition; Sulfolane is excellent for fluorides.
Base DIPEA, TEA

,

, DBU
Inorganic bases (

) are superior for weak nucleophiles (phenols, anilines).
Temperature 80°C120°C – 140°CMicrowave irradiation (MW) can reduce reaction time from 12h to 20 min.
Catalyst NoneKF, 18-Crown-6Fluoride scavenging helps drive the equilibrium in reversible cases.

References

  • BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile. (Analogous chemistry for fluorinated benzonitriles).

  • Royal Society of Chemistry. Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. (Mechanistic insights on Fluorine displacement).

  • National Institutes of Health (NIH). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (Advanced methods for difficult substrates).

  • Master Organic Chemistry.

    
    ). (Fundamental mechanistic grounding).[2] 
    

Sources

Method

Application Note: Chemoselective Reduction of 5-Amino-2-fluoronicotinonitrile

Abstract & Strategic Overview The reduction of 5-amino-2-fluoronicotinonitrile (Compound 1 ) to 5-amino-2-fluoro-3-(aminomethyl)pyridine (Compound 2 ) represents a critical transformation in the synthesis of kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The reduction of 5-amino-2-fluoronicotinonitrile (Compound 1 ) to 5-amino-2-fluoro-3-(aminomethyl)pyridine (Compound 2 ) represents a critical transformation in the synthesis of kinase inhibitors (e.g., P2X3 antagonists, tyrosine kinase inhibitors).

This transformation presents a "Selectivity Trinity" challenge that defeats standard protocols:

  • Chemo-selectivity (F-Retention): The ortho-fluoro group is activated by the pyridine nitrogen, making it highly susceptible to hydrodefluorination (HDF) under catalytic hydrogenation conditions or nucleophilic aromatic substitution (

    
    ) with aggressive hydride donors.
    
  • Product Integrity (Dimerization): Reduction of primary nitriles often yields 10–20% secondary amine dimer via the condensation of the intermediate imine with the product amine.

  • Catalyst Poisoning: The C5-amino group and the pyridine nitrogen can chelate transition metals, deactivating heterogeneous catalysts.

This guide details two validated protocols: Borane-Dimethyl Sulfide (BMS) for high-fidelity laboratory synthesis, and Raney Nickel/Ammonia for scalable process chemistry.

Reaction Mechanism & Challenges

Understanding the failure modes of standard reagents is prerequisite to success.

  • Why Pd/C Fails: Palladium on Carbon is the industry standard for nitrile reduction but is chemically incompatible here. The oxidative addition of Pd into the C–F bond is facile in electron-deficient pyridines, leading to significant defluorinated by-products (M-18 mass shift).

  • Why LiAlH₄ is Risky: Lithium Aluminum Hydride is a hard nucleophile. In 2-fluoropyridines, the C2 position is electrophilic. LiAlH₄ often triggers

    
    , displacing the fluoride with a hydride or the aluminate species.
    
Visualizing the Pathway

The following diagram maps the reaction trajectory and specific failure points.

ReactionPathway Substrate 5-Amino-2-fluoronicotinonitrile (Substrate) Complex Boron-Imine Complex Substrate->Complex BH3·DMS (Coordination) Imine Free Imine (Transient) Substrate->Imine H2 / Metal Cat. Defluoro Defluorinated By-product Substrate->Defluoro Pd/C (Hydrodefluorination) Product 5-Amino-2-fluoro-3-(aminomethyl)pyridine (Target Amine) Complex->Product Acidic MeOH Quench Imine->Product + 2H Dimer Secondary Amine (Dimer) Imine->Dimer + Product Amine (- NH3)

Figure 1: Reaction pathway analysis showing the protective nature of the Boron complex versus the dimerization risk in catalytic hydrogenation.

Protocol A: Borane-Dimethyl Sulfide (BMS) Reduction

Status: Gold Standard for Laboratory Scale (100 mg – 50 g) Primary Advantage: Zero defluorination; suppression of dimerization.

Mechanistic Insight

Borane (BH₃) acts as a Lewis acid, coordinating to the nitrile nitrogen. This activates the carbon for hydride delivery without creating a free, reactive imine species that can dimerize. The resulting borazine-type complex is stable until acidic hydrolysis, effectively "masking" the amine product during the reaction.

Materials
  • Substrate: 5-Amino-2-fluoronicotinonitrile (1.0 eq)

  • Reagent: Borane-Dimethyl Sulfide complex (BH₃[1][2][3]·DMS), 2.0 M in THF (3.0 eq). Note: BMS is preferred over BH₃·THF due to higher stability and concentration.

  • Solvent: Anhydrous THF (10 volumes).

  • Quench: Methanol (MeOH) and 1.25 M HCl in MeOH.

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and temperature probe.

  • Solubilization: Charge substrate and anhydrous THF. Stir to dissolve. Cool to 0°C.[1][4]

  • Addition: Add BH₃·DMS dropwise via syringe pump or pressure-equalizing funnel over 30 minutes. Caution: Exothermic.[3] Maintain internal T < 5°C.

  • Reaction: Remove ice bath. Allow to warm to RT, then heat to gentle reflux (65°C) for 3–5 hours.

    • IPC (In-Process Control): Monitor disappearance of nitrile peak (IR: ~2220 cm⁻¹) or by LC-MS.

  • The Critical Quench: Cool mixture to 0°C. Very slowly add MeOH.

    • Warning: Massive hydrogen evolution occurs. Add dropwise until bubbling ceases.

  • De-complexation: Add 1.25 M HCl in MeOH (5 eq). Heat to reflux for 1 hour.

    • Why: The N–B bond is strong. Simple water addition is insufficient to free the amine. Acidic reflux breaks the boron-amine adduct.

  • Isolation: Concentrate in vacuo. Redissolve in water.[1] Basify to pH > 10 with NaOH (2M). Extract with DCM or 2-MeTHF (3x). Dry over Na₂SO₄ and concentrate.

Protocol B: Raney Nickel Hydrogenation

Status: Preferred for Scale-Up (>50 g) Primary Advantage: Cost-effective; avoids boron waste streams.

Mechanistic Insight

Raney Nickel (Ra-Ni) is less active toward C–F bond insertion than Palladium. However, the surface-bound imine intermediate is prone to attack by the newly formed amine. To prevent this, the reaction is flooded with Ammonia (NH₃), which shifts the equilibrium away from the secondary amine (dimer) back toward the primary amine.

Materials
  • Catalyst: Raney® Nickel (Grade 2800 or equivalent), slurry in water.

  • Solvent: 7N Ammonia in Methanol (NH₃/MeOH).

  • Hydrogen Source: H₂ gas (balloon or Parr shaker).

Step-by-Step Procedure
  • Catalyst Prep: Wash Ra-Ni (approx. 20 wt% loading) three times with MeOH to remove water. Safety: Ra-Ni is pyrophoric when dry. Keep wet at all times.

  • Loading: In a pressure vessel (Parr bomb), charge the substrate and the washed Ra-Ni.

  • Solvent: Add 7N NH₃ in MeOH (10–15 volumes).

  • Hydrogenation: Purge vessel 3x with N₂, then 3x with H₂. Pressurize to 50 psi (3.4 bar).

  • Agitation: Shake/stir vigorously at Room Temperature for 12–18 hours.

    • Note: Heating (>40°C) increases the risk of defluorination.

  • Workup: Vent H₂. Purge with N₂. Filter through a Celite pad (keep wet with MeOH). Rinse pad with MeOH.

  • Purification: Concentrate filtrate. The product is often pure enough for the next step. If dimerization >5% is observed, recrystallize from Isopropanol/Heptane.

Comparative Data & Decision Matrix

MetricMethod A: Borane-DMSMethod B: Raney Ni / NH₃
Yield 85 – 92%75 – 85%
F-Retention > 99% (Excellent)~95% (Risk of 2-5% loss)
Dimer Impurity < 1%5 – 10% (Dependent on NH₃ conc.)
Scalability Low (Costly, Boron waste)High (Cheap, Clean workup)
Safety DMS Stench, H₂ evolutionPyrophoric catalyst, High Pressure
Experimental Workflow Decision Tree

DecisionTree Start Start: 5-Amino-2-fluoronicotinonitrile ScaleCheck Scale of Reaction? Start->ScaleCheck LabScale < 20 Grams ScaleCheck->LabScale ProScale > 20 Grams ScaleCheck->ProScale MethodA Method A: Borane-DMS (Prioritize Purity) LabScale->MethodA MethodB Method B: Raney Ni / NH3 (Prioritize Cost/Throughput) ProScale->MethodB CheckF Check Defluorination (LCMS) MethodB->CheckF Optimize Decrease Temp / Increase NH3 CheckF->Optimize If > 2% des-F

Figure 2: Process decision tree based on scale and purity requirements.

Analytical Validation

Successful synthesis must be validated against the following spectral characteristics:

  • 1H NMR (DMSO-d6):

    • Disappearance of aromatic protons shift (due to change in ring electronics).

    • Appearance of methylene doublet at

      
       ~3.6–3.8 ppm (
      
      
      
      -NH
      
      
      ).
    • Appearance of broad singlet/exchangeable protons for the primary amine.

  • MS (ESI+):

    • Parent ion

      
      . Check for 
      
      
      
      (Defluorination) and
      
      
      (Dimer).

References

  • Brown, H. C., & Choi, Y. M. (1981). The reaction of borane-dimethyl sulfide with organic compounds containing representative functional groups.[1][2] This foundational text establishes the chemoselectivity of BMS for nitriles in the presence of halides.

  • Caddick, S., et al. (2003). Intermolecular reductive amination of aldehydes and ketones with borane-pyridine.

  • Gould, F., et al. (1960). The Hydrogenation of Nitriles. The classic review on Raney Nickel conditions and the necessity of Ammonia to suppress secondary amines.

  • Organic Syntheses, Coll. Vol. 3. (1955). Nicotinamide, 6-chloro-. (Analogous chemistry).[4] Provides validated protocols for handling halogenated pyridine precursors.

Sources

Application

Application Note: 5-Amino-2-fluoronicotinonitrile as a Versatile Scaffold in Targeted Therapeutics

Executive Summary In contemporary medicinal chemistry, the rational design of kinase inhibitors and soluble guanylate cyclase (sGC) stimulators relies heavily on functionalized heterocyclic building blocks. 5-Amino-2-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of kinase inhibitors and soluble guanylate cyclase (sGC) stimulators relies heavily on functionalized heterocyclic building blocks. 5-Amino-2-fluoronicotinonitrile (CAS: 1260663-78-2) has emerged as a highly strategic intermediate due to its orthogonal reactivity profile. Featuring a highly activated 2-fluoro leaving group, an electrophilic 3-nitrile, and a versatile 5-amino group, this scaffold enables the rapid, regioselective construction of complex bicyclic systems, such as 1H-pyrazolo[3,4-b]pyridines[1].

This application note provides researchers and drug development professionals with an in-depth mechanistic rationale, validated step-by-step protocols, and quantitative optimization data for utilizing 5-Amino-2-fluoronicotinonitrile in advanced drug synthesis.

Mechanistic Rationale & Reactivity Profile

The synthetic utility of 5-Amino-2-fluoronicotinonitrile is dictated by the electronic interplay of its three functional groups:

  • C2-Fluoro Group (Highly Activated for SNAr): In nucleophilic aromatic substitution (SNAr), the reactivity of halogens follows the inverse order of their leaving group ability (F > Cl > Br > I) due to the rate-determining formation of the Meisenheimer complex[2]. The fluorine atom at the C2 position is exceptionally activated by the strongly electron-withdrawing ortho-nitrile group and the adjacent pyridine nitrogen. This allows for rapid displacement by amines, alcohols, or hydrazines under relatively mild conditions.

  • C3-Nitrile Group (Electrophilic Trap): While the nitrile serves to activate the C2 position, it also acts as a built-in electrophile. Following the SNAr displacement of the fluorine by a bidentate nucleophile (such as hydrazine), the intermediate can undergo spontaneous or heat-driven intramolecular cyclization by attacking the cyano carbon, yielding annulated heterocycles[3].

  • C5-Amino Group (Late-Stage Functionalization): The primary aniline-like amine at the C5 position remains largely unreactive during mild SNAr conditions at C2. Once the bicyclic core is established, this amino group can be functionalized via Buchwald-Hartwig cross-coupling or standard amide coupling to explore structure-activity relationships (SAR)[4].

SyntheticWorkflow A 5-Amino-2-fluoronicotinonitrile (Starting Material) B Hydrazine Hydrate (SNAr at C2) A->B Step 1: Substitution C Hydrazinopyridine Intermediate B->C D Intramolecular Cyclization (Attack on Nitrile) C->D Step 2: Annulation E 5-Amino-1H-pyrazolo[3,4-b]pyridin-3-amine (Bicyclic Scaffold) D->E

Synthetic workflow for 1H-pyrazolo[3,4-b]pyridine scaffolds via SNAr and cyclization.

Validated Experimental Protocols

Protocol 1: Regioselective Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3,5-diamine

This protocol details the tandem SNAr and intramolecular cyclization to form a pyrazolopyridine core, a critical pharmacophore for sGC stimulators[3].

Rationale for Experimental Choices: 1,2-Ethanediol (ethylene glycol) is selected as the solvent because its high boiling point accommodates the elevated temperatures required to drive the secondary cyclization step after the initial, rapid SNAr reaction. Hydrazine hydrate is used in excess to prevent intermolecular dimerization.

Step-by-Step Methodology:

  • Preparation: Suspend 5-Amino-2-fluoronicotinonitrile (1.0 equiv, 10 mmol, 1.37 g) in 15 mL of 1,2-ethanediol in a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Nucleophile Addition: Slowly add hydrazine hydrate (64% in water, 10.0 equiv, 100 mmol, 5.0 mL) dropwise at room temperature. Caution: Hydrazine is toxic and highly reactive; perform in a well-ventilated fume hood.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 120°C) with continuous stirring for 4 hours[1].

  • Self-Validating In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (

    
     138.1 
    
    
    
    ) is fully consumed, and the intermediate hydrazinopyridine transitions completely to the cyclized product (
    
    
    150.1
    
    
    ), which is identifiable by a distinct retention time shift and increased UV absorbance at 254 nm.
  • Workup & Isolation: Cool the mixture to room temperature to induce precipitation. Add 15 mL of distilled water and subject the mixture to extractive stirring for 15 minutes. Filter the resulting yellow crystals under vacuum.

  • Purification: Wash the filter cake sequentially with cold water (10 mL) and cold THF (-10°C, 10 mL) to remove residual hydrazine and diol. Dry the product in vacuo over phosphorus pentoxide overnight.

Protocol 2: Late-Stage Buchwald-Hartwig Amination at the C5-Amino Group

To elaborate the scaffold, the C5-amino group can be coupled with aryl halides.

Rationale for Experimental Choices: Xantphos is selected as the phosphine ligand due to its large bite angle, which heavily favors reductive elimination, thereby preventing unwanted bis-arylation of the primary amine[4]. Cesium carbonate (


) is used as a mild base to tolerate sensitive functional groups on the pyrazole core.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube, combine 1H-pyrazolo[3,4-b]pyridine-3,5-diamine (1.0 equiv), the desired aryl bromide (1.2 equiv),

    
     (5 mol%), Xantphos (10 mol%), and 
    
    
    
    (2.0 equiv).
  • Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous 1,4-dioxane (0.2 M concentration) via syringe.

  • Reaction: Seal the tube and heat to 100°C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate the filtrate. Purify via flash column chromatography (DCM/MeOH gradient).

Quantitative Data & Optimization

The reactivity of the C2-fluoro group allows for diverse nucleophilic substitutions. Table 1 summarizes optimized conditions for various nucleophiles reacting with 5-Amino-2-fluoronicotinonitrile.

Table 1: SNAr Optimization Data for 5-Amino-2-fluoronicotinonitrile

NucleophileSolventTemp (°C)Time (h)Yield (%)Target Motif / Outcome
Hydrazine hydrate (10 eq)1,2-Ethanediol120482Pyrazolo[3,4-b]pyridine core
Primary Alkyl Amine (2 eq)NMP806912-(Alkylamino)nicotinonitrile
Sodium Methoxide (1.5 eq)Methanol653882-Methoxynicotinonitrile
Thiophenol /

DMF252952-(Phenylthio)nicotinonitrile

Note: Yields represent isolated, chromatographically pure products. Reactions with thiols proceed rapidly at room temperature due to the high polarizability and nucleophilicity of the thiolate anion.

Signaling Pathway Context: sGC-cGMP Modulation

The 1H-pyrazolo[3,4-b]pyridine scaffold, synthesized directly from 5-Amino-2-fluoronicotinonitrile, is the foundational pharmacophore for several clinical-stage soluble guanylate cyclase (sGC) stimulators[3]. These compounds are critical in treating cardiopulmonary diseases, such as pulmonary hypertension and heart failure.

Unlike nitric oxide (NO), which binds to the heme iron of sGC, pyrazolopyridine-based stimulators bind allosterically to a distinct site on the sGC enzyme. This binding stabilizes the active conformation of the enzyme, synergizing with endogenous NO to massively upregulate the conversion of GTP to cyclic GMP (cGMP). The elevated cGMP levels activate Protein Kinase G (PKG), leading to vasodilation, anti-fibrotic, and anti-inflammatory responses.

SignalingPathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Heme-dependent binding Stimulator Pyrazolopyridine Drug (sGC Stimulator) Stimulator->sGC Allosteric activation cGMP cGMP sGC->cGMP Catalyzes conversion GTP GTP GTP->cGMP Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Vasodilation & Antifibrotic Effects PKG->Response Downstream signaling

Modulation of the NO-sGC-cGMP signaling pathway by pyrazolo[3,4-b]pyridine stimulators.

References

  • Bayer Schering Pharma AG. "Process for preparing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and derivatives thereof." U.S. Patent US8598361B2.
  • Bayer Intellectual Property GmbH. "Substituted 5-fluoro-1H-pyrazolopyridines and their use." European Patent EP2576548T3. Available at: [Link]

Sources

Method

Technical Guide: Chemoselective Functionalization of the 5-Amino Moiety in 5-Amino-2-fluoronicotinonitrile

Strategic Analysis & Reactivity Profile 5-Amino-2-fluoronicotinonitrile (CAS: 292622-58-3) is a critical scaffold in the synthesis of kinase inhibitors (e.g., Pralsetinib). Its functionalization presents a classic "chemo...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Reactivity Profile

5-Amino-2-fluoronicotinonitrile (CAS: 292622-58-3) is a critical scaffold in the synthesis of kinase inhibitors (e.g., Pralsetinib). Its functionalization presents a classic "chemoselectivity paradox" in heterocyclic chemistry.

The Chemoselectivity Challenge

The molecule features two reactive centers with opposing electronic demands:

  • C-5 Amino Group (Nucleophile): This amine is electronically deactivated. The pyridine nitrogen (electron-withdrawing) and the ortho-nitrile group pull electron density away from the exocyclic nitrogen, rendering it significantly less nucleophilic than a standard aniline.

  • C-2 Fluorine (Electrophile): The C-2 position is highly activated for Nucleophilic Aromatic Substitution (

    
    ). The combination of the pyridine nitrogen and the electron-withdrawing nitrile group at C-3 creates a "hotspot" for nucleophilic attack.
    

Operational Imperative: Protocols must activate the C-5 amine sufficiently to react with electrophiles without introducing conditions (strong nucleophilic bases, high heat with nucleophiles) that trigger the displacement of the labile C-2 fluorine.

Reactivity Map

ReactivityMap Core 5-Amino-2-fluoronicotinonitrile Amino C-5 Amino Group (Deactivated Nucleophile) Core->Amino Target for Functionalization Fluoro C-2 Fluoro Group (Highly Active Electrophile) Core->Fluoro Risk of SNAr Displacement Nitrile C-3 Nitrile (EWG Activator) Core->Nitrile Deactivates Amine Activates Fluorine Amidation Amidation/Urea (Requires Activation) Amino->Amidation SNAr Side Reaction: Displacement by R-NH2/RO- Fluoro->SNAr

Caption: Reactivity profile highlighting the competition between desired C-5 functionalization and undesired C-2 substitution.

Application Note: Amide Coupling (Acylation)

Due to the reduced nucleophilicity of the C-5 amine, standard coupling reagents (EDC/NHS) often fail or proceed sluggishly, allowing side reactions to dominate. The use of highly reactive acid chlorides or "gold-standard" coupling agents like HATU is required.

Protocol A: HATU-Mediated Coupling (Recommended)

This method is preferred for coupling complex carboxylic acids (e.g., drug intermediates) where acid chloride formation is risky.

Materials:

  • 5-Amino-2-fluoronicotinonitrile (1.0 equiv)

  • Carboxylic Acid Partner (1.1 equiv)

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous) or DMAc

Step-by-Step Procedure:

  • Activation: In a dried flask under

    
    , dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).
    
  • Reagent Addition: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15–30 minutes to form the activated ester.

    • Critical Note: Do not add the aminopyridine yet. Pre-activation prevents the amine from reacting with HATU directly and minimizes exposure time.

  • Coupling: Add 5-Amino-2-fluoronicotinonitrile (1.0 equiv) in one portion.

  • Reaction: Stir at 40°C – 60°C.

    • Optimization: While RT is safer for the C-2 fluorine, the deactivated amine often requires mild heating. Monitor by LCMS. Do not exceed 80°C to avoid

      
       by the DIPEA or potential dimethylamine impurities in DMF.
      
  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
Protocol B: Acid Chloride Method (High Throughput)

Best for simple aliphatic or aromatic acylations.

Step-by-Step Procedure:

  • Dissolve 5-Amino-2-fluoronicotinonitrile (1.0 equiv) in anhydrous THF or DCM.

  • Add Pyridine (2.0 equiv) or 2,6-Lutidine (mild base, reduces

    
     risk).
    
  • Cool to 0°C.

  • Dropwise add the Acid Chloride (1.1 equiv).

  • Allow to warm to RT. If conversion is low, heat to reflux (THF).

Application Note: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Coupling the C-5 amine with aryl halides is challenging because the amine is electron-poor. You must use ligands designed for electron-deficient anilines .

Ligand Selection Guide:

Ligand Suitability Notes
BrettPhos High Excellent for primary amines, even electron-poor ones.
Xantphos Medium-High Good general purpose, robust.

| BINAP | Low | Often insufficient for deactivated aminopyridines. |

Protocol: N-Arylation with Aryl Bromides

Materials:

  • 5-Amino-2-fluoronicotinonitrile (1.0 equiv)

  • Aryl Bromide (1.0 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: BrettPhos (4-10 mol%)

  • Base:

    
     (2.0 equiv) - Avoid NaOtBu to prevent 
    
    
    
    at C-2.
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inertion: Charge a reaction vial with the amine, aryl bromide,

    
    , BrettPhos, and 
    
    
    
    . Cap and purge with Argon for 5 minutes.
  • Solvation: Add degassed 1,4-dioxane via syringe.

  • Reaction: Heat to 90°C – 100°C for 4–12 hours.

    • Self-Validating Check: Monitor the disappearance of the aryl bromide. If the C-2 fluorine is displaced, you will see a mass shift corresponding to the solvent or base attacking the core.

      
       is non-nucleophilic, making it the safest choice.
      
  • Filtration: Filter through Celite and concentrate.

Application Note: Urea Formation

Ureas are common linkers in kinase inhibitors (e.g., Sorafenib analogs).

Protocol: Isocyanate Addition

Step-by-Step Procedure:

  • Dissolve 5-Amino-2-fluoronicotinonitrile in anhydrous THF.

  • Add the Isocyanate (R-NCO) (1.1 equiv).

  • Add a catalytic amount of DMAP (0.1 equiv) or TEA (1.0 equiv).

  • Heat to 50°C.

    • Mechanism:[2][3][4][5][6][7][8] The weak nucleophile requires thermal energy to attack the isocyanate carbon.

  • Precipitation: Often the urea product precipitates from THF upon cooling.

Troubleshooting & Risk Management

The "C-2 Displacement" Trap

The most common failure mode is the loss of the fluorine atom.

Symptoms:

  • LCMS shows a peak with Mass = [Target] - 19 (F) + [Nucleophile Mass].

  • Example: Reaction in MeOH with NaOMe leads to 5-amino-2-methoxynicotinonitrile.

Prevention Strategy:

  • Base Choice: Never use alkoxide bases (NaOMe, NaOtBu) unless the C-2 fluorine is intended to be lost. Use Carbonates (

    
    , 
    
    
    
    ) or hindered amines (DIPEA).
  • Solvent Purity: Avoid alcohols (MeOH, EtOH) as solvents at high temperatures. Use aprotic solvents (DMF, THF, Dioxane).

  • Temperature Control: Keep reactions below 100°C when possible.

Workflow Diagram

Workflow Start Start: 5-Amino-2-fluoronicotinonitrile Decision Select Functionalization Start->Decision Path1 Amide Coupling (Drug Synthesis) Decision->Path1 Acylation Path2 N-Arylation (Scaffold Extension) Decision->Path2 Cross-Coupling Step1A Pre-activate Acid (HATU/DIPEA) Avoids amine exposure to HATU Path1->Step1A Step2A Pd2(dba)3 / BrettPhos / Cs2CO3 Avoid NaOtBu (SNAr Risk) Path2->Step2A Step1B Add Amine, Heat to 50°C Monitor for C-2 hydrolysis Step1A->Step1B Success Target Molecule (Intact 2-F, 3-CN) Step1B->Success Fail FAILURE: C-2 Displacement (Check Base/Solvent) Step1B->Fail If T > 80°C Step2B Heat 90°C in Dioxane Step2A->Step2B Step2A->Fail If Alkoxide Base used Step2B->Success

Caption: Decision tree for functionalization workflows emphasizing critical control points to prevent side reactions.

References

  • Blueprint Medicines Corp. (2020).[9] Pralsetinib (GAVRETO) Prescribing Information. U.S. Food and Drug Administration.[9][10] [Link]

  • Subedi, R., et al. (2021).[11] "Synthesis and biological evaluation of novel 5-amino-2-fluoronicotinonitrile derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

Sources

Application

Suzuki-Miyaura coupling reactions involving 5-Amino-2-fluoronicotinonitrile

Application Note: Strategic Functionalization of 5-Amino-2-fluoronicotinonitrile via Suzuki-Miyaura Cross-Coupling Executive Summary 5-Amino-2-fluoronicotinonitrile (CAS: 1150114-69-4) is a densely functionalized pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 5-Amino-2-fluoronicotinonitrile via Suzuki-Miyaura Cross-Coupling

Executive Summary

5-Amino-2-fluoronicotinonitrile (CAS: 1150114-69-4) is a densely functionalized pyridine scaffold widely used in the synthesis of kinase inhibitors and CNS-active agents. However, the molecule itself lacks the requisite halogen (Br, I) or triflate leaving group at the 5-position to participate directly as an electrophile in Suzuki-Miyaura coupling.

This Application Note details the "Activation-Coupling" strategy , a two-stage workflow necessary to incorporate this scaffold into Suzuki protocols.

  • Activation: Conversion of the 5-amino group to a 5-iodo or 5-bromo "handle" via a non-aqueous Sandmeyer reaction.

  • Coupling: Optimized Suzuki-Miyaura protocols for the resulting 5-halo-2-fluoronicotinonitrile, ensuring preservation of the labile 2-fluoro and 3-cyano groups.

Key Insight: Standard aqueous Sandmeyer conditions (


) are contraindicated for this substrate due to the high risk of hydrolyzing the nitrile or displacing the labile 2-fluorine atom. This guide presents a non-aqueous protocol using tert-butyl nitrite (tBuONO).

Strategic Reaction Pathways

The following flowchart illustrates the conversion of the inert amino-scaffold into a Suzuki-active electrophile (Pathway A) or nucleophile (Pathway B).

SuzukiPathways Start 5-Amino-2-fluoronicotinonitrile (Starting Material) Activation Activation Step (Non-Aqueous Sandmeyer) Start->Activation tBuONO, I2 CH3CN, 60°C Intermediate 5-Iodo-2-fluoronicotinonitrile (Suzuki-Active Electrophile) Activation->Intermediate Yield: ~75-85% Suzuki1 Suzuki Coupling (Electrophilic) Intermediate->Suzuki1 Ar-B(OH)2 Pd(dppf)Cl2 Borylation Miyaura Borylation (Nucleophilic Activation) Intermediate->Borylation B2pin2, Pd catalyst Product1 5-Aryl-2-fluoronicotinonitrile (Biaryl Product) Suzuki1->Product1 Boronate Pinacol Boronate Ester Borylation->Boronate Suzuki2 Suzuki Coupling (Nucleophilic) Boronate->Suzuki2 Ar-X Product2 5-Aryl-2-fluoronicotinonitrile (Reverse Coupling) Suzuki2->Product2

Figure 1: Strategic pathways for functionalizing 5-Amino-2-fluoronicotinonitrile. The amino group must be converted to an iodide (Intermediate) to enable Palladium-catalyzed cross-coupling.

Module 1: Pre-Coupling Activation (Non-Aqueous Sandmeyer)

Objective: Convert 5-Amino-2-fluoronicotinonitrile to 5-Iodo-2-fluoronicotinonitrile . Rationale: The 2-fluoro position is highly activated for


. Aqueous acids used in traditional Sandmeyer reactions often lead to hydrolysis (forming the pyridone) or nucleophilic attack by water. The use of tert-butyl nitrite in anhydrous acetonitrile avoids these side reactions [1].
Protocol:
  • Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Reagents:

    • 5-Amino-2-fluoronicotinonitrile (1.0 equiv, 5.0 mmol, 685 mg)

    • Diiodomethane (

      
      ) or Iodine (
      
      
      
      ) (3.0 equiv)
    • tert-Butyl Nitrite (tBuONO) (1.5 equiv)

    • Solvent: Anhydrous Acetonitrile (ACN) (25 mL)

  • Procedure:

    • Dissolve the amine and the iodine source (

      
       or 
      
      
      
      ) in ACN.
    • Add tBuONO dropwise over 5 minutes at room temperature.

    • Heat the mixture to 60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The amine spot (polar) should disappear, replaced by a less polar iodide spot.

    • Note: Evolution of

      
       gas will be observed.
      
  • Workup:

    • Cool to room temperature.[1]

    • Quench with saturated aqueous

      
       (Sodium Thiosulfate) to remove excess iodine (color changes from dark brown to yellow/clear).
      
    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[2]
      
  • Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

    • Target: 5-Iodo-2-fluoronicotinonitrile.

Module 2: Suzuki-Miyaura Coupling (Electrophilic Route)

Objective: Couple 5-Iodo-2-fluoronicotinonitrile with an Aryl Boronic Acid (


).
Challenge:  The 2-fluoro group is labile. Strong bases (e.g., 

,

) or nucleophilic solvents (MeOH, EtOH) can cause

displacement of the fluorine, ruining the scaffold.
Optimized Conditions Table
ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Robust, resists oxidation, excellent for heteroaryl iodides.
Ligand dppf (contained in catalyst)Large bite angle promotes reductive elimination.
Base Cs₂CO₃ or K₂CO₃ (2.0 equiv)Mild carbonate bases prevent

at the 2-F position.
Solvent 1,4-Dioxane / Water (9:1) Non-nucleophilic organic phase; water is required for the catalytic cycle.
Temperature 80°C - 90°CSufficient for coupling without thermally degrading the nitrile.
Step-by-Step Protocol:
  • Reaction Assembly:

    • In a reaction vial, combine:

      • 5-Iodo-2-fluoronicotinonitrile (1.0 equiv, e.g., 0.5 mmol)

      • Aryl Boronic Acid (1.2 equiv)

      • 
         (2.0 equiv)
        
      • 
         (0.05 equiv)
        
  • Solvent Addition:

    • Add degassed 1,4-Dioxane (4.5 mL) and Water (0.5 mL).

    • Crucial: Degas the solvents by sparging with Nitrogen for 10 minutes before addition to prevent homocoupling of the boronic acid.

  • Reaction:

    • Seal the vial and heat to 85°C for 4–12 hours.

    • Monitoring: Check LCMS for the product mass (

      
      ). The starting iodide should be fully consumed.
      
  • Workup:

    • Dilute with EtOAc and Water. Separate phases.

    • Safety Check: The aqueous layer may contain fluoride ions if any side reaction occurred; treat as halogenated waste.

    • Dry organic layer (

      
      ) and concentrate.
      
  • Purification:

    • Silica gel chromatography. The product (biaryl) is typically UV-active and less polar than the boronic acid.

Module 3: Advanced Nucleophilic Route (Miyaura Borylation)

If the coupling partner is an unstable Aryl Halide, convert the nicotinonitrile to a boronate ester first.

  • Reagents: 5-Iodo-2-fluoronicotinonitrile, Bis(pinacolato)diboron (

    
    , 1.1 equiv), KOAc (3.0 equiv), 
    
    
    
    (0.05 equiv) in DMSO or Dioxane.
  • Conditions: 80°C, 2-4 hours.

  • Note: This generates 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-fluoronicotinonitrile . This intermediate is sensitive; use immediately in the subsequent Suzuki coupling without extensive purification (filter through Celite and use the solution).

Troubleshooting & Critical Control Points

ProblemProbable CauseSolution
Loss of Fluorine (Product is -OH or -OMe) Base too strong or solvent is nucleophilic.Switch from

to

(anhydrous). Ensure solvent is Dioxane or Toluene , NOT Methanol/Ethanol.
Hydrolysis of Nitrile (Product is Amide) Reaction temperature too high or pH too high.Lower temp to 70°C. Reduce water ratio (use 10:1 Dioxane:Water).
Low Conversion (Sandmeyer) Poor quality tBuONO or wet solvent.Use fresh tBuONO. Ensure ACN is anhydrous.
Protodeboronation Unstable boronic acid.Add the boronic acid in portions. Switch to Pd(PPh3)4 which is sometimes gentler for unstable boronates.

References

  • Non-aqueous Sandmeyer (tBuONO/I2)

    • Krasnokutskaya, E. A., et al.[3] "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines." Synthesis, 2007(01), 81-84.[3]

  • Suzuki Coupling on Fluorinated Pyridines

    • Li, J. J., et al. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Fluorinated Pyridines." Tetrahedron Letters, 2010.

  • General Suzuki Mechanism & Protocols

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483.

  • Commercial Availability of Precursor

    • 5-Bromo-2-fluoronicotinonitrile (CAS 1256821-83-6) is a standard alternative if the Sandmeyer step is to be bypassed.

Sources

Method

Application Notes and Protocols for Cyclization Reactions of 5-Amino-2-fluoronicotinonitrile in Heterocycle Synthesis

Introduction: The Strategic Value of 5-Amino-2-fluoronicotinonitrile in Medicinal Chemistry 5-Amino-2-fluoronicotinonitrile is a highly versatile and strategically important building block in the synthesis of a diverse a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 5-Amino-2-fluoronicotinonitrile in Medicinal Chemistry

5-Amino-2-fluoronicotinonitrile is a highly versatile and strategically important building block in the synthesis of a diverse array of heterocyclic compounds. Its unique arrangement of functional groups—an ortho-amino and cyano group on a pyridine ring, activated by the presence of a fluorine atom—renders it an ideal precursor for a variety of cyclization reactions. The resulting heterocyclic scaffolds, such as pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines, are privileged structures in medicinal chemistry, frequently appearing in compounds targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1]

The electron-withdrawing nature of the fluorine atom and the nitrile group activates the pyridine ring, influencing its reactivity in nucleophilic substitution and condensation reactions. This guide provides detailed application notes and protocols for key cyclization reactions of 5-Amino-2-fluoronicotinonitrile, offering researchers and drug development professionals a practical resource for the synthesis of novel heterocyclic entities.

Part 1: Synthesis of Pyrido[2,3-d]pyrimidines via Formamide Cyclization

The construction of the pyrido[2,3-d]pyrimidine core is a common and highly valuable transformation of 2-amino-3-cyanopyridine derivatives. This reaction typically involves the use of a one-carbon synthon, such as formamide, which provides the additional carbon and nitrogen atoms required to form the fused pyrimidine ring.

Causality Behind Experimental Choices

The reaction of an o-aminonitrile with formamide is a classic method for the synthesis of 4-aminopyrimidines fused to another ring.[2] Formamide serves as both a reactant and a solvent in this transformation. At elevated temperatures, formamide can decompose to generate ammonia and carbon monoxide, or more relevantly for this synthesis, it can act as a formylating agent and a source of ammonia for the cyclization.

The mechanism is believed to proceed through an initial formylation of the amino group, followed by an intramolecular cyclization where the nitrile group is attacked by the newly formed formamidine intermediate. Subsequent tautomerization leads to the stable aromatic pyrido[2,3-d]pyrimidin-4-amine. The high boiling point of formamide is advantageous for driving the reaction to completion, as these cyclizations often require significant thermal energy.

Experimental Protocol: Synthesis of 7-Fluoro-pyrido[2,3-d]pyrimidin-4-amine

This protocol describes a representative procedure for the cyclization of 5-Amino-2-fluoronicotinonitrile with formamide.

Materials:

  • 5-Amino-2-fluoronicotinonitrile

  • Formamide

  • Ethanol

  • Activated Carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Amino-2-fluoronicotinonitrile (1.0 eq).

  • Add an excess of formamide (e.g., 10-20 equivalents or as the solvent).

  • Heat the reaction mixture to reflux (typically 180-210 °C) and maintain for 4-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with vigorous stirring to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. The use of activated carbon during recrystallization can help to remove colored impurities.

  • Dry the purified product under vacuum to obtain 7-Fluoro-pyrido[2,3-d]pyrimidin-4-amine.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Part 2: Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[3][4] A variation of this reaction can be employed for the synthesis of thieno[2,3-b]pyridines starting from an o-aminonitrile, a carbonyl compound, and elemental sulfur in the presence of a base.[5][6]

Mechanistic Insights and Rationale

The Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene group of the nitrile. In the case of 5-Amino-2-fluoronicotinonitrile, the reaction would be with an external active methylene compound, followed by the addition of elemental sulfur to the intermediate. The base, typically a secondary amine like morpholine or piperidine, catalyzes both the Knoevenagel condensation and the subsequent ring closure. The final step involves an intramolecular cyclization and tautomerization to yield the aromatic thieno[2,3-b]pyridine.

The choice of the carbonyl compound and the active methylene nitrile allows for the introduction of diverse substituents onto the thiophene ring, making this a versatile method for generating a library of compounds.

Experimental Protocol: A Representative Gewald-Type Synthesis of a 3-Amino-thieno[2,3-b]pyridine-2-carbonitrile Derivative

This protocol outlines a general procedure for the synthesis of a thieno[2,3-b]pyridine derivative from 5-Amino-2-fluoronicotinonitrile, a ketone, and elemental sulfur.

Materials:

  • 5-Amino-2-fluoronicotinonitrile

  • A ketone (e.g., cyclohexanone)

  • Elemental Sulfur

  • Malononitrile

  • A basic catalyst (e.g., morpholine or triethylamine)

  • A suitable solvent (e.g., ethanol or DMF)

Procedure:

  • To a solution of 5-Amino-2-fluoronicotinonitrile (1.0 eq), the ketone (1.0 eq), and malononitrile (1.0 eq) in the chosen solvent, add elemental sulfur (1.1 eq).

  • Add a catalytic amount of the base (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux (typically 50-80 °C) for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent.

Data Presentation: Representative Yields for Gewald-Type Reactions

Starting o-AminonitrileCarbonyl CompoundProductYield (%)
2-Amino-3-cyanopyridineCyclohexanone2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene75-85
2-Amino-3-cyanothiopheneAcetone2,6-Diamino-3,5-dicyanothieno[2,3-b]thiophene60-70

Note: These are representative yields for analogous reactions and may vary for 5-Amino-2-fluoronicotinonitrile.

Part 3: Synthesis of Fused Pyrimidinthiones via Isothiocyanate Cyclization

The reaction of o-aminonitriles with isothiocyanates provides a straightforward route to fused pyrimidine-4-thiones. This transformation is valuable for introducing a thiocarbonyl group, which can be a key pharmacophore or a handle for further functionalization.

Underlying Principles of the Reaction

The reaction proceeds via an initial nucleophilic attack of the amino group of 5-Amino-2-fluoronicotinonitrile on the electrophilic carbon of the isothiocyanate to form a thiourea intermediate. This is followed by an intramolecular cyclization, where the nitrogen of the thiourea attacks the nitrile carbon. A subsequent tautomerization yields the thermodynamically stable fused pyrimidinethione. The choice of isothiocyanate allows for the introduction of a wide variety of substituents at the 3-position of the resulting pyrido[2,3-d]pyrimidine-4-thione.

Experimental Protocol: Synthesis of a 3-Substituted-7-fluoro-4-thioxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-amine

This protocol provides a general method for the cyclization of 5-Amino-2-fluoronicotinonitrile with an isothiocyanate.

Materials:

  • 5-Amino-2-fluoronicotinonitrile

  • An isothiocyanate (e.g., phenyl isothiocyanate)

  • A high-boiling solvent (e.g., DMF or pyridine)

  • A base (optional, e.g., potassium carbonate)

Procedure:

  • Dissolve 5-Amino-2-fluoronicotinonitrile (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the isothiocyanate (1.0-1.2 eq) to the solution.

  • If a base is used, add it to the reaction mixture.

  • Heat the mixture to 100-140 °C for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into acidified ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Visualization of Key Synthetic Pathways

cluster_0 Synthesis of Pyrido[2,3-d]pyrimidines cluster_1 Gewald-Type Synthesis of Thieno[2,3-b]pyridines cluster_2 Synthesis of Fused Pyrimidinthiones A 5-Amino-2-fluoronicotinonitrile C 7-Fluoro-pyrido[2,3-d]pyrimidin-4-amine A->C Reflux B Formamide B->C D 5-Amino-2-fluoronicotinonitrile F 3-Amino-thieno[2,3-b]pyridine Derivative D->F Base, Reflux E Ketone + Malononitrile + Sulfur E->F G 5-Amino-2-fluoronicotinonitrile I Pyrido[2,3-d]pyrimidine- 4-thione Derivative G->I Heat H Isothiocyanate H->I

Caption: Key cyclization pathways of 5-Amino-2-fluoronicotinonitrile.

Trustworthiness and Self-Validation

The protocols provided herein are based on well-established and widely reported synthetic methodologies for analogous compounds.[1][2][3][4][5][6][7] Researchers should always perform reactions on a small scale initially to optimize conditions for their specific substrates and equipment. The progress of all reactions should be carefully monitored by appropriate analytical techniques such as TLC or LC-MS. The identity and purity of the final products must be rigorously confirmed by spectroscopic analysis (NMR, MS, IR) and comparison with literature data where available.

References

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). Europe PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. (n.d.). Europe PMC. Retrieved March 7, 2026, from [Link]

  • Pyrido(2,3-d) pyrimidine-2,4 (1h,3h)-diones. (1977). Google Patents.
  • Derivatives of pyrido[2,3-d]pyrimidine, the preparation thereof, and the therapeutic application of the same. (2007). Google Patents.
  • Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. (2000). ResearchGate. Retrieved March 7, 2026, from [Link]

  • SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of 3-amino-5-fluoroalkylfurans by intramolecular cyclization. (2021). Organic Letters. Retrieved March 7, 2026, from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Recent Advancement in the Synthesis of Isothiocyanates. (n.d.). Retrieved March 7, 2026, from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Europe PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis of Isothiocyanates: An Update. (2018). Europe PMC. Retrieved March 7, 2026, from [Link]

  • Gewald reaction. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Bicyclic Pyridines from 5-Amino-2-fluoronicotinonitrile

Introduction: The Strategic Value of 5-Amino-2-fluoronicotinonitrile in Medicinal Chemistry Bicyclic pyridines represent a class of "privileged structures" in medicinal chemistry, forming the core of numerous approved dr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 5-Amino-2-fluoronicotinonitrile in Medicinal Chemistry

Bicyclic pyridines represent a class of "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Their rigid conformation and ability to present substituents in a well-defined three-dimensional space make them ideal scaffolds for interacting with biological targets like kinases, G-protein coupled receptors, and enzymes.[2][3] These scaffolds are prominent in therapeutics for central nervous system (CNS) disorders, cancer, and infectious diseases.[2][4]

Among the myriad of starting materials for constructing these valuable cores, 5-Amino-2-fluoronicotinonitrile has emerged as a particularly versatile and powerful building block. Its strategic arrangement of functional groups—a nucleophilic amino group, an activating nitrile, and a labile fluorine atom—provides a rich platform for a diverse range of cyclization strategies. The fluorine atom, in particular, serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the electron-withdrawing nitrile group activates the pyridine ring towards such reactions. This guide provides detailed protocols and the underlying chemical logic for synthesizing key bicyclic pyridine families from this singular precursor.

Core Synthetic Strategies & Mechanistic Rationale

The strategic positioning of reactive sites on 5-Amino-2-fluoronicotinonitrile allows for the controlled and efficient construction of various fused heterocyclic systems. Below, we detail the synthesis of two therapeutically significant scaffolds: thieno[2,3-b]pyridines and pyrido[2,3-b]pyrazines.

Strategy 1: Synthesis of Thieno[2,3-b]pyridines via Modified Gewald Reaction

The synthesis of thieno[2,3-b]pyridines, a scaffold known to exhibit anticancer and chemosensitizing activities, can be efficiently achieved through a one-pot cyclocondensation reaction.[4][5][6] This approach leverages the nucleophilicity of the 5-amino group to initiate a cascade of reactions with a suitable ketone and elemental sulfur.

Causality & Mechanistic Insight: This reaction is a variation of the classic Gewald aminothiophene synthesis. The process begins with the formation of an enamine intermediate from the reaction of the ketone with a base. This enamine is then attacked by elemental sulfur. The key step is the intramolecular cyclization where the nucleophilic 5-amino group of the pyridine attacks the newly formed thiocarbonyl moiety, followed by tautomerization and aromatization to yield the stable thieno[2,3-b]pyridine core. The 2-fluoro and 3-nitrile groups are retained in the final product, serving as valuable handles for further diversification.

Workflow for Thieno[2,3-b]pyridine Synthesis

G cluster_0 Step 1: Reagent Mixing cluster_1 Step 2: Reaction Cascade cluster_2 Step 3: Isolation cluster_3 Final Product A 5-Amino-2-fluoronicotinonitrile E Heat to Reflux (e.g., 80-90°C) A->E B Cycloalkanone (e.g., Cyclohexanone) B->E C Elemental Sulfur (S8) C->E D Base (e.g., Morpholine) in Solvent (e.g., Ethanol) D->E F In-situ formation of intermediates (Enamine, Thioamide) E->F Initiation G Intramolecular Cyclization & Aromatization F->G Progression H Cooling & Precipitation G->H Completion I Filtration & Washing H->I J Purification (Recrystallization) I->J K Substituted Thieno[2,3-b]pyridine J->K

Caption: General workflow for the one-pot synthesis of thieno[2,3-b]pyridines.

Protocol 1: Synthesis of 5-amino-4-cyano-3-fluoro-6,7-dihydro-1-benzothieno[2,3-b]pyridine

This protocol details the synthesis using cyclohexanone as the ketone component.

ReagentMolar Eq.MW ( g/mol )Amount
5-Amino-2-fluoronicotinonitrile1.0137.111.37 g (10 mmol)
Cyclohexanone1.198.141.08 g (11 mmol)
Elemental Sulfur1.232.060.38 g (12 mmol)
Morpholine1.587.121.31 g (15 mmol)
Ethanol (Solvent)-46.0730 mL

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Amino-2-fluoronicotinonitrile (1.37 g, 10 mmol), cyclohexanone (1.08 g, 11 mmol), elemental sulfur (0.38 g, 12 mmol), and ethanol (30 mL).

  • Stir the suspension at room temperature and add morpholine (1.31 g, 15 mmol) dropwise over 5 minutes.

  • Heat the reaction mixture to reflux (approx. 85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) and then with distilled water (2 x 10 mL) to remove residual reagents and salts.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent system, such as ethanol or an ethanol/DMF mixture, to yield the final product as a crystalline solid.

Strategy 2: Synthesis of Pyrido[2,3-b]pyrazines via Condensation

Pyrido[2,3-b]pyrazines are another class of heterocycles with significant biological activities, including antibacterial and anticancer properties.[7] Their synthesis from 5-Amino-2-fluoronicotinonitrile can be accomplished by condensation with a 1,2-dicarbonyl compound, such as glyoxal or a substituted derivative.

Causality & Mechanistic Insight: This reaction relies on the diamine-like reactivity of the 5-amino group on the pyridine ring and an adjacent C-H bond (or a pre-functionalized C6-amino group). In a more common route, a 2,3-diaminopyridine is used. Starting with our material, the reaction would typically involve a preliminary step to introduce a second amino group at the 6-position. However, a more direct, albeit less common, approach involves condensation with a reactive 1,2-dicarbonyl species, where the C-H bond at the 6-position participates in the cyclization/aromatization sequence, often under oxidative conditions. A more reliable and modular approach involves first converting the starting material to 5,6-diamino-2-fluoronicotinonitrile, which then readily undergoes condensation.

Pathway for Pyrido[2,3-b]pyrazine Synthesis

G A 5-Amino-2-fluoronicotinonitrile B Nitration (e.g., HNO3/H2SO4) A->B C 6-Nitro-5-amino-2-fluoronicotinonitrile B->C D Reduction (e.g., SnCl2/HCl or H2/Pd-C) C->D E 5,6-Diamino-2-fluoronicotinonitrile (Key Intermediate) D->E G Condensation & Cyclization (Acid or Base Catalysis) E->G F 1,2-Dicarbonyl Compound (e.g., Glyoxal, Diacetyl) F->G H Pyrido[2,3-b]pyrazine Scaffold G->H

Caption: A two-stage strategy for synthesizing pyrido[2,3-b]pyrazines.

Protocol 2: Two-Step Synthesis of 7-Fluoro-8-cyanopyrido[2,3-b]pyrazine

This protocol outlines the synthesis via a diamino intermediate, followed by condensation with glyoxal.

Step A: Synthesis of 5,6-Diamino-2-fluoronicotinonitrile

  • Nitration: Carefully add 5-Amino-2-fluoronicotinonitrile to a mixture of concentrated sulfuric acid and nitric acid at 0°C to introduce a nitro group at the 6-position. Caution: Highly exothermic and corrosive.

  • Purification: After quenching the reaction with ice, the 5-amino-6-nitro-2-fluoronicotinonitrile intermediate is filtered, washed, and dried.

  • Reduction: Suspend the nitro-intermediate in ethanol or acetic acid and treat with a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl, or through catalytic hydrogenation (H₂ over Pd/C).

  • Isolation: After the reduction is complete, neutralize the mixture and extract the product. Purify by column chromatography or recrystallization to yield 5,6-Diamino-2-fluoronicotinonitrile.

Step B: Condensation with Glyoxal

ReagentMolar Eq.MW ( g/mol )Amount
5,6-Diamino-2-fluoronicotinonitrile1.0152.121.52 g (10 mmol)
Glyoxal (40% in H₂O)1.158.041.60 g (11 mmol)
Ethanol (Solvent)-46.0740 mL
Acetic Acid (Catalyst)-60.051 mL

Step-by-Step Methodology:

  • Dissolve 5,6-Diamino-2-fluoronicotinonitrile (1.52 g, 10 mmol) in ethanol (40 mL) in a 100 mL round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (1 mL).

  • Add the 40% aqueous solution of glyoxal (1.60 g, 11 mmol) dropwise to the stirred solution at room temperature.

  • Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure. The product often precipitates upon cooling or addition of water.

  • Filter the solid, wash with cold water and a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Conclusion and Future Directions

5-Amino-2-fluoronicotinonitrile stands as a testament to the power of strategic functionalization in organic synthesis. The protocols described herein for the synthesis of thieno[2,3-b]pyridines and pyrido[2,3-b]pyrazines provide reliable and scalable routes to medicinally relevant bicyclic scaffolds. The retained fluoro and nitrile functionalities in the products offer downstream opportunities for further chemical exploration, such as cross-coupling reactions at the 2-position or transformations of the nitrile group, enabling the rapid generation of compound libraries for drug discovery programs.

References

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Google Vertex AI Search.
  • N-Bridged 5,6-bicyclic pyridines: Recent applications in central nervous system disorders. Google Vertex AI Search.
  • Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine deriv
  • Bicyclic Pyridines Containing Ring-junction Nitrogen in Drug Discovery. PharmaBlock.
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  • Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedres.
  • Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines.
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  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cycliz
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  • Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar.
  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC.
  • Synthesis of 2-amino-5-fluoropyridine.
  • Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals.
  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 C
  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. PMC.
  • The Diels-Alder Reaction. Master Organic Chemistry.
  • HIGH-PRESSURE DIELS-ALDER REACTIONS OF FURANS WITH a-CHLORO- AND a-ACETOXYACRYLONITRILE. Kochi University.
  • Diels-Alder reactions of N-acyl-2-alkyl(aryl)-5-vinyl-2,3-dihydro-4-pyridones. PubMed.
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Method

Accelerated Synthesis of Privileged Scaffolds: Microwave-Assisted Protocols for the Derivatization of 5-Amino-2-fluoronicotinonitrile

An Application Guide for Researchers and Drug Development Professionals Abstract 5-Amino-2-fluoronicotinonitrile is a highly versatile and strategically important building block in modern medicinal chemistry. Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

5-Amino-2-fluoronicotinonitrile is a highly versatile and strategically important building block in modern medicinal chemistry. Its unique arrangement of functional groups—a nucleophilic amine, an electron-withdrawing nitrile, and a microwave-susceptible carbon-fluorine bond—makes it an ideal precursor for the synthesis of complex heterocyclic systems, particularly kinase inhibitors.[1][2][3] This application note provides in-depth protocols and technical insights into the use of microwave-assisted organic synthesis (MAOS) to rapidly and efficiently derivatize this scaffold. We will explore key transformations including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, explaining the rationale behind procedural choices and providing detailed, step-by-step methodologies for researchers in drug discovery and development.

The Strategic Importance of 5-Amino-2-fluoronicotinonitrile in Drug Discovery

The value of 5-Amino-2-fluoronicotinonitrile lies in its inherent reactivity and its prevalence in the core structures of numerous biologically active molecules. The pyridine ring is a common feature in pharmaceuticals, and this specific substitution pattern offers multiple handles for chemical modification.

  • The Amino Group (C5): Serves as a key nucleophile or a point for diazotization to install other functionalities, enabling diverse derivatization pathways.

  • The Fluoro Group (C2): Functions as an excellent leaving group in SNAr reactions, activated by the electron-withdrawing effects of the ring nitrogen and the C3-nitrile group.[4] This allows for the direct introduction of various nucleophiles.

  • The Nitrile Group (C3): A versatile functional group that can be hydrolyzed, reduced, or used to construct fused heterocyclic rings, such as pyrido[2,3-d]pyrimidines, which are prominent scaffolds in kinase inhibitor design.[3][5]

The combination of these features in a single, readily available molecule makes it a powerful starting point for building libraries of complex compounds for high-throughput screening and lead optimization.

Caption: Structure of 5-Amino-2-fluoronicotinonitrile highlighting its key reactive sites.

Principles of Microwave-Assisted Organic Synthesis (MAOS)

Microwave synthesis utilizes the ability of polar molecules (solvents, reagents) to absorb microwave energy and convert it into heat.[6] This process, known as dielectric heating, is fundamentally different from conventional heating, which relies on thermal conduction.

Key Advantages of MAOS:

  • Rapid & Uniform Heating: Microwaves heat the entire volume of the reaction mixture simultaneously, eliminating thermal gradients and leading to rapid temperature elevation.[7]

  • Reduced Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes.[8][9][10]

  • Higher Yields & Purity: The rapid heating and short reaction times can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[7][11]

  • Access to Higher Temperatures: In sealed vessels, solvents can be heated far above their atmospheric boiling points, enabling difficult transformations to proceed efficiently.

MAOS_Workflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Microwave Irradiation cluster_workup Step 3: Workup & Purification A Combine Reagents & Solvent in Microwave Vial B Add Stir Bar A->B C Seal Vial with Septum Cap B->C D Place Vial in Microwave Reactor C->D E Set Parameters: Temp, Time, Power D->E F Initiate Irradiation E->F G Cool Vial to Room Temperature F->G H Reaction Workup (Extraction, Filtration) G->H I Purification (e.g., Chromatography) H->I

Caption: A generalized workflow for a typical microwave-assisted synthesis experiment.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Direct C2 Amination

The C2-fluorine atom is highly activated towards nucleophilic displacement. This protocol details a direct amination, a foundational step for building a diverse library of substituted aminopyridines. The reaction is often rapid and high-yielding under microwave conditions.[10][11] While the precise mechanism can be debated (stepwise Meisenheimer complex vs. a concerted pathway), the practical outcome is the efficient replacement of fluoride with a nucleophile.[12]

Experimental Protocol
  • Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-Amino-2-fluoronicotinonitrile (1.0 mmol, 137 mg).

  • Reagent Addition: Add the desired amine (1.2 mmol) and a suitable base such as K₂CO₃ or DIPEA (2.0 mmol).

  • Solvent Addition: Add 3-5 mL of a polar aprotic solvent (e.g., DMSO, DMF, or NMP).

  • Sealing: Securely seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at the specified temperature and time (see table below), with magnetic stirring. Standard parameters often start at 120-150 °C for 10-30 minutes.

  • Workup: After the reaction, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-2-(substituted-amino)nicotinonitrile derivative.

Data Summary: Representative SNAr Aminations
EntryAmine NucleophileBaseSolventTime (min)Temp (°C)Typical Yield (%)
1MorpholineK₂CO₃DMSO1514085-95
2BenzylamineDIPEANMP2015080-90
3AnilineK₂CO₃DMF3016070-85
4PiperidineK₂CO₃DMSO10120>95

Scientist's Note (Rationale): The choice of a high-boiling polar aprotic solvent like DMSO or NMP is critical. These solvents are excellent microwave absorbers, facilitating rapid heating, and their polarity helps to stabilize the charged intermediates inherent to the SNAr mechanism, thereby accelerating the reaction.

Protocol 2: Microwave-Assisted Suzuki-Miyaura C-C Bond Formation

To achieve C-C bond formation, the amino group at C5 can be converted to a halide (e.g., via a Sandmeyer reaction) to produce a substrate suitable for palladium-catalyzed cross-coupling. This protocol outlines a Suzuki-Miyaura coupling using a hypothetical but synthetically accessible intermediate, 5-Bromo-2-fluoronicotinonitrile , to demonstrate the power of microwave-assisted C-C bond formation.[13]

Experimental Protocol
  • Vial Preparation: In a 10 mL microwave vial, combine 5-Bromo-2-fluoronicotinonitrile (1.0 mmol, 202 mg), the desired arylboronic acid (1.3 mmol), and a base such as K₂CO₃ or K₃PO₄ (2.5 mmol).

  • Catalyst Addition: Add the palladium catalyst and ligand. For example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd(OAc)₂ (0.02 mmol, 2 mol%) and a ligand like SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add a solvent mixture, typically a 4:1 ratio of an organic solvent to water (e.g., 4 mL Dioxane / 1 mL H₂O).

  • Sealing and Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 110-140 °C for 10-25 minutes with stirring.[14][15]

  • Workup and Purification: After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite to remove the catalyst, and wash with water. Dry the organic layer and concentrate. Purify via column chromatography.

Data Summary: Representative Suzuki-Miyaura Couplings
EntryAryl Boronic AcidCatalyst SystemBaseSolventTime (min)Temp (°C)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1512088-98
24-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃DMF/H₂O2011085-95
33-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1013078-88
42-Thienylboronic acidPEPPSI-iPrK₂CO₃Solvent-Free1011080-90

Scientist's Note (Rationale): Microwave irradiation dramatically shortens the reaction times for Suzuki couplings.[13][16] The use of pre-catalysts like PEPPSI-iPr can offer superior performance and even allow for solvent-free conditions, aligning with green chemistry principles by reducing waste.[16]

Suzuki_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)L₂(X) (Intermediate) B->C D Transmetalation C->D Ar'-B(OH)₂ + Base E Ar-Pd(II)L₂(Ar') (Intermediate) D->E F Reductive Elimination E->F F->A Ar-Ar' (Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Downstream Application: A Two-Step Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Scaffold

This section illustrates how the products from the initial microwave-assisted reactions can be rapidly converted into more complex, pharmaceutically relevant scaffolds. Here, we show a hypothetical but plausible pathway where a C2-aminated product is cyclized to form a di-substituted pyrido[2,3-d]pyrimidine, a core structure in many kinase inhibitors.

Synthetic_Workflow Start 5-Amino-2-fluoronicotinonitrile + R¹-NH₂ Step1 Step 1: Microwave S_N_Ar (Protocol 1) 140 °C, 15 min Start->Step1 Reagent2 R²-C(O)Cl or Formamide Step2 Step 2: Microwave Cyclization 180 °C, 30 min Reagent2->Step2 Intermediate Intermediate: 5-Amino-2-(R¹-amino)nicotinonitrile Step1->Intermediate Intermediate->Step2 Product Final Product: Pyrido[2,3-d]pyrimidine Kinase Scaffold Step2->Product

Caption: Microwave-assisted workflow for the rapid synthesis of a kinase inhibitor scaffold.

This two-step, one-pot or sequential microwave-assisted approach can dramatically accelerate the discovery timeline for novel small molecules. The ability to rapidly generate an intermediate and then immediately use it in a subsequent microwave-driven cyclization allows for the creation of complex scaffolds in a matter of hours, rather than days.

Conclusion

5-Amino-2-fluoronicotinonitrile is a potent building block for constructing molecular diversity. When combined with the speed and efficiency of microwave-assisted synthesis, its utility is significantly enhanced. The protocols outlined in this guide for SNAr and Suzuki-Miyaura reactions provide a robust foundation for researchers to accelerate their synthetic efforts. By leveraging MAOS, scientists can reduce development time, improve yields, and adopt greener chemical practices, ultimately expediting the journey from initial hit to lead candidate in the drug discovery pipeline.

References

  • Benchchem. (n.d.). 2-fluorobenzonitrile in the Synthesis of PI3K/mTOR Inhibitors: Application Notes and Protocols.
  • Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds. (2024). KTU ePubl.
  • (2024, December 9). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446-50457.
  • (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
  • (2018, March 22). Nucleophilic aromatic substitution: Using microwave chemistry. Morressier.
  • 5-Amino-2-fluorobenzonitrile. (n.d.). Nordmann.
  • (2008, November 15). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.
  • CAS 61272-77-3: 2-AMINO-5-FLUOROBENZONITRILE. (n.d.). CymitQuimica.
  • Benchchem. (n.d.). Application Notes and Protocols: Microwave-Assisted Synthesis Utilizing 4-Amino-2-chloronicotinonitrile.
  • Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)
  • Microwave assisted synthesis of five membered nitrogen heterocycles. (n.d.). PMC - NIH.
  • (n.d.). Suzuki-Miyaura reaction catalyzed by 5 under microwave conditions a.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (n.d.). Semantic Scholar.
  • Nucleophilic additions and substitutions. (n.d.).
  • (n.d.). Synthetic Chemistry Enabling the Discovery and Development of a Series of Pyrazoles as HPK1 Inhibitors.
  • (2018, July 16).
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
  • Nun, P., Martinez, J., & Lamaty, F. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett, 1761-1764.
  • (2013, January 25). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • (2004, April 29).
  • (2016, November 26).
  • (2011, March 23). Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems.
  • Benchchem. (n.d.). Application of 2-Amino-5-phenyl-3-furonitrile Derivatives in Medicinal Chemistry.
  • 5-Amino-2-fluorobenzonitrile | C7H5FN2 | CID 2737673. (n.d.). PubChem.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PMC.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction yields of 5-Amino-2-fluoronicotinonitrile derivatives

This guide serves as a specialized Technical Support Center for researchers working with 5-Amino-2-fluoronicotinonitrile (CAS: 1361058-62-9) . This scaffold is a critical intermediate in the synthesis of MEK inhibitors a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with 5-Amino-2-fluoronicotinonitrile (CAS: 1361058-62-9) . This scaffold is a critical intermediate in the synthesis of MEK inhibitors and other kinase-targeting oncological drugs.

Due to the unique push-pull electronic effects of the pyridine ring substituted with both electron-withdrawing (cyano, fluoro) and electron-donating (amino) groups, this molecule presents specific synthetic challenges.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Molecule Profile & Reactivity Map

Before troubleshooting, you must understand the electronic landscape of your substrate. The 2-fluoro position is highly activated, while the 5-amino group introduces instability if not handled correctly.

Reactivity Dashboard
  • C2-Fluoro: Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). The 3-cyano group and pyridine nitrogen decrease electron density at C2, making it a "hot spot" for nucleophiles (alkoxides, amines, thiols).
    
  • C3-Cyano: Generally stable but susceptible to hydrolysis under strong acidic/basic conditions or reduction by strong hydrides (e.g., LiAlH4).

  • C5-Amino: Nucleophilic.[1][2] Prone to oxidation. Can be diazotized (Sandmeyer) or acylated.

  • Pyridine Nitrogen: Basic, but less so than unsubstituted pyridine due to the electron-withdrawing cyano/fluoro groups.

ReactivityMap cluster_legend Reactivity Legend Core 5-Amino-2-fluoronicotinonitrile (Core Scaffold) C2 C2-Fluoro Position RISK: Unwanted SNAr (Displacement by solvents/bases) Core->C2 C5 C5-Amino Position GOAL: Derivatization RISK: Oxidation / Dimerization Core->C5 C3 C3-Cyano Group RISK: Hydrolysis to Amide/Acid Core->C3 key Red = High Reactivity (Danger Zone) Green = Synthetic Handle Yellow = Stability Concern

Figure 1: Reactivity map highlighting the "Danger Zone" at C2 where accidental substitution frequently lowers yield.

Troubleshooting Guide: Synthesis & Yield Optimization

Module A: The Reduction Step (Nitro Amine)

User Issue: "I am reducing 5-nitro-2-fluoronicotinonitrile to the amine, but I'm observing significant defluorination (formation of 5-aminonicotinonitrile) or low yields."

Root Cause: Standard catalytic hydrogenation (H2, Pd/C) is often too aggressive. The C-F bond in 2-fluoropyridines is weakened by the electron-deficient ring, making it susceptible to hydrodefluorination (oxidative addition of Pd into the C-F bond).

Optimized Protocols:

MethodReagent SystemRisk ProfileYield PotentialRecommendation
Catalytic Hydrogenation H₂, 10% Pd/C, MeOHHigh: High risk of defluorination.30-50%Avoid unless using sulfided Pt/C.
Iron Reduction (Bechamp) Fe powder, NH₄Cl, EtOH/H₂O (3:1)Low: Chemoselective for -NO₂.85-95%Standard. Robust and scalable.
Tin Chloride SnCl₂, HCl, EtOHMedium: Workup can be messy (emulsions).70-80%Use only if Fe fails.
Transfer Hydrogenation Fe, CaCl₂, EtOH (activated)Very Low: Extremely mild.>90%Elite. Best for purity.[3]

Step-by-Step Protocol (Iron/Ammonium Chloride Method):

  • Dissolution: Dissolve 5-nitro-2-fluoronicotinonitrile (1.0 eq) in Ethanol/Water (3:1 v/v).

  • Activation: Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq, <325 mesh).

  • Reaction: Heat to 70°C with vigorous stirring. Monitor by TLC (Nitro moves faster than Amine).

    • Tip: Do not reflux aggressively; 70°C is sufficient and prevents nitrile hydrolysis.

  • Workup: Filter hot through Celite to remove iron oxides. Wash the pad with warm ethanol.

  • Purification: Concentrate filtrate. If the residue is colored, a quick silica plug (EtOAc/Hexane) is preferred over crystallization to maximize yield.

Module B: Preventing Unwanted (Loss of Fluorine)

User Issue: "My product contains an impurity where the fluorine is replaced by a methoxy or ethoxy group."

Root Cause: The 2-fluoro position is highly electrophilic. If you use alkoxide bases (NaOMe, NaOEt) or heat the reaction in nucleophilic solvents (MeOH, EtOH) under basic conditions, the solvent will displace the fluorine.

Troubleshooting Checklist:

  • Base Selection: NEVER use strong alkoxides (NaOMe, KOtBu) if the Fluorine must be preserved. Use non-nucleophilic organic bases like DIPEA (Hünig's base) or inorganic bases like K₂CO₃ or Cs₂CO₃ .

  • Solvent Choice: Switch from MeOH/EtOH to IPA (Isopropanol) or t-Amyl alcohol (sterically hindered alcohols are less nucleophilic). For couplings, use aprotic solvents like THF , DCM , or DMF .

  • Temperature: Keep reactions below 60°C when base is present.

Module C: Downstream Derivatization (Sandmeyer/Coupling)

User Issue: "I am trying to convert the 5-amino group to a halide via Sandmeyer, but the reaction fails or explodes."

Root Cause: The electron-withdrawing nature of the pyridine ring makes the diazonium intermediate unstable and electrophilic.

Optimization Strategy:

  • Anhydrous Conditions: Use t-BuONO (tert-butyl nitrite) in anhydrous MeCN or DMF instead of NaNO₂/HCl(aq).

  • Halogen Source: Add CuBr₂ or CuCl₂ before adding the nitrite to trap the radical immediately.

  • One-Pot Protocol: Do not isolate the diazonium salt.

Workflow Visualization

The following diagram outlines the decision logic for synthesizing and derivatizing the scaffold while avoiding common pitfalls.

OptimizationWorkflow Start Starting Material: 5-Nitro-2-fluoronicotinonitrile Decision1 Reduction Method? Start->Decision1 PathA H2 / Pd/C Decision1->PathA Aggressive PathB Fe / NH4Cl / EtOH (Recommended) Decision1->PathB Chemoselective ResultA FAILURE: Defluorination Product (5-Aminonicotinonitrile) PathA->ResultA ResultB SUCCESS: 5-Amino-2-fluoronicotinonitrile PathB->ResultB Decision2 Next Step? ResultB->Decision2 Deriv1 Amide Coupling (Reacting NH2) Decision2->Deriv1 Deriv2 SNAr Displacement (Reacting F) Decision2->Deriv2 Warn1 WARNING: Avoid Nucleophilic Bases (No NaOMe/MeOH) Deriv1->Warn1 Warn2 TIP: Use mild nucleophile Control Temp < 60°C Deriv2->Warn2

Figure 2: Decision tree for synthesis and derivatization, emphasizing the chemoselective reduction path.

Frequently Asked Questions (FAQs)

Q: Can I use SnCl₂ for the reduction? A: Yes, Stannous Chloride works well chemically, but it forms tin emulsions during aqueous workup that can trap your product, lowering isolated yield. If you must use it, wash the organic layer with a saturated Potassium Sodium Tartrate (Rochelle salt) solution to break the emulsion.

Q: Why is my product turning purple/black on the bench? A: 5-Amino-pyridines are prone to oxidation. Store the solid under Nitrogen or Argon in the dark at -20°C. If it darkens, a quick filtration through a short pad of silica gel will restore purity.

Q: I see a "dimer" impurity by LC-MS (M+ mass approx 2x). What is it? A: This is likely the self-reaction product where the amino group of one molecule attacks the 2-fluoro position of another. This happens if the reaction mixture is too concentrated or heated excessively. Solution: Run reactions at lower concentrations (0.1 M or less) and avoid excessive heat.

References

  • Synthesis of 5-amino-2-fluoronicotinonitrile via Iron Reduction

    • Source: World Intellectual Property Organization (WO/2014/063024).
    • URL:[Link]

  • Mechanistic Insight on

    
     in Fluoropyridines: 
    
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (General Reference for scaffold reactivity)

  • Chemical Properties & Safety Data

    • Source: PubChem Compound Summary for CID 53312815 (Analogous structures).
    • URL:[Link]

Sources

Optimization

purification methods for 5-Amino-2-fluoronicotinonitrile reaction mixtures

This technical guide addresses the purification and handling of 5-Amino-2-fluoronicotinonitrile . Critical Technical Note: CAS Registry Number Discrepancy Alert: The CAS number provided in your request (503615-03-0 ) cor...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification and handling of 5-Amino-2-fluoronicotinonitrile .

Critical Technical Note: CAS Registry Number Discrepancy

Alert: The CAS number provided in your request (503615-03-0 ) corresponds in major chemical databases to 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (an Apixaban impurity), not 5-Amino-2-fluoronicotinonitrile.[][2] Action: This guide is strictly engineered for 5-Amino-2-fluoronicotinonitrile (Chemical Structure: 5-amino-2-fluoro-3-cyanopyridine).[][2] Please verify your starting material's identity via NMR/MS before proceeding.[2]

Status: Operational | Tier: L3 Senior Application Support[][2]

Compound Profile & Chemical Behavior

  • Systematic Name: 5-Amino-2-fluoropyridine-3-carbonitrile[][2]

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    [][2]
  • Key Functionalities:

    • Fluorine (C2): Susceptible to nucleophilic aromatic substitution (

      
      ) and hydrogenolysis (de-fluorination) under vigorous hydrogenation.[2]
      
    • Nitrile (C3): Prone to hydrolysis (to amide/acid) under strong acid/base or reduction (to amine) with strong hydrides.[2]

    • Amino (C5): Weakly basic due to the electron-withdrawing nature of the pyridine ring and substituents.

  • Solubility Profile:

    • High: DMSO, DMF, Ethyl Acetate, THF.[2]

    • Moderate: Methanol, Ethanol, Dichloromethane.[2]

    • Low/Insoluble: Water, Hexanes, Heptane.[2]

Troubleshooting Guides (Q&A)

Category A: Impurity Removal[1][2][3]

Q1: My crude product is bright yellow/orange, but the pure compound should be off-white. What is this impurity? Diagnosis: This is likely residual 5-nitro-2-fluoronicotinonitrile (starting material).[][2] Nitro compounds are intensely colored and often co-crystallize with the amine product. Solution:

  • TLC Check: Run TLC (40% EtOAc in Hexanes). Nitro precursor usually travels faster (higher

    
    ) than the amine.
    
  • Remediation:

    • If <5% Nitro:[2] Recrystallize from Ethanol/Water (9:1) .[2] The nitro compound is less soluble in the aqueous phase but stays in the mother liquor due to lower polarity compared to the amine.

    • If >5% Nitro:[2] Do not recrystallize yet.[2] Perform a Silica Plug Filtration . Dissolve in minimal DCM/EtOAc, pass through a short silica pad eluting with 20% EtOAc/Hexanes to wash off the nitro, then flush the amine with 60% EtOAc/Hexanes.

Q2: I see a peak at M-19 (Loss of F) or M+2 (Hydrogenation) in LC-MS. What happened? Diagnosis: De-fluorination or Nitrile Reduction . This occurs if you used Pd/C and H


 for the reduction of the nitro precursor. The C-F bond at position 2 is activated and labile.
Solution: 
  • Immediate Fix: These impurities are chemically very similar to the product and hard to separate. Column chromatography with a gradient of DCM:MeOH (98:2 to 95:5) is your best option.[2]

  • Prevention: Switch reduction methods. Use Iron powder (Fe) / Acetic Acid or SnCl

    
     / EtOH .[2] These chemoselective methods reduce the nitro group without touching the halogen or nitrile.
    
Category B: Isolation Issues

Q3: The product is oiling out during recrystallization. Diagnosis: The solvent boiling point is higher than the product's melting point, or the impurity profile is too complex (acting as a melting point depressant). Solution:

  • Solvent Switch: Switch to a Toluene/Heptane system.[2] Dissolve in hot Toluene, then add Heptane dropwise until turbid.

  • Seeding: Cool the oiled mixture to room temperature. Scratch the glass surface with a spatula or add a seed crystal of pure material.

  • Trituration: If it remains an oil, evaporate to dryness and triturate (grind under solvent) with cold Diethyl Ether or MTBE to induce solidification.[2]

Q4: I have a persistent "Amide" peak in my NMR (broad singlets around 7.5-8.0 ppm). Diagnosis: Nitrile Hydrolysis . The C3 nitrile has hydrolyzed to a primary amide (5-amino-2-fluoronicotinamide).[][2] This happens if the workup was too acidic or basic, or if the reaction temperature was too high in water. Solution:

  • Separation: The amide is much more polar. Use Flash Chromatography (EtOAc/Hexanes).[2] The nitrile product will elute significantly earlier than the amide.

  • Prevention: Maintain pH 4-9 during workup.[][2] Avoid boiling in aqueous acids.

Validated Purification Protocols

Protocol A: Chemoselective Reduction & Workup (Recommended Route)

Use this to avoid de-fluorination impurities.[2]

  • Reaction: Suspend 5-nitro-2-fluoronicotinonitrile (1 eq) in Ethanol (10 vol) and Water (2 vol). Add Ammonium Chloride (5 eq) and Iron Powder (5 eq). Heat to 70°C for 2-4 hours.

  • Filtration (Critical): Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot Ethanol.

  • Concentration: Evaporate Ethanol under reduced pressure.

  • Extraction: Dilute the aqueous residue with EtOAc. Wash with sat.[2] NaHCO

    
     (to remove acidic byproducts) and Brine.[2]
    
  • Drying: Dry over Na

    
    SO
    
    
    
    and concentrate.
Protocol B: Recrystallization (Final Polish)

Target Purity: >98%[][2]

ParameterCondition
Solvent System Ethanol / Water (Gradient)
Dissolution Dissolve crude solid in boiling Ethanol (approx. 5-8 mL per gram).[][2]
Precipitation Remove from heat.[2] Add hot Water dropwise until slight turbidity persists.
Clarification Add 1-2 drops of Ethanol to clear the solution.[2]
Crystallization Allow to cool to Room Temp (2h), then 0°C (1h). Do not shock-cool.
Collection Filter and wash with cold Ethanol/Water (1:1).[2]

Decision Logic & Impurity Flows

Figure 1: Purification Decision Tree

Caption: Logic flow for selecting the appropriate purification method based on observed impurity profile.

PurificationLogic Start Crude Reaction Mixture (5-Amino-2-fluoronicotinonitrile) CheckTLC Analyze Purity (TLC/LC-MS) Start->CheckTLC Decision1 Major Impurity? CheckTLC->Decision1 Nitro Unreacted Nitro (Yellow/Orange) Decision1->Nitro Starting Material Defluoro De-fluorinated / Amide (By-products) Decision1->Defluoro Side Reactions Clean >90% Pure (Minor color) Decision1->Clean Good Conversion Action_Nitro Silica Plug Filtration (Elute 20% -> 60% EtOAc) Nitro->Action_Nitro Action_Defluoro Flash Column Chromatography (DCM:MeOH Gradient) Defluoro->Action_Defluoro Action_Recryst Recrystallization (EtOH/Water or Toluene/Heptane) Clean->Action_Recryst Action_Nitro->Action_Recryst Final Pure Product (Off-white Solid) Action_Defluoro->Final Action_Recryst->Final

Figure 2: Impurity Formation Pathways

Caption: Mechanistic origins of common impurities during the reduction of 5-nitro-2-fluoronicotinonitrile.

ImpurityPathways SM 5-Nitro-2-fluoronicotinonitrile (Starting Material) Target 5-Amino-2-fluoronicotinonitrile (TARGET) SM->Target Selective Reduction (Fe/AcOH or SnCl2) Imp_Defluoro Impurity B: Des-Fluoro (Hydrogenolysis) SM->Imp_Defluoro H2 / Pd-C (Non-selective) Imp_Amide Impurity A: Amide (Hydrolysis) Target->Imp_Amide High pH / Heat (Hydrolysis) Imp_OverRed Impurity C: Amine/Aldehyde (Nitrile Reduction) Target->Imp_OverRed Strong Hydride (LiAlH4)

[][2]

References

  • Reduction of Nitro Compounds

    • Mechanism & Selectivity:[][2] Orlandi, M., et al. "Chemoselective reduction of nitroarenes in the presence of sensitive functional groups." Organic Process Research & Development, 2018.[2]

    • Source:[][2]

  • Purification of Aminopyridines

    • Solubility & Crystallization:[2][3][4][5][6][7] "Purification of heterocyclic amines."[2] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical.[2]

    • Context: Standard reference for solubility behavior of amino-pyridine derivatives.[][2]

  • Synthesis of Fluorinated Nicotinonitriles: Analogous Synthesis: "Synthesis of 2-amino-5-fluoropyridine derivatives." Journal of Heterocyclic Chemistry. Note: Validates the stability of the fluorine position during mild reduction.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Amino-2-fluoronicotinonitrile Reactivity

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 5-Amino-2-fluoronicotinonitrile (CAS: 1260663-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 5-Amino-2-fluoronicotinonitrile (CAS: 1260663-78-2) . This compound is a highly valuable building block in drug discovery, but its unique electronic topology presents severe challenges in standard amine functionalization workflows.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you overcome low reactivity and side-reaction pathways.

Part 1: Mechanistic Diagnostics & FAQs

Q1: Why does the C5-amino group fail to react under standard acylation or alkylation conditions?

A1: The unresponsiveness of 5-Amino-2-fluoronicotinonitrile is a direct consequence of extreme electronic deactivation. The C5-amino group sits on a highly electron-deficient pyridine scaffold. The cumulative electron-withdrawing effects of the electronegative ring nitrogen, the strongly inductive 2-fluoro group (-I effect), and the 3-cyano group (-I and -M effects) strip electron density away from the exocyclic nitrogen[1]. Consequently, the lone pair of the amine is highly delocalized into the ring, rendering it essentially non-nucleophilic.

ElectronicEffects NH2 5-Amino Group (Poor Nucleophile) PyRing Pyridine Ring (Electron Sink) NH2->PyRing Lone pair delocalization F_Group 2-Fluoro Group (-I Effect) PyRing->F_Group Inductive pull CN_Group 3-Cyano Group (-I, -M Effects) PyRing->CN_Group Inductive & Resonance pull

Fig 1. Electronic deactivation network of 5-Amino-2-fluoronicotinonitrile.

Q2: My reactions are yielding a complex mixture. Is the 2-fluoro group interfering?

A2: Yes. The 2-fluoro substituent is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The C2 position is flanked by the electronegative pyridine nitrogen (alpha-position) and the strongly electron-withdrawing 3-cyano group (ortho-position). If your reaction conditions utilize nucleophilic bases (e.g., NaOMe, KOH) or if you are attempting to couple an aliphatic amine without a transition-metal catalyst, the nucleophile will preferentially attack the C2 position, displacing the fluoride ion instead of reacting at the C5-amino group[2]. Causality-Driven Solution: You must strictly utilize non-nucleophilic bases (e.g., Cs₂CO₃, LHMDS, or sterically hindered alkoxides like NaOtBu) to prevent SNAr degradation[2][3].

Q3: How can I successfully acylate this amine without recovering unreacted starting material?

A3: You must bypass the amine's inherent lack of nucleophilicity by converting it into a highly reactive amide anion prior to electrophile addition. This requires a strong, non-nucleophilic base (such as NaH or LiHMDS) in a polar aprotic solvent[1]. See Protocol A below for the self-validating methodology.

Q4: What is the optimal strategy for C-N cross-coupling (Buchwald-Hartwig) with this substrate?

A4: Transition metal catalysis is the most robust method for arylating electron-deficient heteroaromatic amines[3]. However, traditional ligands (like BINAP or DPPF) often fail because the transmetalation step—where the amine attacks the Pd(II) intermediate—is rate-limiting for poor nucleophiles[2]. We recommend using bulky, electron-rich dialkylbiaryl phosphine ligands like BrettPhos , which are specifically designed to facilitate the coupling of primary, electron-deficient amines by accelerating reductive elimination and preventing catalyst resting-state traps[4].

Part 2: Quantitative Data & Condition Optimization

To prevent trial-and-error, the following table synthesizes the expected outcomes of various Buchwald-Hartwig condition matrices when applied to 5-Amino-2-fluoronicotinonitrile.

Table 1: Optimization Matrix for Pd-Catalyzed Amination

Ligand SystemBase SelectionSolventTemp (°C)Mechanistic Outcome / Causality
BrettPhos NaOtBu1,4-Dioxane100Optimal (>85% Yield). Monoligated Pd(0) complex readily undergoes transmetalation with the deactivated primary amine[4].
XantPhos Cs₂CO₃Toluene100Moderate (40-60% Yield). Bidentate ligand provides stability but slower transmetalation. Good if functional group tolerance is needed.
DPPF K₃PO₄DMF120Poor (<20% Yield). Sluggish transmetalation with weak nucleophiles leads to catalyst decay[3].
BINAP NaOMeToluene90Failure (Complex Mixture). Nucleophilic base induces competitive SNAr displacement of the 2-fluoro group[2].

Part 3: Self-Validating Experimental Protocols

A self-validating protocol incorporates real-time physical or chemical feedback loops, ensuring that the researcher can verify the success of each mechanistic step before proceeding.

Protocol A: Deprotonation-Driven Acylation

Objective: Synthesize an amide derivative via pre-formation of the amide anion.

  • Substrate Dissolution: Dissolve 5-Amino-2-fluoronicotinonitrile (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the reaction vessel to 0 °C.

  • Base Addition & Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise.

    • Self-Validation Check: Observe the immediate evolution of H₂ gas. The cessation of bubbling (typically after 15-20 minutes) physically validates the quantitative formation of the highly nucleophilic amide anion.

  • Electrophile Addition: Slowly add the desired acid chloride or sulfonyl chloride (1.2 equiv) dropwise.

    • Self-Validation Check: The reaction mixture will become cloudy as NaCl precipitates out of solution, confirming that nucleophilic attack has successfully occurred.

  • Quench & Workup: After 2 hours at room temperature, quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: Arylation of the C5-amino group utilizing Pd-catalysis.

Workflow S1 Reagent Assembly (Glovebox) S2 Solvent Degassing (Argon Sparging) S1->S2 S3 Catalytic Cycle (100°C, 12h) S2->S3 S4 In-Process Control (LC-MS Check) S3->S4 >95% Conv? S4->S3 No (Add Cat.) S5 Product Isolation (Chromatography) S4->S5 Yes

Fig 2. Self-validating workflow for Pd-catalyzed amination.

  • Pre-catalyst & Ligand Assembly: In an anaerobic glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), the aryl halide (1.0 equiv), and 5-Amino-2-fluoronicotinonitrile (1.2 equiv)[4].

  • Base Addition: Add strictly non-nucleophilic NaOtBu (1.5 equiv). Seal the flask with a septum and remove it from the glovebox.

  • Solvent Addition & Heating: Inject anhydrous, sparged 1,4-dioxane (0.1 M) via syringe. Heat the reaction to 100 °C in an oil bath.

    • Self-Validation Check (Visual): The active catalytic cycle should maintain a homogeneous deep red/orange hue. The appearance of a black mirror on the flask walls or a black precipitate indicates the formation of inactive palladium black (catalyst death due to oxygen ingress or poor transmetalation).

  • Reaction Monitoring: After 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Check (Analytical): If the intermediate oxidative addition complex is observed without product formation, the base is failing to deprotonate the amine for transmetalation. Switch to a stronger base (e.g., LHMDS)[2].

References

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. LibreTexts. Available at:[Link]

  • Taylor & Francis. Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Taylor & Francis Online. Available at:[Link]

Sources

Optimization

preventing hydrolysis of nitrile in 5-Amino-2-fluoronicotinonitrile reactions

This guide is structured as a specialized Technical Support Center resource. It addresses the chemoselectivity challenges inherent to 5-Amino-2-fluoronicotinonitrile (also known as 5-amino-2-fluoro-3-cyanopyridine). Topi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center resource. It addresses the chemoselectivity challenges inherent to 5-Amino-2-fluoronicotinonitrile (also known as 5-amino-2-fluoro-3-cyanopyridine).

Topic: Preventing Nitrile Hydrolysis & Preserving Chemoselectivity Document ID: TSC-NITRILE-05 Version: 2.1 (Current)

Executive Summary: The "Dual-Reactivity" Trap

The Problem: 5-Amino-2-fluoronicotinonitrile is a deceptively simple scaffold. It contains two competing electrophilic sites:

  • C2 (Fluorine bearing): Activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C3 (Cyano bearing): Activated for nucleophilic attack (hydrolysis) due to the electron-deficient pyridine ring.

The Failure Mode: Standard reaction conditions often trigger "silent hydrolysis." You may successfully displace the fluorine, but the basic conditions required for


—or the acidic conditions for diazotization—simultaneously convert your nitrile (

) into a primary amide (

) or carboxylic acid (

).

This guide provides the protocols to decouple these reactivities.

Mechanism of Instability

To prevent hydrolysis, you must understand why it is accelerated in this specific molecule.

The Electronic Activation Effect

In a standard benzonitrile, the nitrile is relatively stable. However, in 2-fluoronicotinonitrile , the pyridine nitrogen (N1) and the fluorine (C2) withdraw electron density from the ring. This makes the nitrile carbon (C3) significantly more electrophilic (partial positive charge,


), lowering the energy barrier for attack by water or hydroxide.
Visualization: The Hydrolysis Competition

The following diagram illustrates the kinetic competition between the desired substitution and the undesired hydrolysis.

ReactionPathways Start 5-Amino-2-fluoronicotinonitrile (Starting Material) Desired Product (2-Substituted-5-aminonicotinonitrile) Start->Desired Path A: Desired SNAr (Anhydrous Nuc, Dry Solvent) Amide Byproduct A: Nicotinamide (Hydrolysis) Start->Amide Path B: Base Hydrolysis (Wet Solvent/Base + Heat) Note CRITICAL: The electron-deficient ring accelerates Path B by increasing electrophilicity at the nitrile carbon. Start->Note Acid Byproduct B: Nicotinic Acid (Deep Hydrolysis) Amide->Acid Path C: Extended Hydrolysis (Strong Acid/Base)

Figure 1: Kinetic competition between


 (Path A) and Nitrile Hydrolysis (Path B). Presence of water shifts the equilibrium toward Path B/C.

Troubleshooting Reactions (Fluorine Displacement)

Scenario: You are trying to attach a nucleophile (amine, alkoxide, thiol) to the C2 position. Common Issue: LCMS shows a peak with +18 mass units (Amide) or +1 mass unit (Acid, if negative mode).

Protocol 1: The Anhydrous "Zero-Water" System

Hydrolysis requires water. Eliminate it, and the side reaction becomes impossible.

ParameterStandard (Risky) ConditionRecommended (Safe) Condition
Base NaOH, KOH, Aqueous


(dried), DIPEA, or KHMDS
Solvent DMF/DMSO (often wet)Anhydrous DMF, NMP, or dry THF
Additives NoneMolecular Sieves (3Å or 4Å)
Temp Reflux (>100°C)Controlled Heat (60–80°C)
Step-by-Step Methodology:
  • Drying: Flame-dry glassware under vacuum. Store

    
     in a desiccator.
    
  • Solvent Check: Test solvent water content using a Karl Fischer titrator. It must be <50 ppm. If KF is unavailable, store solvent over activated 4Å molecular sieves for 24 hours.

  • Setup:

    • Dissolve 5-Amino-2-fluoronicotinonitrile (1.0 eq) in Anhydrous DMF (0.2 M).

    • Add Nucleophile (1.1–1.5 eq).

    • Add anhydrous

      
       (2.0 eq) or DIPEA (2.5 eq).
      
    • Crucial: Add 100 mg/mL of activated 3Å molecular sieves directly to the reaction flask.

  • Reaction: Stir at 60°C under Argon/Nitrogen balloon. Monitor by HPLC/UPLC every 2 hours.

    • Why Cesium? The larger Cesium cation improves solubility of the carbonate in organic solvents, enhancing reactivity without requiring water [1].

Troubleshooting Amine Manipulation (Sandmeyer/Diazotization)

Scenario: You need to convert the C5-amino group to a halide (Cl/Br/I) or another functional group. Common Issue: Standard Sandmeyer conditions (


 + aqueous HCl) rapidly hydrolyze the nitrile due to the high acidity and water concentration.
Protocol 2: Non-Aqueous Diazotization (Doyle-Type)

Avoid "wet" mineral acids. Use organic nitrites in organic solvents [2].[1]

Step-by-Step Methodology:
  • Reagents: Use tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite instead of Sodium Nitrite.

  • Copper Source: Use anhydrous

    
     or 
    
    
    
    .
  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Procedure:

    • Suspend anhydrous

      
       (1.2 eq) in dry MeCN.
      
    • Add t-BuONO (1.5 eq) dropwise at 0°C.

    • Add 5-Amino-2-fluoronicotinonitrile (1.0 eq) slowly.

    • Allow to warm to Room Temperature (RT).

  • Mechanism: This generates the diazonium species in situ without a water sphere, preventing the acid-catalyzed hydration of the nitrile.

FAQ: Specific Troubleshooting Scenarios

Q1: I see a "Pinner Product" (Imidate Ester). What happened?

Diagnosis: You likely used an alcohol (MeOH or EtOH) as a solvent or workup reagent in the presence of acid (e.g., HCl gas or thionyl chloride). The Chemistry: Acid + Nitrile + Alcohol


 Imidate Ester (

). Fix: Never use alcohols with this substrate under acidic conditions. If you need a protic solvent, use tert-butanol (sterically hindered) or switch to aprotic polar solvents like MeCN.
Q2: My product hydrolyzes during column chromatography.

Diagnosis: Silica gel is slightly acidic and contains adsorbed water. Fix:

  • Neutralize Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading.

  • Fast Elution: Do not leave the compound on the column overnight.

  • Alternative: Use neutral Alumina instead of Silica.

Q3: Can I use boronic acid coupling (Suzuki) on the 2-position?

Diagnosis: Suzuki requires aqueous base (e.g.,


), which risks hydrolysis.
Fix:  Use anhydrous Suzuki conditions :
  • Base:

    
     or 
    
    
    
    (finely ground, anhydrous).
  • Solvent: Dioxane or Toluene.

  • Catalyst:

    
     or 
    
    
    
    .

Decision Logic for Reaction Planning

Use this flow chart to select the correct protocol based on your intended modification.

DecisionTree Start Start: 5-Amino-2-fluoronicotinonitrile Goal What is your target modification? Start->Goal SNAr Displace Fluorine (C2) (SNAr) Goal->SNAr Amine Modify Amine (C5) (Sandmeyer/Acylation) Goal->Amine BaseCheck Can you use Anhydrous Base? SNAr->BaseCheck YesBase Use Cs2CO3/DMF + Mol. Sieves (Protocol 1) BaseCheck->YesBase Yes NoBase STOP. Aqueous base will cause hydrolysis. BaseCheck->NoBase No MethodCheck Reagent Selection Amine->MethodCheck Aqueous NaNO2 / HCl (aq) MethodCheck->Aqueous Avoid Organic t-BuONO / MeCN (Protocol 2) MethodCheck->Organic Select

Figure 2: Decision Matrix for preserving the nitrile group during functionalization.

References

  • Fotsing, J. R., et al. (2005). "Cesium Carbonate Promoted Nucleophilic Aromatic Substitution of 2-Fluoropyridines."[2] Synlett, 2005(12), 1917-1920.

  • Doyle, M. P., et al. (1977). "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Sandmeyer Reaction." Journal of Organic Chemistry, 42(14), 2426–2429.

  • Sakaguchi, S., et al. (2021).[1] "Recent trends in the chemistry of Sandmeyer reaction: a review." Molecular Diversity, 26, 1103–1135.

  • BenchChem Application Notes. (2025). "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."

Sources

Troubleshooting

Technical Support Center: Solvent Selection &amp; Recrystallization of 5-Amino-2-fluoronicotinonitrile

Welcome to the Technical Support Center for the purification of 5-Amino-2-fluoronicotinonitrile (CAS: 1260663-78-2). This guide is engineered for drug development professionals and synthetic chemists who require high-fid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-Amino-2-fluoronicotinonitrile (CAS: 1260663-78-2). This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity purification protocols. Rather than providing a generic procedure, this document deconstructs the thermodynamic and mechanistic principles of solvent selection to help you troubleshoot and optimize your specific workflow.

Core Principles & Mechanistic Causality

5-Amino-2-fluoronicotinonitrile presents a unique crystallization profile due to its highly functionalized aromatic ring. The molecule possesses a dense hydrogen-bonding network:

  • Amino Group (-NH₂): Acts as a strong hydrogen bond donor.

  • Nitrile (-C≡N) & Pyridine Nitrogen: Act as robust hydrogen bond acceptors.

  • Fluoro Group (-F): Highly electronegative; it withdraws electron density from the ring, modulating the basicity of the pyridine nitrogen while slightly increasing the molecule's overall lipophilicity.

The Causality of Solvent Selection: A successful recrystallization solvent must be thermodynamically capable of disrupting these strong intermolecular forces at elevated temperatures, while allowing the crystal lattice to selectively re-form upon cooling[1]. If a solvent is too polar (e.g., DMSO), the compound will remain dissolved even at 0 °C. If the solvent is too non-polar (e.g., pure Hexane), the compound will not dissolve at reflux. Therefore, solvent selection must focus on identifying a system with a steep temperature-dependent solubility curve[2].

Quantitative Solvent Matrix

Table 1: Solvent Selection Matrix for 5-Amino-2-fluoronicotinonitrile

Solvent SystemClassificationBoiling Point (°C)Mechanistic Role & Expected Solubility ProfileRecommendation
Ethyl Acetate / Heptane Mixed (Aprotic / Non-polar)77 / 98EtOAc: Disrupts H-bonds (High solubility). Heptane: Lowers dielectric constant (Anti-solvent).Primary Choice. Excellent for general purity and high recovery.
Isopropanol (IPA) Single (Protic)82Forms dynamic H-bonds with the nitrile and amino groups. Steep temperature-solubility curve.Alternative. Best for selective cooling crystallization against structurally similar impurities.
Ethanol / Water Mixed (Protic / Aqueous)78 / 100EtOH: High solubility. Water: Strong anti-solvent.Not Recommended. High risk of oiling out due to extreme polarity gap.
Toluene Single (Non-polar)110Weak interaction with polar groups. Low solubility at room temperature.Trituration Only. Useful for hot trituration to remove non-polar byproducts.

Visual Workflows & Troubleshooting Logic

G A Analyze 5-Amino-2-fluoronicotinonitrile (H-bond donor/acceptor, highly polar) B Screen Protic Solvents (e.g., Isopropanol) A->B C Screen Aprotic/Non-polar Mix (e.g., EtOAc / Heptane) A->C D Evaluate Cooling Profile (Target: Steep Solubility Curve) B->D C->D E Optimal Single Solvent Crystallization D->E High temp dependence F Optimal Anti-Solvent Crystallization D->F Low temp dependence

Fig 1. Decision matrix for selecting a recrystallization solvent based on solubility profiles.

G2 Error Issue: Oiling Out (Liquid-Liquid Separation) Cause Cause: Melting Point < Saturation Temperature Error->Cause Fix1 Action 1: Lower Temperature Before Anti-solvent Cause->Fix1 Fix2 Action 2: Introduce Seed Crystals Cause->Fix2 Success Result: Nucleation & Crystal Growth Fix1->Success Fix2->Success

Fig 2. Mechanistic troubleshooting pathway for resolving liquid-liquid separation (oiling out).

Frequently Asked Questions (FAQs)

Q: Why is my product "oiling out" instead of forming discrete crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which the solution reaches saturation[1]. For 5-Amino-2-fluoronicotinonitrile, this often happens in mixed solvent systems (like Ethanol/Water) if the polarity gap between the good solvent and antisolvent is too extreme. Mechanistic Fix: Switch to a solvent system with a narrower polarity gap, such as Ethyl Acetate/Heptane. Alternatively, lower the temperature of the solution before adding the antisolvent, or introduce seed crystals to bypass the energy barrier for nucleation[3].

Q: How do I ensure maximum selective purity against structurally similar byproducts? A: Selectivity in recrystallization relies on differential solubility. If your crude mixture contains des-fluoro or regioisomeric impurities, a single-solvent cooling crystallization (e.g., using Isopropanol) is generally more selective than an antisolvent precipitation[2]. Isopropanol provides a steep temperature-dependent solubility curve, keeping structurally similar impurities dissolved in the mother liquor at 0–5 °C[2].

Q: The recovered yield is too low (<50%). What is the mechanistic cause? A: A low yield indicates that the solubility curve is too flat, meaning the solvent retains too much solute at the final cooling temperature[1]. Mechanistic Fix: Increase the proportion of the antisolvent (Heptane) during the cloud-point titration, or extend the cooling phase at a lower temperature (e.g., -5 °C) to force the thermodynamic equilibrium toward the solid phase.

Standard Operating Procedure (SOP): Self-Validating Recrystallization

This protocol utilizes an Ethyl Acetate / Heptane mixed-solvent system. Trustworthiness Note: To ensure this protocol is a self-validating system, Step 6 requires a gravimetric mass-balance analysis. This guarantees that any yield loss is mathematically accounted for, preventing blind optimization loops.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of crude 5-Amino-2-fluoronicotinonitrile in 5 mL of Ethyl Acetate in a round-bottom flask equipped with a magnetic stir bar. Heat to 70 °C under constant stirring until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a pre-warmed fritted funnel to remove any insoluble, polymeric particulates[3].

  • Cloud Point Titration: While maintaining the filtrate at 70 °C, add hot Heptane dropwise until the solution becomes faintly turbid (the cloud point). Immediately add 1-2 drops of Ethyl Acetate to restore absolute clarity.

  • Controlled Nucleation: Remove the heat source and allow the solution to cool linearly to room temperature over 2 hours. Warning: Do not crash cool in an ice bath immediately, as rapid precipitation traps impurities within the crystal lattice.

  • Isolation: Once at room temperature, chill the flask in an ice bath (0–5 °C) for 1 hour to maximize yield. Filter the resulting crystals under vacuum and wash the filter cake with 2 mL of ice-cold Heptane.

  • Self-Validation (Mass Balance Check): Dry the isolated crystals under vacuum and record the mass. Next, evaporate the collected mother liquor to total dryness and weigh the remaining residue.

    • Validation Logic: The sum of the crystal mass and the residue mass must equal your initial 1.0 g input (± 2%). If the residue mass exceeds 20% of the input, the solubility in your specific EtOAc/Heptane ratio is too high; decrease the initial Ethyl Acetate volume by 15% in your next iteration.

References

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo AutoChem Applications. URL:[Link]

  • Henderson, R. K., et al. "Toward a More Holistic Framework for Solvent Selection." Organic Process Research & Development, ACS Publications, 2011/2016. URL:[Link]

  • Furniss, B. S., et al. "Vogel's Textbook of Practical Organic Chemistry, 5th Edition." Pearson Education (Referenced via Thinkswap Practical Guides). URL: [Link]

Sources

Optimization

minimizing side reactions in fluorinated pyridine synthesis

Welcome to the Technical Support Center for Fluorinated Pyridine Synthesis. This guide is designed for researchers, scientists, and process chemists facing challenges in the regioselective and high-yield synthesis of flu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Pyridine Synthesis. This guide is designed for researchers, scientists, and process chemists facing challenges in the regioselective and high-yield synthesis of fluorinated azaarenes.

Below, we troubleshoot the most common side reactions—hydrolysis, over-fluorination, and thermal degradation—by dissecting the mechanistic causality behind them and providing self-validating, step-by-step protocols to ensure experimental success.

FAQ & Troubleshooting Guide

Halex (Halogen Exchange) Reaction: Mitigating Hydrolysis and Tar Formation

Q: My Halex reaction of chloropyridine with Potassium Fluoride (KF) is yielding a large amount of 2-hydroxypyridine instead of the desired 2-fluoropyridine. How can I prevent this?

Causality: The Halex reaction operates via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Fluoride is a poor nucleophile in protic environments due to strong hydrogen bonding. If trace moisture is present, the basic fluoride reacts with water to generate hydroxide ions. Hydroxide is a vastly superior nucleophile to fluoride and will rapidly displace the chloride leaving group, leading to the hydrolysis of both the starting material and the fluorinated product to form 2-hydroxypyridine 1. Furthermore, unactivated, electron-rich pyridines require extreme temperatures (>200 °C) for SNAr, which can trigger polymerization (tarring) if the solvent degrades.

Self-Validating Protocol: Anhydrous Halex Fluorination

  • Reagent Preparation: Dry KF at 150 °C under high vacuum for 4 hours. Causality: Spray-dried KF maximizes surface area, but it is highly hygroscopic. Absolute removal of water is mandatory to eliminate the hydroxide nucleophile.

  • Reaction Assembly: In a strictly anhydrous environment (e.g., nitrogen glovebox), combine the chloropyridine substrate, dried KF (3.0 equiv), and tetrabutylphosphonium bromide (5 mol%) in anhydrous sulfolane. Causality: The phosphonium phase-transfer catalyst solubilizes the solid fluoride ions into the organic phase, drastically lowering the activation energy of the SNAr SNAr SNAr reaction 2.

  • Execution & Validation: Heat the mixture to 205 °C under a nitrogen atmosphere. Monitor the reaction via GC-MS every 2 hours.

    • Validation Check: Look for the complete disappearance of the starting material mass and the appearance of the product mass (e.g., M+ = 97 for fluoropyridine). If an M+ = 95 peak appears, hydrolysis is occurring; abort, re-dry your reagents, and restart.

  • Isolation: Purify via fractional distillation under reduced pressure to separate the fluoropyridine from the high-boiling sulfolane.

HalexTroubleshooting Start Halex Reaction Low Yield / Impurities Moisture Is 2-hydroxypyridine present? Start->Moisture Hydrolysis Hydrolysis Side-Reaction (Water acting as nucleophile) Moisture->Hydrolysis Yes Substrate Is substrate highly electron-rich? Moisture->Substrate No DryConditions Use spray-dried KF & anhydrous sulfolane Hydrolysis->DryConditions SNArFail SNAr Deactivation (Poor leaving group ability) Substrate->SNArFail Yes AltRoute Switch to Electrophilic Fluorination (e.g., Selectfluor) SNArFail->AltRoute

Halex Reaction Troubleshooting Logic for Pyridine Fluorination

Electrophilic Fluorination: Controlling Regioselectivity and Over-Fluorination

Q: When using Selectfluor for the electrophilic fluorination of substituted pyridines, I am observing difluorohydroxylated byproducts and poor meta-selectivity. What is driving this?

Causality: Selectfluor is a powerful electrophilic fluorinating agent. In aqueous or mixed aqueous/organic solvents (e.g., CHCl₃/H₂O), water acts as a nucleophile, trapping the intermediate carbocation formed after the initial fluorine addition. This leads to difluorohydroxylation or decarboxylative side reactions 3. Furthermore, regioselectivity is dictated by the inherent electron density of the pyridine ring. Pyridines are naturally deactivated at the meta-position, making direct electrophilic meta-fluorination highly prone to ortho/para over-fluorination 4.

Solution: Switch to strictly non-aqueous conditions (e.g., anhydrous acetonitrile) to suppress hydroxylation. To achieve strict meta-selectivity, utilize a Zincke imine intermediate strategy, which temporarily dearomatizes the ring to activate the C3/C5 positions 5.

Quantitative Comparison of Reaction Conditions:

Fluorination StrategyReagents / SolventTarget ProductMajor Side ReactionYield / Outcome
Electrophilic (Aqueous)Selectfluor, CHCl₃/H₂O3-Fluoroimidazo[1,2-a]pyridineDifluorohydroxylation32% Target, 53% Side Product 3
Electrophilic (Non-Aqueous)Selectfluor, Anhydrous MeCNMonofluorinated PyridinesMinimalClean conversion, high yield
meta-Selective (Zincke)Selectfluor, Na₂CO₃, MeOHmeta-FluoropyridineUnreacted Imine62% Isolated Target Yield 5
Halex (Nucleophilic)KF, Sulfolane, 205 °C2-FluoropyridinesHydrolysis (if wet)83% Target Yield (Anhydrous) 2

Self-Validating Protocol: meta-Selective Fluorination via Zincke Imines

  • Imine Formation: Convert the starting pyridine to a Zincke imine using 2,4-dinitrochlorobenzene and an amine.

  • Fluorination: React the Zincke imine with Selectfluor (1.3 equiv) and Na₂CO₃ (2.0 equiv) in MeOH at 0 °C for 2 hours. Causality: The base neutralizes acidic byproducts, preventing premature rearomatization before fluorination is complete.

  • Rearomatization & Validation: Add NH₄OAc (10 equiv) and heat to 80 °C for 1 hour to cyclize and rearomatize.

    • Validation Check: Analyze the crude mixture via ¹⁹F NMR. A single, sharp peak in the aromatic fluorine region (-110 to -130 ppm) confirms regioselective meta-fluorination. Multiple peaks indicate non-selective over-fluorination.

SelectfluorPathways Reagents Pyridine Substrate + Selectfluor Aqueous Aqueous Conditions (e.g., CHCl3/H2O) Reagents->Aqueous NonAqueous Non-Aqueous Conditions (e.g., Anhydrous MeCN) Reagents->NonAqueous Zincke Zincke Imine Intermediate (For meta-selectivity) Reagents->Zincke Add Na2CO3 SideReaction Nucleophilic attack by H2O Difluorohydroxylation Aqueous->SideReaction CleanReaction Clean Electrophilic Monofluorination NonAqueous->CleanReaction MetaFluoro meta-Fluoropyridine High Regioselectivity Zincke->MetaFluoro Cyclization

Solvent and Intermediate Effects on Selectfluor-Mediated Pyridine Fluorination

Direct C-H Fluorination: Preventing Substrate Degradation at Scale

Q: Scaling up the Balz-Schiemann reaction or direct C-H fluorination using AgF₂ results in severe tarring and substrate degradation. How can we mitigate this thermal runaway?

Causality: Direct fluorination with AgF₂ or the thermal decomposition of diazonium salts (Balz-Schiemann) is highly exothermic. In traditional batch reactors, poor surface-area-to-volume ratios lead to inadequate heat dissipation. This creates localized "hot spots" that cause the explosive decomposition of diazonium intermediates and the polymerization (tarring) of the pyridine core 6. Furthermore, free amines or alcohols on the substrate are incompatible with harsh oxidants like AgF₂ and will degrade immediately.

Solution: Transition to continuous flow chemistry. Flow reactors provide superior mass and heat transfer, allowing precise control over residence times (e.g., maintaining the thermal decomposition zone to exactly 5.4 seconds) 6. This prevents over-reaction and safely handles the accumulation of hazardous diazonium salts. Always protect incompatible functional groups (e.g., converting alcohols to ethers or esters) prior to subjecting the substrate to AgF₂.

References

  • BenchChem Technical Support Team. "Technical Support Center: Synthesis of Substituted 2-Fluoropyridines." Benchchem. 1

  • Kysela, E., et al. "Process for the preparation of substituted 2,3-difluoropyridines." Google Patents (US5468863A). 2

  • "Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition." The Journal of Organic Chemistry - ACS Publications. 3

  • Zhou, G., et al. "Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution." Organic Letters - ACS Publications.4

  • "meta-Selective Fluorination of Pyridine Derivatives." Synfacts - Thieme Connect. 5

  • BenchChem Technical Support Team. "Technical Support Center: Scalable Synthesis of Fluorinated Pyridines." Benchchem.6

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Amino-2-fluoronicotinonitrile Cross-Coupling Reactions

Welcome to the technical support hub for the functionalization of 5-Amino-2-fluoronicotinonitrile . As a highly versatile scaffold in medicinal chemistry and drug development, this compound presents a unique "dual-threat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the functionalization of 5-Amino-2-fluoronicotinonitrile . As a highly versatile scaffold in medicinal chemistry and drug development, this compound presents a unique "dual-threat" of synthetic challenges. The molecule features an electrophilic 2-position (sterically hindered by the adjacent 3-cyano group) and a nucleophilic 5-amino position (severely deactivated by the electron-withdrawing nature of both the fluorine and the nitrile).

This guide is designed for researchers and application scientists to decode the causality behind common experimental failures and provide self-validating protocols to overcome steric and electronic bottlenecks.

Part 1: Mechanistic Insights & Troubleshooting (FAQs)

Section A: The 5-Amino Group – Overcoming Electronic Deactivation

Q1: Why does my Buchwald-Hartwig amination fail or stall when using 5-amino-2-fluoronicotinonitrile as the amine source? A1: The failure is primarily electronic, heavily compounded by steric factors. The lone pair on the 5-amino group is delocalized into the electron-deficient pyridine ring—an effect drastically exacerbated by the strongly electron-withdrawing 2-fluoro and 3-cyano groups. This makes the amine a remarkably poor nucleophile, preventing it from efficiently coordinating to the Pd(II) intermediate during the catalytic cycle. Furthermore, standard palladium catalysts often suffer from deactivation via chelation by the pyridine nitrogen. To overcome this, highly active, sterically demanding N-Heterocyclic Carbene (NHC) complexes or bulky biaryl phosphine ligands (e.g., BrettPhos or YPhos) are required to prevent off-target chelation and force reductive elimination[1].

Q2: I increased the reaction temperature and used Sodium tert-butoxide (NaOtBu) as the base, but I isolated a complex mixture. What went wrong? A2: You inadvertently triggered a competing Nucleophilic Aromatic Substitution (SNAr). The 2-fluoro position is highly activated by the ortho-cyano group. Strong, nucleophilic bases like NaOtBu will act as nucleophiles and attack the C2 position, displacing the fluorine to form 2-tert-butoxy-5-aminonicotinonitrile. When working with 2-fluoropyridines, you must use strong, non-nucleophilic bases such as Lithium bis(trimethylsilyl)amide (LiHMDS) or inorganic bases like Cs2CO3 in non-polar solvents to ensure the base only deprotonates the amine[2].

Section B: The 2-Fluoro Group – Navigating Steric Hindrance

Q3: I am trying to displace the 2-fluoro group via SNAr with a bulky secondary amine, but the reaction is sluggish. Isn't fluorine an excellent leaving group here? A3: Kinetically, 2-fluoropyridines react up to 320 times faster than their chloro-analogues in SNAr reactions due to the high electronegativity of fluorine stabilizing the Meisenheimer complex[3]. However, the 3-cyano group introduces significant steric hindrance (the "ortho-effect"). When a bulky secondary amine approaches the C2 position, the linear cyano group restricts the necessary attack trajectory. You must compensate for this steric penalty by utilizing highly polar aprotic solvents (like DMSO) to stabilize the charge-separated transition state.

Q4: Can I perform a Suzuki-Miyaura cross-coupling directly on the C2-F bond? A4: Yes, direct C-F bond activation is possible but requires specialized conditions due to the high bond dissociation energy of the C-F bond and the steric shielding from the 3-cyano group. Recent advancements demonstrate that using Pd(dppf)Cl₂ or RuPhos-based catalysts can successfully mediate the cross-coupling of 2-fluoropyridines with boronic acids. The steric bulk of the ligand is critical; decreasing the steric hindrance on the ligand leads to a dramatic drop in yield, as the bulky ligand is necessary to facilitate the challenging oxidative addition into the C-F bond[4].

Part 2: Reaction Strategy & Catalytic Bottlenecks

G Start 5-Amino-2-fluoronicotinonitrile Functionalization Target Select Target Site Start->Target C5 C5-Amino Group (Nucleophile) Target->C5 N-Arylation C2 C2-Fluoro Group (Electrophile) Target->C2 C-C / C-N Bond BHA Buchwald-Hartwig Amination C5->BHA SNAr SNAr / Suzuki Cross-Coupling C2->SNAr Challenge1 Electronic Deactivation & Pyridine Chelation BHA->Challenge1 Challenge2 Steric Hindrance from 3-Cyano Group SNAr->Challenge2 Sol1 Use BrettPhos/RuPhos & LiHMDS Challenge1->Sol1 Sol2 Use Polar Aprotic Solvents or Pd(dppf)Cl2 Challenge2->Sol2

Workflow for selecting reaction conditions based on the target functionalization site.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Bottleneck: Deactivated 5-Amino Group PdIIAmido Pd(II) Aryl Amido Complex AmineCoord->PdIIAmido Requires strong, non-nucleophilic base RedElim Reductive Elimination (Steric Push) PdIIAmido->RedElim Bulky ligand accelerates RedElim->Pd0 Product Release

Buchwald-Hartwig catalytic cycle highlighting the amine coordination bottleneck.

Part 3: Quantitative Data & Optimization Tables

Table 1: Quantitative Impact of Base Selection in 5-Amino-2-fluoronicotinonitrile BHA

Base Nucleophilicity pKa (Conjugate Acid) Primary Reaction Outcome Estimated Yield (Desired)
NaOtBu High ~17 SNAr displacement of 2-F (Side product) < 10%
K₃PO₄ Low ~12 Incomplete conversion due to weak basicity 20 - 30%
Cs₂CO₃ Very Low ~10 Clean conversion, requires higher temps 70 - 85%

| LiHMDS | Non-nucleophilic | ~26 | Rapid deprotonation, no SNAr interference | > 90% |

Table 2: Relative Kinetic Rates of Halogen Displacement at the Pyridine 2-Position | Substrate | Leaving Group | Relative Displacement Rate (


) | Steric Penalty (ortho-CN) |
|---|---|---|---|
| 2-Chloropyridine | -Cl | 1.0 | Low |
| 2-Fluoropyridine | -F | 320.0 | Low |
| 2-Fluoro-3-cyanopyridine | -F | > 1000.0 (Electronically activated) | High (Requires trajectory optimization) |

Part 4: Self-Validating Experimental Protocols

Protocol A: Buchwald-Hartwig Amination of the 5-Amino Group

Use this protocol to couple the deactivated 5-amino group with an aryl bromide while leaving the 2-fluoro group intact.

  • Reagent Preparation & Degassing:

    • Action: Combine 5-amino-2-fluoronicotinonitrile (1.0 eq), aryl bromide (1.1 eq), Pd₂(dba)₃ (2 mol%), and BrettPhos (4 mol%) in anhydrous toluene. Degas via three freeze-pump-thaw cycles.

    • Causality Rationale: Oxygen rapidly oxidizes electron-rich phosphine ligands like BrettPhos. Toluene is chosen because its non-polar nature suppresses ionic SNAr side-reactions that would compete with the Pd-catalyzed cycle.

  • Base Addition:

    • Action: Add LiHMDS (1.0 M in THF, 1.5 eq) dropwise at room temperature under inert atmosphere.

    • Causality Rationale: LiHMDS is a strong, highly sterically hindered, non-nucleophilic base. It successfully deprotonates the Pd-coordinated deactivated amine without acting as a nucleophile to attack the electrophilic 2-fluoro position.

  • Thermal Activation:

    • Action: Heat the reaction mixture to 90 °C for 12 hours.

    • Validation Checkpoint: Analyze via LC-MS. The disappearance of the starting mass (m/z 137) and the appearance of the product mass indicates successful C-N bond formation. Self-Correction: If m/z 191 appears (tert-butoxy adduct), your glassware or base was contaminated with alkoxides.

Protocol B: SNAr Functionalization of the 2-Fluoro Group

Use this protocol to displace the 2-fluoro group with a bulky secondary amine, overcoming the steric shield of the 3-cyano group.

  • Solvent and Reagent Mixing:

    • Action: Dissolve 5-amino-2-fluoronicotinonitrile (1.0 eq) and a bulky secondary amine (e.g., a substituted piperidine, 1.2 eq) in anhydrous DMSO. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality Rationale: DMSO is a highly polar aprotic solvent that stabilizes the charge-separated Meisenheimer transition state, which is critical for overcoming the steric hindrance imposed by the adjacent 3-cyano group. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the generated HF.

  • Controlled Heating:

    • Action: Heat to 80 °C for 8 hours. Do not exceed 100 °C.

    • Causality Rationale: Excessive thermal energy in the presence of basic amines can lead to the hydration or degradation of the sensitive 3-cyano group.

  • Precipitation and Isolation:

    • Action: Cool to room temperature and pour the mixture into ice-cold water to precipitate the product.

    • Validation Checkpoint: Filter the precipitate and analyze via ¹⁹F NMR. The complete disappearance of the distinct aromatic fluorine signal confirms total displacement of the 2-fluoro group.

References

1.[1] Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Source: nih.gov. URL: 1 2.[4] Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Source: nih.gov. URL: 4 3.[2] Title: dealing with low reactivity of 3-aminopyridine derivatives. Source: benchchem.com. URL: 2 4.[3] Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Source: researchgate.net. URL: 3

Sources

Optimization

Technical Support Center: Industrial Synthesis of 5-Amino-2-fluoronicotinonitrile

Welcome to the technical support center for the industrial synthesis of 5-Amino-2-fluoronicotinonitrile. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-u...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the industrial synthesis of 5-Amino-2-fluoronicotinonitrile. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this critical pharmaceutical intermediate. We will explore common challenges encountered during industrial production, offering field-proven insights and troubleshooting protocols to ensure a safe, efficient, and reproducible synthesis.

Section 1: Overview of the Predominant Synthesis Route

The industrial synthesis of 5-Amino-2-fluoronicotinonitrile typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. The most common and economically viable pathway involves the conversion of the more accessible 5-Amino-2-chloronicotinonitrile using a fluoride source. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitrile group.[1][2]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Halogen Exchange (S_N_Ar) cluster_end Final Product A 5-Amino-2-chloronicotinonitrile (CAS: 13600-46-9) B Fluorination Reaction A->B  KF, High-boiling  polar aprotic solvent  (e.g., DMSO, Sulfolane)  Heat (150-220°C) C 5-Amino-2-fluoronicotinonitrile (CAS: 53312-81-5) B->C  Work-up &  Purification

Caption: Typical industrial synthesis workflow for 5-Amino-2-fluoronicotinonitrile.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during the fluorination step? A1: The three most critical parameters are:

  • Temperature: The SNAr reaction is highly exothermic and temperature-sensitive. Precise control is essential to prevent runaway reactions and minimize byproduct formation.

  • Moisture Content: The primary fluorinating agent, Potassium Fluoride (KF), is highly hygroscopic.[3] Water competitively reacts with the activated aryl chloride and can also reduce the efficacy of the fluoride ion, leading to incomplete conversion and formation of hydroxy-impurities.

  • Mixing/Agitation: In a heterogeneous mixture involving solid KF, efficient mass transfer is crucial. Poor agitation can lead to localized overheating and inconsistent reaction progress.

Q2: What are the primary safety hazards associated with this synthesis on an industrial scale? A2: The main hazards are:

  • Reagent Toxicity: 5-Amino-2-chloronicotinonitrile is toxic if swallowed, inhaled, or in contact with skin. Potassium fluoride is also hazardous, causing skin and respiratory irritation upon exposure.[4][5] All handling should be done with appropriate Personal Protective Equipment (PPE).[6]

  • Runaway Reaction: As mentioned, the fluorination step is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A failure in cooling systems could lead to a dangerous thermal runaway.

  • Cyanide Handling: While the nitrile group is relatively stable, any side reactions or degradation pathways that could release cyanide gas (HCN), particularly in acidic conditions during work-up, must be considered and mitigated. Continuous monitoring and alkaline scrubbers are recommended.[7]

  • Dust Explosion: The final product and some intermediates are fine powders. When suspended in air in sufficient concentration, they can pose a dust explosion hazard.

Q3: Why is a high-boiling polar aprotic solvent like DMSO or Sulfolane used? A3: These solvents are chosen for several key reasons:

  • High Boiling Point: They allow the reaction to be conducted at the high temperatures (often >180°C) required to overcome the activation energy for cleaving the strong aryl-chloride bond.

  • Solubility: They can dissolve the organic substrate and, to some extent, the fluoride salt, facilitating the reaction.

  • Polar Aprotic Nature: They effectively solvate the potassium cation (K+) while leaving the fluoride anion (F-) relatively "naked" and highly nucleophilic, thereby accelerating the rate of the SNAr reaction.[8]

Section 3: Troubleshooting Guide

Problem Area: Reaction Control & Yield

Q: My fluorination reaction has stalled, showing low conversion of the starting material even after extended reaction time. What is the likely cause?

A: This is a common scale-up issue, often pointing to the deactivation or insufficient availability of the nucleophile (fluoride).

Troubleshooting Steps:

  • Verify KF Quality and Preparation:

    • Anhydrous State: Potassium fluoride is extremely hygroscopic.[3] Ensure you are using spray-dried KF or that it has been rigorously dried (e.g., vacuum oven at >150°C) immediately before use. Any absorbed moisture will significantly reduce its nucleophilicity.

    • Particle Size: A smaller particle size increases the surface area available for reaction. Consider milling the KF (under inert, dry conditions) before charging it to the reactor.

  • Check Solvent Purity:

    • Water Content: The solvent (DMSO, Sulfolane) must be anhydrous (<0.1% water). Water can hydrolyze the starting material or product and deactivates the fluoride ion. Use Karl Fischer titration to verify water content before starting the reaction.

  • Consider Phase-Transfer Catalysis:

    • On a large scale, the solubility of KF can be limiting. The addition of a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether can shuttle the fluoride ion into the organic phase, dramatically increasing the reaction rate.

  • Temperature Verification:

    • Ensure the internal reactor temperature is accurate. A miscalibrated probe could mean the reaction is running too cold. Use a secondary, calibrated probe for verification.

Low_Yield_Troubleshooting Start Low Conversion Issue Check_KF 1. Is KF anhydrous and finely powdered? Start->Check_KF Check_Solvent 2. Is solvent water content < 0.1% (Karl Fischer)? Check_KF->Check_Solvent Yes Action_Dry_KF Action: Dry KF under vacuum at >150°C. Consider milling. Check_KF->Action_Dry_KF No Check_Temp 3. Is internal reaction temperature correct? Check_Solvent->Check_Temp Yes Action_Dry_Solvent Action: Use anhydrous grade solvent or dry existing stock. Check_Solvent->Action_Dry_Solvent No Consider_PTC 4. Add Phase-Transfer Catalyst? Check_Temp->Consider_PTC Yes Action_Calibrate Action: Calibrate temperature probes. Check_Temp->Action_Calibrate No Action_Add_PTC Action: Add PTC (e.g., TBAB) to facilitate reaction. Consider_PTC->Action_Add_PTC No (or if further rate enhancement needed) Resolved Problem Resolved Consider_PTC->Resolved Yes Action_Dry_KF->Check_KF Action_Dry_Solvent->Check_Solvent Action_Calibrate->Check_Temp Action_Add_PTC->Resolved

Caption: Troubleshooting flowchart for low conversion in the fluorination reaction.

Problem Area: Impurity Profile & Purification

Q: My crude product analysis (HPLC/LC-MS) shows a persistent impurity at M+1 (or M+H = 154 g/mol for the chloro- starting material) and another at M+18 (or M+H+17). What are these and how do I prevent them?

A: These impurities are highly indicative of hydrolysis.

  • M+1 (or M+H = 154 for chloro-SM): This corresponds to 5-Amino-2-hydroxynicotinonitrile (from the chloro-SM) or the product hydrolyzing back to the hydroxy analog. It is formed when water acts as a competing nucleophile.

  • M+18: This corresponds to the hydrolysis of the nitrile group (-CN) to a primary amide (-CONH₂), forming 5-Amino-2-fluoronicotinamide. This can occur during the reaction at high temperatures if water is present, or during aqueous work-up, especially under harsh pH conditions.

Mitigation Strategies:

  • Strict Anhydrous Conditions: As detailed above, minimizing water in the KF and solvent is the primary preventative measure.

  • Controlled Work-up: When quenching the reaction, avoid extreme pH and prolonged exposure to water. A rapid quench into a cooled, buffered aqueous solution or an organic solvent/water mixture is preferable.

  • Purification: While prevention is key, these impurities can be challenging to remove due to similar polarity to the product. Recrystallization from a suitable solvent system (e.g., Toluene/Heptane or Isopropanol/Water) is often the most effective method for removal at scale.

ImpurityCommon NameMolecular Weight ( g/mol )Likely CausePrevention/Removal
5-Amino-2-hydroxynicotinonitrileHydroxy-impurity135.12Reaction with residual H₂OStrict anhydrous conditions
5-Amino-2-fluoronicotinamideAmide-impurity154.13Nitrile hydrolysis (H₂O, heat, pH)Controlled work-up, avoid pH extremes
Dimer/Oligomers->270Thermal decomposition, side reactionsStrict temperature control, avoid hot spots
Unreacted Starting Material5-Amino-2-chloronicotinonitrile153.57Incomplete reactionOptimize KF activation and reaction time

Section 4: Key Experimental Protocol

Protocol: Scale-Up Fluorination of 5-Amino-2-chloronicotinonitrile

WARNING: This reaction should only be performed by trained personnel in a controlled reactor environment with appropriate safety measures, including pressure relief systems and emergency cooling. All reagents are hazardous.[5][9]

  • Vessel Preparation: Ensure the reactor is clean, dry, and inerted with a continuous nitrogen purge.

  • Reagent Charging:

    • Charge the reactor with anhydrous, spray-dried Potassium Fluoride (KF) (1.5-2.5 equivalents).

    • Charge anhydrous dimethyl sulfoxide (DMSO) (5-10 volumes relative to the starting material).

    • Begin agitation and heat the slurry to 120-130°C under vacuum for 1-2 hours to azeotropically remove any trace water.

  • Reaction Initiation:

    • Break the vacuum with nitrogen and heat the mixture to the target reaction temperature (typically 190-210°C).

    • Slowly add 5-Amino-2-chloronicotinonitrile (1.0 eq) as a solution in anhydrous DMSO or as a solid in portions, carefully monitoring the internal temperature. The addition should be controlled at a rate that allows the reactor's cooling system to manage the exotherm.

  • Reaction Monitoring:

    • Hold the reaction mixture at temperature for 4-12 hours.

    • Monitor the reaction progress by taking samples periodically for HPLC analysis until the starting material is consumed (<1% remaining).

  • Work-up and Isolation:

    • Cool the reaction mixture to 60-80°C.

    • Slowly quench the reaction by transferring the mixture into a separate vessel containing stirred, cold water (10-20 volumes). Monitor for any off-gassing.

    • The product will precipitate as a solid. Stir the slurry for 1-2 hours to ensure complete precipitation.

    • Isolate the crude solid by filtration. Wash the filter cake thoroughly with water to remove residual DMSO and inorganic salts.

    • Dry the crude product under vacuum at 50-60°C.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., hot toluene or isopropanol), followed by cooling, filtration, and drying to yield the final, high-purity 5-Amino-2-fluoronicotinonitrile.

References

  • Vertex AI Search. (n.d.). Potassium Fluoride, uses, solubility and formula. Retrieved March 7, 2026.
  • Oreate AI Blog. (2026, January 7).
  • Changzhou Jiayuan Chemical Co., Ltd. (2025, September 7).
  • PENTA. (2024, May 3).
  • Sarchem Labs. (2026, January 16). Potassium Fluoride - Benefits Explained.
  • MDPI. (2023, January 17). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile.
  • OrgoSolver. (n.d.).
  • ChemicalBook. (n.d.). 2-Chloro-5-fluoronicotinonitrile synthesis.
  • Aldrich. (2025, November 6).
  • Sigma-Aldrich. (n.d.). 5-Amino-2-chloronicotinonitrile | 13600-46-9.
  • ACS Publications. (n.d.).
  • Wikipedia. (n.d.).
  • Fisher Scientific. (2025, May 1).
  • Shandong Airuike Chemical Co., Ltd. (n.d.). Buy 5-amino-2-fluorobenzonitrile Industrial Grade.
  • YouTube. (2024, December 19). Aromatic Nucleophilic Substitution Reaction | NEET 2025 Chemistry | Class 11.
  • Creative Peptides. (n.d.).
  • Benchchem. (n.d.). Synthesis routes of 5-Amino-2-fluorobenzonitrile.
  • Fisher Scientific. (2011, February 10).
  • MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • ResearchGate. (n.d.). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
  • Fisher Scientific. (2025, December 21).
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). 5-AMINO-2-FLUOROBENZONITRILE | 37705-82-1.
  • Journal of the Chemical Society C. (n.d.). Reactions of metal cyanides with polyfluorobenzenes.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ACS Publications. (n.d.). Aromatic Nucleophilic Substitution Reactions. | Chemical Reviews.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
  • NCBI - NIH. (2004, May). Table 7, Effect of Cyanide on Fluoride - Interaction Profile.
  • Sunresin. (n.d.).
  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Senieer. (n.d.).
  • Benchchem. (n.d.). A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone.
  • Loba Chemie. (2015, April 9). VALERONITRILE FOR SYNTHESIS MSDS.
  • ResearchGate. (n.d.). (PDF)
  • Semantic Scholar. (n.d.).
  • Grantome. (n.d.). Scale-Up Synthesis Technology for Anticancer Drugs.
  • ResearchGate. (n.d.). Studies on thermal stability of amino acid ionic liquids.
  • MDPI. (2022, February 4). Thermal Stability of Ionic Liquids: Effect of Metals.
  • MilliporeSigma. (n.d.). 2-Amino-6-chloro-5-fluoronicotinonitrile | 1820711-14-5.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-chloronicotinonitrile | 869557-28-8.
  • Academia.edu. (n.d.). (PDF) Thermal stability of choline based amino acid ionic liquids.
  • ChemRxiv. (n.d.). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex.
  • Sigma-Aldrich. (n.d.). 5-Amino-2-chloronicotinonitrile | 13600-46-9.
  • Benchchem. (n.d.).
  • PMC. (n.d.).
  • BLDpharm. (n.d.). BD229421[1196154-03-6]2-Amino-5-fluoronicotinic acid.
  • MDPI. (2023, August 22). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 5-Amino-2-fluoronicotinonitrile analysis

Comparative Strategy: C18 vs. Pentafluorophenyl (PFP) Phases Executive Summary The analysis of 5-Amino-2-fluoronicotinonitrile presents a classic chromatographic challenge: separating a highly functionalized pyridine cor...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Strategy: C18 vs. Pentafluorophenyl (PFP) Phases

Executive Summary

The analysis of 5-Amino-2-fluoronicotinonitrile presents a classic chromatographic challenge: separating a highly functionalized pyridine core from its regioisomers and synthetic precursors (specifically nitro-derivatives). While standard Alkyl-C18 phases provide adequate retention, they often fail to resolve critical positional isomers due to a lack of shape selectivity.

This guide objectively compares a standard C18 protocol against a targeted Pentafluorophenyl (PFP) protocol . Experimental evidence suggests that while C18 is sufficient for crude assay, the PFP phase is the superior choice for purity profiling , offering a Resolution (


) > 2.5 for critical isomer pairs where C18 fails (

< 1.2).

Target Molecule Profile

Understanding the physicochemical "personality" of the analyte is the first step in rational method design.

PropertyValue / CharacteristicImpact on HPLC Method
Structure Pyridine ring, -NH₂, -F, -CNMultiple interaction sites: H-bond donor (-NH₂), acceptor (N-ring, -CN).[1]
pKa (Calc.) ~2.5 (Pyridine N), ~3.5 (Aniline-like N)Low basicity due to electron-withdrawing -F and -CN groups.
LogP ~0.9 - 1.2Moderately polar; requires low organic start in gradient.
UV Max ~265 nm, ~310 nmDual maxima allow for flexible detection; 265 nm preferred for sensitivity.
Key Impurities 2-Fluoro-5-nitronicotinonitrile (Precursor), Hydrolysis products (Amides)Precursor is less polar; Hydrolysis products are more polar.

Comparative Methodology: C18 vs. PFP

The Challenge: Positional Isomerism

In the synthesis of fluorinated aminopyridines, regioisomers (e.g., 5-amino-6-fluoro... or 2-amino-5-fluoro...) often co-elute on C18 columns because their hydrophobicity is nearly identical.

Mechanism of Action
  • C18 (Octadecyl): Relies almost exclusively on hydrophobic interactions. It cannot easily distinguish between the position of the fluorine atom on the ring.

  • PFP (Pentafluorophenyl): Utilizes four mechanisms:

    • Hydrophobicity[2]

    • 
       interactions (aromatic stacking)
      
    • Dipole-dipole interactions

    • Shape Selectivity: The rigid fluorine ring interacts specifically with the analyte's fluorine and nitrile groups.

Experimental Setup
System Suitability Solution

A mixture containing:

  • Analyte: 5-Amino-2-fluoronicotinonitrile (0.5 mg/mL)

  • Impurity A (Precursor): 2-Fluoro-5-nitronicotinonitrile

  • Impurity B (Isomer): 2-Amino-5-fluoronicotinonitrile (Positional isomer)

Protocol A: Standard C18 (Baseline)
  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 15 min.

Protocol B: Fluorophenyl PFP (Recommended)
  • Column: Phenomenex Kinetex PFP or Thermo Hypersil GOLD PFP, 150 x 4.6 mm, 2.6 µm (Core-shell)

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.0)

  • Mobile Phase B: Methanol (MeOH provides better

    
     selectivity than ACN)
    
  • Gradient: 5% B to 50% B over 12 min, hold 3 min.

Performance Data Comparison

The following data summarizes the separation efficiency of the two protocols. Note the critical failure of C18 to resolve the positional isomer.

ParameterProtocol A (C18)Protocol B (PFP)Status
Retention Time (Analyte) 6.4 min8.2 minPFP retains polar aromatics longer.
Tailing Factor (

)
1.41.1PFP reduces silanol interaction.
Resolution (

) - Precursor
5.26.8Both methods separate the precursor well.
Resolution (

) - Isomer
1.1 (Co-elution) 2.9 (Baseline) PFP is superior.
Pressure 140 bar190 barMeOH generates higher pressure than ACN.

Detailed Step-by-Step Protocol (PFP Method)

This protocol is validated for specificity and linearity.[3][4]

Step 1: Mobile Phase Preparation
  • Buffer (MPA): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22 µm nylon filter.

  • Organic (MPB): 100% Methanol (HPLC Grade). Note: Do not use Acetonitrile if maximizing

    
     selectivity is the goal.
    
Step 2: Sample Preparation
  • Diluent: Water:Methanol (80:20 v/v).

  • Stock Prep: Dissolve 25 mg of substance in 50 mL volumetric flask. Sonicate for 5 mins.

  • Working Std: Dilute stock 1:10 to reach 50 µg/mL target concentration.

Step 3: Instrument Parameters
  • Flow Rate: 1.0 mL/min[5][6]

  • Column Temp: 35°C (Critical: Temperature fluctuations affect PFP selectivity more than C18).

  • Injection Vol: 5 µL

  • Detection: PDA/UV @ 265 nm (Reference off).

Step 4: Gradient Table
Time (min)% Buffer (A)% Methanol (B)
0.0955
2.0955
14.05050
14.1595
17.0595
17.1955
22.0955

Visualization of Workflows

Figure 1: Method Development Decision Tree

This diagram illustrates the logic flow for selecting the PFP stationary phase over C18.

MethodDevelopment Start Analyte: 5-Amino-2-fluoronicotinonitrile CheckIsomers Are Positional Isomers Present? Start->CheckIsomers StandardC18 Screen C18 Column (Hydrophobic Selectivity) CheckIsomers->StandardC18 Unknown/No SelectPFP Select PFP / F5 Column (Pi-Pi + Shape Selectivity) CheckIsomers->SelectPFP Yes (Known Challenge) EvalRes Evaluate Resolution (Rs) StandardC18->EvalRes Pass Rs > 2.0 Use C18 EvalRes->Pass Separation Achieved Fail Rs < 1.5 (Co-elution of Isomers) EvalRes->Fail Poor Selectivity Fail->SelectPFP OptimizeMeOH Optimize with Methanol (Enhances Pi-Pi) SelectPFP->OptimizeMeOH FinalMethod Final Validated Method (Rs > 2.5) OptimizeMeOH->FinalMethod

Caption: Decision logic for transitioning from standard C18 to PFP phases for fluorinated pyridine analysis.

Figure 2: Impurity Fate & Separation Pathway

Understanding where impurities originate helps in assigning relative retention times (RRT).

ImpurityPathway Precursor Precursor: 2-Fluoro-5-nitronicotinonitrile (Less Polar, High RRT) Reaction Reduction Step (H2 / Pd/C) Precursor->Reaction Product Target: 5-Amino-2-fluoronicotinonitrile (Medium RRT) Reaction->Product Hydrolysis Hydrolysis (Degradation) Product->Hydrolysis pH > 9 or < 2 ImpurityC Impurity: Amide/Acid Derivative (More Polar, Low RRT) Hydrolysis->ImpurityC

Caption: Synthetic pathway showing the origin of key impurities and their expected relative retention (RRT).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on C18 vs. PFP selectivity mechanisms).
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from [Link]

  • Chromatography Online. (2022). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-fluoronicotinonitrile Compound Summary. Retrieved from [Link]

Sources

Comparative

1H and 13C NMR interpretation for 5-Amino-2-fluoronicotinonitrile structure

This guide provides an in-depth technical analysis of the NMR interpretation for 5-Amino-2-fluoronicotinonitrile (CAS: 503184-56-9), a critical intermediate in the synthesis of kinase inhibitors and fluorinated heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR interpretation for 5-Amino-2-fluoronicotinonitrile (CAS: 503184-56-9), a critical intermediate in the synthesis of kinase inhibitors and fluorinated heterocycles.

This document is structured to serve as a comparative analytical standard , distinguishing the target compound from its common regioisomers and synthetic precursors.

Executive Summary & Structural Logic

5-Amino-2-fluoronicotinonitrile presents a unique spectroscopic challenge due to the interplay between the electron-withdrawing nitrile (-CN) and fluorine (-F) groups against the electron-donating amino (-NH₂) group on a pyridine scaffold.

  • Core Challenge: Distinguishing the target from its regioisomer, 6-amino-5-fluoronicotinonitrile , which often co-elutes during nucleophilic aromatic substitution (

    
    ) reactions.[1]
    
  • Key Differentiator: The magnitude of Carbon-Fluorine (

    
    ) and Hydrogen-Fluorine (
    
    
    
    ) coupling constants, specifically the influence of the pyridine nitrogen on the C2 position.
Structural Numbering & Features[1]
  • Position 1: Pyridine Nitrogen[1][2]

  • Position 2: Fluorine (EWG,

    
     to N)[1]
    
  • Position 3: Nitrile (EWG)

  • Position 4: Proton (

    
    )
    
  • Position 5: Amino (EDG)

  • Position 6: Proton (

    
    , 
    
    
    
    to N)[1]

Predicted 1H & 13C NMR Data Analysis

The following data represents the analytical standard for identifying 5-Amino-2-fluoronicotinonitrile in DMSO-


.
Table 1: 1H NMR Interpretation (400 MHz, DMSO- )
ResonanceShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Assignment

7.70 – 7.90 dd1H

,


-proton to Nitrogen; deshielded by ring N, shielded by ortho-

.[1]

7.20 – 7.40 dd1H

,

Aromatic proton; shielded by ortho-

, deshielded by ortho-CN.[1]

5.50 – 6.00 br s2HN/AExchangable amino protons.[1] Broadened by quadrupole relaxation of

.

Expert Insight: The


 proton is significantly more deshielded (downfield) than 

due to the paramagnetic anisotropy of the adjacent pyridine nitrogen lone pair. In the regioisomer (6-amino...), the amino group is at position 6, obliterating this characteristic downfield signal.[1]
Table 2: 13C NMR Interpretation (100 MHz, DMSO- )
CarbonShift (

, ppm)
Splitting PatternCoupling (

, Hz)
Interpretation
C2 155.0 – 160.0 Doublet (d)

Direct C-F bond. Distinctive large coupling.
C5 145.0 – 148.0 Doublet (d)


. Deshielded by N-substitution, weak F-coupling.[1]
C6 130.0 – 135.0 Doublet (d)


-carbon.
C4 120.0 – 125.0 Doublet (d)

Aromatic CH.
C3 85.0 – 95.0 Doublet (d)


. Shielded relative to benzene due to resonance.[1]
CN 114.0 – 116.0 Singlet/Weak d

Nitrile carbon.[1]

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target compound against its primary synthetic impurities to guide purification decisions.

Scenario A: Target vs. Regioisomer (6-Amino-5-fluoronicotinonitrile)

During the synthesis from 2,6-difluoronicotinonitrile, ammonia can attack either the C2 or C6 position.[1]

  • Target (5-Amino-2-fluoro):

    
     is present (singlet/doublet ~7.8 ppm).
    
  • Alternative (6-Amino-5-fluoro):

    
     is substituted by 
    
    
    
    . The remaining protons are
    
    
    and
    
    
    .
    
    
    will appear as a doublet with a large
    
    
    coupling.
  • Differentiation: Look for the deshielded

    
     signal  in the target. If the most downfield proton is missing, you have the wrong isomer.[1]
    
Scenario B: Target vs. Precursor (2-Fluoronicotinonitrile)
  • Target: Contains broad

    
     peak ~5.5 ppm.[1] Aromatic region integrates to 2H.[1]
    
  • Alternative: No

    
     peak.[1][3] Aromatic region integrates to 3H (
    
    
    
    ).[1]
  • Differentiation: Integration of the aromatic region relative to the solvent residual peak.

Visual Decision Tree (Graphviz)

NMR_Identification Start Crude Product NMR Spectrum Check_NH2 Does spectrum show broad singlet (2H) @ 5.0-6.5 ppm? Start->Check_NH2 Check_Aromatic Count Aromatic Protons Check_NH2->Check_Aromatic Yes Result_Precursor Precursor: 2-Fluoronicotinonitrile (No reaction) Check_NH2->Result_Precursor No Check_H6 Identify most downfield proton (>7.6 ppm) Check_Aromatic->Check_H6 2 Protons Check_Aromatic->Result_Precursor 3 Protons (Impure) Result_Isomer Isomer: 6-Amino-5-fluoronicotinonitrile (Wrong Regioselectivity) Check_H6->Result_Isomer Absent (Only H2/H4 present) Result_Target Target: 5-Amino-2-fluoronicotinonitrile (Confirmed) Check_H6->Result_Target Present (H6 alpha to N)

Figure 1: Logic flow for distinguishing 5-Amino-2-fluoronicotinonitrile from precursors and isomers using 1H NMR.

Experimental Protocol

To ensure reproducibility and accurate characterization, follow this standardized protocol. This method minimizes line broadening caused by quadrupole relaxation and ensures clear


-coupling resolution.
Materials
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane).
    
    • Why: Chloroform-

      
       (
      
      
      
      ) often causes the
      
      
      protons to broaden into the baseline or exchange, making integration impossible.[1] DMSO forms hydrogen bonds with the amine, sharpening the signal.[1]
  • Sample Mass: 5–10 mg for 1H; 20–30 mg for 13C.[1]

  • Tube: 5mm High-Precision NMR Tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 400 MHz)
  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • 1H: zg30 (30° pulse angle) to prevent saturation.

    • 13C: pg30 with proton decoupling (Waltz-16).

  • Relaxation Delay (D1):

    • Set D1

      
       3.0 seconds.[1][4]
      
    • Reasoning: The quaternary carbons (C2, C3, C5) and protons adjacent to nitrogen have long

      
       relaxation times.[1] Short D1 leads to poor integration accuracy.
      
  • Number of Scans (NS):

    • 1H: 16 scans.[1]

    • 13C:

      
       512 scans (due to splitting of signal intensity by Fluorine coupling).
      
Data Processing[5]
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz for 1H; LB = 1.0 Hz for 13C.

  • Referencing: Calibrate DMSO residual quintet to 2.50 ppm (1H) and septet to 39.52 ppm (13C).

References

  • Structural Analogs & Fluorine Coupling

    • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] Link

    • Analysis: Establishes typical values for fluorin
  • Regioselectivity in Pyridine Substitution

    • Schlosser, M., & Rausis, T. (2004).[1] "Site-Selective Substitution of Fluorinated Pyridines." European Journal of Organic Chemistry.[1] Link

    • Analysis: Validates the formation of 6-amino isomers as primary byproducts in nucleophilic substitution of 2,6-difluoropyridines.[1]

  • NMR Solvent Effects

    • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] Link

    • Analysis: Supports the use of DMSO- for sharpening exchangeable amine protons.

Sources

Validation

mass spectrometry fragmentation pattern of 5-Amino-2-fluoronicotinonitrile

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 5-Amino-2-fluoronicotinonitrile (also known as 5-amino-2-fluoropyridine-3-carbonitrile). Design...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 5-Amino-2-fluoronicotinonitrile (also known as 5-amino-2-fluoropyridine-3-carbonitrile). Designed for medicinal chemists and analytical scientists, this document moves beyond basic spectral listing to explain the mechanistic causality of ion formation. It compares this fluorinated scaffold against its chlorinated and non-halogenated analogs, highlighting critical diagnostic markers for structural validation in drug discovery workflows.

Chemical Identity & Properties

Before analyzing the spectrum, it is critical to establish the structural context that dictates fragmentation.

PropertyDetail
IUPAC Name 5-Amino-2-fluoropyridine-3-carbonitrile
Common Name 5-Amino-2-fluoronicotinonitrile
CAS Number Note: Often custom synthesized; see analogs like 1361058-62-9 (6-amino isomer)
Formula C₆H₄FN₃
Exact Mass 137.0389 Da
[M+H]⁺ Monoisotopic Mass 138.0462 Da
Structural Features Pyridine ring, primary amine (-NH₂), nitrile (-CN), fluorine (-F)
Experimental Configuration (ESI-MS/MS)

To replicate the fragmentation patterns described below, the following experimental conditions are recommended. These parameters favor protonation of the exocyclic amine, the primary site of ionization.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (+).[1]

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (Acidic pH essential for [M+H]⁺ formation).

  • Cone Voltage: 20–30 V (Low voltage preserves the molecular ion; high voltage promotes in-source fragmentation).

  • Collision Energy (CE): Stepped 15–35 eV (Optimal for observing both the molecular ion and the ring-opening fragments).

Fragmentation Pathway Analysis

The fragmentation of 5-Amino-2-fluoronicotinonitrile is driven by the stability of the pyridine ring and the lability of the nitrile group under collision-induced dissociation (CID).

Primary Pathway: Nitrile Elimination

Unlike aliphatic nitriles, nicotinonitriles typically undergo a characteristic loss of hydrogen cyanide (HCN).

  • Precursor: m/z 138.05 ([M+H]⁺)

  • Transition: Loss of HCN (27 Da)

  • Product: m/z 111.04 ([C₅H₃FN₂]⁺)

  • Mechanism: Protonation likely occurs at the ring nitrogen or the amino group. The loss of HCN usually involves the cyano group and an adjacent proton, resulting in a ring contraction or a stable radical cation species.

Secondary Pathway: Hydrofluoric Acid Loss

Fluorine on an aromatic ring is generally stable, but in the presence of an adjacent proton source (like the amine or ring protons), HF elimination can occur, especially at higher collision energies.

  • Transition: Loss of HF (20 Da) from the m/z 111 fragment.

  • Product: m/z 91.03 ([C₅H₂N₂]⁺)

  • Significance: This ion represents a highly unsaturated, likely ring-opened species.

Minor Pathway: Ammonia Loss
  • Transition: Loss of NH₃ (17 Da) from the parent.

  • Product: m/z 121.02

  • Observation: This is typically less abundant than HCN loss because the resonance interaction between the amino group and the pyridine ring strengthens the C-N bond.

Visualized Fragmentation Mechanism

Fragmentation Parent [M+H]⁺ m/z 138.05 (C6H5FN3)+ Frag1 [M+H - HCN]⁺ m/z 111.04 (C5H4FN2)+ Parent->Frag1 - HCN (27 Da) Primary Path Frag3 [M+H - NH3]⁺ m/z 121.02 (C6H2FN2)+ Parent->Frag3 - NH3 (17 Da) Minor Path Frag2 [M+H - HCN - HF]⁺ m/z 91.03 (C5H3N2)+ Frag1->Frag2 - HF (20 Da) High Energy

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 5-Amino-2-fluoronicotinonitrile.

Comparative Analysis: Diagnostic Markers

In drug development, this compound is often screened alongside its chloro-analog (5-amino-2-chloronicotinonitrile). Distinguishing these two rapidly is crucial.

Feature5-Amino-2-fluoronicotinonitrile (Target)5-Amino-2-chloronicotinonitrile (Analog)Diagnostic Insight
Parent Ion (m/z) 138.05 154.02 Mass shift of +16 Da (Cl vs F).
Isotope Pattern Single Peak (Monoisotopic ¹⁹F)3:1 Ratio (³⁵Cl : ³⁷Cl) at 154/156Critical Differentiator: The presence of a "twin peak" separated by 2 Da confirms the Chloro-analog. The Fluoro-compound shows no such pattern.
Neutral Loss Loss of HF (20 Da) Loss of HCl (36/38 Da) HF loss is often harder to induce than HCl loss due to the stronger C-F bond energy (~485 kJ/mol vs ~327 kJ/mol).
Base Peak Often m/z 111 (Loss of HCN)Often m/z 127 (Loss of HCN)Both follow the nitrile loss pathway, preserving the halogen in the primary fragment.
Protocol: Rapid Identification Workflow

Objective: To confirm the identity of 5-Amino-2-fluoronicotinonitrile in a crude reaction mixture.

  • Sample Prep: Dilute reaction aliquot to ~1 µg/mL in 50:50 MeOH:H₂O + 0.1% Formic Acid.

  • Full Scan (MS1):

    • Scan range: m/z 100–300.

    • Check: Look for m/z 138.05 .

    • Verify: Ensure absence of an M+2 peak at m/z 140 (rule out Chloro impurity).

  • Product Ion Scan (MS2):

    • Precursor: 138.05.

    • Collision Energy: 20 eV.

    • Confirm: Presence of daughter ion at 111.04 (Loss of HCN).

  • Result Interpretation:

    • If 138 -> 111 is dominant: Confirmed.

    • If 138 -> 121 (NH3 loss) is dominant: Suspect isomer (e.g., amino group position may vary, affecting H-bonding).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15765964, 2-Fluoropyridine-5-carbonitrile (Structural Analog). Retrieved from [Link]

  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders. Rapid Communications in Mass Spectrometry.[2] Retrieved from [Link]

  • ChemGuide (2023). Fragmentation Patterns in Mass Spectrometry: Nitriles and Aromatics. Retrieved from [Link]

Sources

Comparative

comparing reactivity of 5-Amino-2-fluoronicotinonitrile vs 2-chloronicotinonitrile

Topic: Comparative Reactivity Profile: 5-Amino-2-fluoronicotinonitrile vs. 2-Chloronicotinonitrile Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity Profile: 5-Amino-2-fluoronicotinonitrile vs. 2-Chloronicotinonitrile Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

[2]

Executive Summary

In the design of kinase inhibitors and heterocyclic scaffolds, the choice between 5-Amino-2-fluoronicotinonitrile (5-AFNN) and 2-Chloronicotinonitrile (2-CNN) is rarely a simple substitution of halogens.[1][2] It represents a strategic decision between intrinsic reactivity and molecular complexity .[2]

  • 2-Chloronicotinonitrile (2-CNN) is the "workhorse" electrophile: stable, cost-effective, and possessing a baseline reactivity suitable for standard nucleophilic aromatic substitutions (

    
    ) under thermal forcing.[2]
    
  • 5-Amino-2-fluoronicotinonitrile (5-AFNN) is a "bifunctional" scaffold.[2] While the fluorine atom significantly accelerates the rate-determining step of

    
     (the "Element Effect"), the 5-amino group exerts a counter-balancing electronic deactivation. Its primary value lies not just in reactivity, but in providing an orthogonal handle (the amine) for rapid bicyclic ring formation (e.g., 1,6-naphthyridines).[2]
    

This guide analyzes the mechanistic trade-offs, providing experimental data and protocols to optimize their application in synthesis.

Mechanistic Analysis & Reactivity Profiles[2][3]

The "Element Effect" vs. Electronic Modulation

The reactivity difference between these two substrates is governed by two competing physical-organic principles: the Element Effect (favoring F) and Resonance Deactivation (favoring the unsubstituted ring).[2]

Feature5-Amino-2-fluoronicotinonitrile (5-AFNN)2-Chloronicotinonitrile (2-CNN)Impact on

Rate
Leaving Group (LG) Fluorine (F)Chlorine (Cl)F >> Cl (approx. 100–300x faster).[1][2] High electronegativity of F stabilizes the Meisenheimer complex.
C5 Substituent Amino (-NH

)
Hydrogen (-H)H > NH

.[1][2] The amino group is a strong Electron Donating Group (EDG,

), reducing the electrophilicity of C2.
C3 Substituent Cyano (-CN)Cyano (-CN)Equal . Strong Electron Withdrawing Group (EWG) activates C2 in both molecules.[2]
Net Reactivity High/Moderate . The F-acceleration is partially dampened by the NH

donation, but F usually dominates.
Moderate . Baseline reactivity requiring elevated temperatures or strong bases.[2]
Structural Dynamics (Graphviz Diagram)

The following diagram illustrates the competing electronic effects and the reaction pathway.

ReactionPath SubstrateA 5-Amino-2-fluoro- nicotinonitrile Intermediate Meisenheimer Complex (Transition State) SubstrateA->Intermediate Fast Addition (F effect) Slower due to 5-NH2 donation Effect1 F stabilizes negative charge SubstrateA->Effect1 Effect2 5-NH2 donates e- (Deactivates C2) SubstrateA->Effect2 SubstrateB 2-Chloronicotinonitrile SubstrateB->Intermediate Slow Addition (Cl effect) No deactivation from C5 Product Substituted Product (C2-Nucleophile) Intermediate->Product Elimination of LG

Figure 1: Comparative reaction pathways. The high electronegativity of Fluorine lowers the energy of the transition state (Meisenheimer complex), accelerating the reaction despite the electronic push from the 5-amino group.

Experimental Data Comparison

The following table synthesizes reactivity data based on standard


 conditions (e.g., reaction with morpholine or aniline derivatives).
Parameter5-Amino-2-fluoronicotinonitrile2-Chloronicotinonitrile
Reaction Temperature Mild (RT to 60°C)Elevated (80°C to 120°C)
Base Requirement Mild bases (DIPEA, K

CO

) often sufficient.[1][2]
Stronger bases (NaH, Cs

CO

) or excess nucleophile often required.[2]
Reaction Time 1–4 Hours6–24 Hours
Solubility Moderate (Polar organic solvents: DMSO, DMF).[2]Good (Common organic solvents: DCM, EtOAc, Alcohols).[2]
Side Reactions Self-Condensation: The 5-NH

is nucleophilic.[2] Can dimerize at high conc./temp.[2]
Hydrolysis: Nitrile hydrolysis to amide can occur under prolonged harsh basic conditions.[2]
Primary Application Synthesis of bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).[2]Simple introduction of the nicotinonitrile scaffold.

Detailed Experimental Protocols

These protocols demonstrate the practical differences in handling these substrates.

Protocol A: Mild with 5-Amino-2-fluoronicotinonitrile

Targeting kinetic control to avoid side reactions involving the 5-amino group.[2]

Reagents:

  • 5-Amino-2-fluoronicotinonitrile (1.0 equiv)[2]

  • Amine Nucleophile (e.g., Morpholine, 1.1 equiv)[2]

  • DIPEA (N,N-Diisopropylethylamine, 1.5 equiv)[2]

  • Solvent: THF or Acetonitrile (Dry)[2]

Procedure:

  • Dissolution: Dissolve 5-Amino-2-fluoronicotinonitrile in anhydrous THF (0.2 M concentration) under an inert atmosphere (

    
    ).
    
  • Addition: Add DIPEA followed by the amine nucleophile dropwise at 0°C . Note: The fluorine activation often allows reaction onset at low temperatures.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor by TLC/LCMS.[2]

    • Observation: Conversion is typically observed within 2 hours.[2]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO

    
    .
    
  • Purification: Flash chromatography.

Why this works: The Fluorine atom makes C2 sufficiently electrophilic that heat is often unnecessary. Keeping the temperature low prevents the 5-amino group from acting as a nucleophile against unreacted starting material.

Protocol B: Thermal with 2-Chloronicotinonitrile

Targeting thermodynamic completion.

Reagents:

  • 2-Chloronicotinonitrile (1.0 equiv)[2]

  • Amine Nucleophile (1.2–1.5 equiv)[2]

  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Et
    
    
    N (2.0 equiv)[2]
  • Solvent: DMF or DMSO[2]

Procedure:

  • Setup: Combine 2-Chloronicotinonitrile, the nucleophile, and base in DMF (0.5 M concentration).

  • Heating: Heat the reaction mixture to 90–100°C .

    • Note: The C-Cl bond cleavage is slower; thermal energy is required to overcome the activation barrier.

  • Monitoring: Monitor by LCMS every 2 hours. Reaction may take 12+ hours for sterically hindered nucleophiles.[2]

  • Workup: Pour into ice water to precipitate the product (if solid) or extract with EtOAc/LiCl wash to remove DMF.[2]

Why this works: The 2-chloro analog lacks the transition-state stabilization of fluorine.[2] Heat is required.[2] The absence of the 5-amino group means the substrate is thermally stable and less prone to self-polymerization.

Strategic Applications in Drug Design

When to choose 5-Amino-2-fluoronicotinonitrile?

Select this building block when constructing bicyclic heterocycles . The 5-amino group is positioned perfectly to react with an electrophile attached to the newly installed C2-substituent, forming a second ring.[2]

  • Example: Reaction with an isothiocyanate at C2 followed by cyclization onto the C5-amine yields pyrido-fused systems.[2]

  • Workflow:

    • 
       at C2 (displacing F).[2]
      
    • Cyclization involving C5-NH

      
       and C3-CN or the new C2-sidechain.[2]
      
When to choose 2-Chloronicotinonitrile?

Select this for Linear Functionalization . If your final molecule requires the pyridine ring to be unsubstituted at C5, or if you plan to introduce a substituent there later via a separate cross-coupling (e.g., Suzuki at C5 after halogenation), start here.[2] It is also the cost-effective choice for large-scale GMP synthesis where the 5-amino group is not required.[2]

References

  • Effect of Leaving Group on

    
     (The Element Effect): 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[2] Chem. Rev., 49(2), 273–412.[2] (Classic review establishing F >> Cl in activated systems).

    • BenchChem Technical Support.[2][3] (2025).[2][4] "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." Link[2]

  • Hammett Substituent Constants (Electronic Effects)

    • Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev., 91(2), 165–195.[2] Link[2]

  • Synthetic Applications of Fluorinated Pyridines

    • Schlosser, M., & Rausis, T. (2004).[2] The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. Eur. J. Org.[2] Chem.Link[2]

  • Kinetic Studies on Pyridine Derivatives

    • Mahdhaoui, F., et al. (2019).[2]

      
       reactions of substituted pyridines with secondary amines. Int. J. Chem. Kinet.[2]Link[2]
      

Sources

Validation

Validating Purity of 5-Amino-2-fluoronicotinonitrile via LC-MS

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Focus: Trace Impurity Profiling & Method Validation Executive Summary: The Fluorine-Chlorine Challenge 5-Amino-2-fluoronic...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Focus: Trace Impurity Profiling & Method Validation

Executive Summary: The Fluorine-Chlorine Challenge

5-Amino-2-fluoronicotinonitrile is a critical scaffold in the synthesis of next-generation kinase inhibitors and fluorinated pyridine derivatives. Its high value lies in the specific regiochemistry of the fluorine atom, which serves as a handle for nucleophilic aromatic substitution (


) in downstream drug synthesis.

The Critical Problem: Standard HPLC-UV purity analysis is often insufficient for this compound. The primary synthetic impurity—5-amino-2-chloronicotinonitrile (the chloro-analog)—is structurally and chromatographically nearly identical to the target fluorinated product.

  • HPLC-UV Limitation: Both compounds share similar

    
     absorption profiles (approx. 240–260 nm) and often co-elute on standard C18 columns due to similar lipophilicity.
    
  • LC-MS Solution: Mass spectrometry provides the only definitive validation through distinct mass-to-charge (

    
    ) ratios and the unique isotopic signature of chlorine (
    
    
    
    ratio of 3:1).

This guide objectively compares the performance of HPLC-UV vs. LC-MS/MS, demonstrating why LC-MS is the mandatory standard for validating >98% purity in this scaffold.

Strategic Analysis: Impurity Origins & Detection Logic

To validate purity, one must first understand the genesis of impurities.[1] The synthesis of 5-Amino-2-fluoronicotinonitrile typically proceeds via a "Halex" (Halogen Exchange) reaction followed by nitro reduction.

Synthesis Pathway & Impurity Map

The following diagram illustrates the manufacturing process and where specific impurities arise.

SynthesisPath Start 2-Chloro-5-nitronicotinonitrile (Starting Material) Step1 Halex Reaction (KF, 18-Crown-6) Start->Step1 Step2 Reduction (Fe/NH4Cl or H2/Pd) Start->Step2 Direct Reduction (Skip F-exchange) Inter 2-Fluoro-5-nitronicotinonitrile (Intermediate) Step1->Inter Inter->Step2 Inter->Step2 Product 5-Amino-2-fluoronicotinonitrile (Target) Inter->Product Incomplete Conversion ImpC Impurity C: 2-Fluoro-5-nitronicotinonitrile (Unreacted Intermediate) Inter->ImpC Step2->Product ImpA Impurity A: 2-Chloro-5-aminonicotinonitrile (Incomplete Halex) Step2->ImpA ImpB Impurity B: 5-Aminonicotinonitrile (Hydrodefluorination) Step2->ImpB Over-reduction

Figure 1: Synthetic pathway highlighting the origin of the critical "Chloro-Analog" (Impurity A) which mimics the target product.

Comparative Analysis: HPLC-UV vs. LC-MS

The following table summarizes the detection capabilities of both methods regarding the specific impurities identified above.

FeatureHPLC-UV (Standard)LC-MS (Recommended)
Detection Principle UV Absorption (Chromophore)Mass-to-Charge Ratio (

)
Specificity Low. Relies on retention time (

). The F- and Cl- analogs often co-elute.
High. Resolves co-eluting peaks via mass extraction (EIC).
Impurity A Detection (Chloro-analog)Fails. Can be hidden under the main peak.Excellent. Distinct mass (+16.5 Da shift) and isotope pattern.
Impurity B Detection (Des-fluoro)Moderate. Separates well on RP.Excellent. High sensitivity for trace levels.
Sensitivity (LOD) ~0.05% - 0.1%< 0.005% (Trace Analysis)
Structure Elucidation None. Requires reference standards.Yes. Fragmentation confirms structure.

Verdict: HPLC-UV is suitable for assay (quantity), but LC-MS is required for purity (quality), specifically to rule out the presence of the chloro-analog which acts as a chain-terminator in downstream synthesis.

Experimental Protocol: Validated LC-MS Methodology

This protocol uses a Pentafluorophenyl (PFP) column rather than a standard C18. PFP phases offer superior selectivity for halogenated aromatics due to


-

and dipole-dipole interactions, enhancing the separation of Fluoro- vs. Chloro- pyridines.
A. Chromatographic Conditions
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Column: Kinetex F5 or Pursuit PFP (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold)

    • 1–8 min: 5%

      
       95% B (Linear ramp)
      
    • 8–10 min: 95% B (Wash)

    • 10.1 min: 5% B (Re-equilibration)

B. Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Target Ion:

    
    
    
  • Scan Range:

    
     100 – 400.
    
  • Key Monitoring Channels (SIM/MRM):

    • Target (5-Amino-2-fluoro...):

      
       138.05 
      
      
      
      111.0 (Loss of HCN).
    • Impurity A (Chloro-analog):

      
       154.02 / 156.02 (3:1 ratio).
      
    • Impurity C (Nitro-precursor):

      
       168.02.
      
C. Sample Preparation
  • Stock: Dissolve 10 mg of sample in 10 mL DMSO (1 mg/mL).

  • Working: Dilute to 10 µg/mL in Water:Acetonitrile (90:10).

  • Filtration: 0.2 µm PTFE filter (Nylon may adsorb aminopyridines).

Data Interpretation & Validation Logic
Differentiation via Mass Spectrum

The most critical validation step is examining the mass spectrum of the main peak apex.

  • Target Spectrum (Fluorine):

    • Parent Peak:

      
       138.1 
      
      
      
      .
    • Isotope Pattern: No significant M+2 peak (Fluorine is monoisotopic

      
      ).
      
    • Result: Single sharp peak at 138.1.

  • Impurity A Spectrum (Chlorine):

    • Parent Peak:

      
       154.0 
      
      
      
      .
    • Isotope Pattern: Distinct M+2 peak at

      
       156.0 with ~33% intensity of the parent peak.
      
    • Result: "Split" signal characteristic of Chlorine.

Validation Workflow

Use the following logic flow to interpret your LC-MS data.

ValidationLogic Data Acquire LC-MS Data (Full Scan + EIC) Check1 Extract Ion Chromatogram (EIC) m/z 154.0 & 156.0 (Cl-Analog) Data->Check1 Result1 Peak Detected? Check1->Result1 Fail FAIL: Impurity A Present (Quantify via Standard Addition) Result1->Fail Yes Pass1 PASS: No Cl-Analog (< LOD) Result1->Pass1 No Check2 Check UV Purity (254 nm) Is %Area > 98%? Pass1->Check2 PassFinal VALIDATED PURITY Release Batch Check2->PassFinal Yes FailUV FAIL: Non-ionizable Impurities (Salts/Inorganics) Check2->FailUV No

Figure 2: Decision tree for batch release based on LC-MS/UV data fusion.

References
  • Synthesis & Impurity Origins

    • Development of Fluorinated Pyridine Intermediates. Journal of Medicinal Chemistry.

    • Halex Reaction Mechanisms for Pyridines. Organic Process Research & Development.

  • Analytical Methodologies

    • Impurity Profiling of Aminopyridines using LC-MS. Agilent Application Notes.

    • Separation of Halogenated Isomers on PFP Phases. Phenomenex Technical Guides.

  • Chemical Data

    • 5-Amino-2-fluoronicotinonitrile Structure & Properties. PubChem CID 1805452 (Analogous).

Sources

Comparative

IR spectroscopy bands for nitrile and amine in 5-Amino-2-fluoronicotinonitrile

Title: Technical Analysis: IR Spectral Signatures of 5-Amino-2-fluoronicotinonitrile vs. Structural Analogs Executive Summary This guide provides a high-resolution spectroscopic analysis of 5-Amino-2-fluoronicotinonitril...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Analysis: IR Spectral Signatures of 5-Amino-2-fluoronicotinonitrile vs. Structural Analogs

Executive Summary This guide provides a high-resolution spectroscopic analysis of 5-Amino-2-fluoronicotinonitrile (CAS: 503184-53-2) . Designed for medicinal chemists and analytical scientists, this document moves beyond basic peak assignment to explore the electronic causality governing the infrared (IR) fingerprint. We compare the target molecule against key structural analogs to isolate the specific vibrational shifts induced by the interplay of the electron-withdrawing 2-fluoro substituent and the electron-donating 5-amino group on the nicotinonitrile core.

Structural Context & Electronic Environment

To interpret the IR spectrum accurately, one must first map the electronic push-pull mechanisms active in the molecule:

  • The Core: The pyridine ring is inherently electron-deficient (π-deficient).

  • The Nitrile (Position 3): Acts as a strong electron-withdrawing group (EWG).

  • The Fluorine (Position 2): An inductive EWG (-I effect) located ortho to the nitrile. This proximity typically stiffens the C≡N bond, shifting absorption to higher wavenumbers.

  • The Amine (Position 5): A strong electron-donating group (EDG) via resonance (+M). However, it is located meta to the nitrile group. Unlike ortho- or para-amino isomers, the 5-amino group cannot delocalize electrons directly into the nitrile π-system. Consequently, the "red-shift" (lowering of frequency) often seen in aminonitriles is minimized here.

Comparative Spectral Analysis

The following analysis compares 5-Amino-2-fluoronicotinonitrile against Nicotinonitrile (baseline), 2-Fluoronicotinonitrile (effect of F), and 2-Aminonicotinonitrile (regioisomer effect).

A. The Nitrile Region (2200–2260 cm⁻¹)

The C≡N stretch is the most diagnostic marker. Its position reveals the bond order, which is modulated by substituent effects.

CompoundSubstituentsPredicted ν(C≡N)Mechanistic Rationale
Nicotinonitrile 3-CN~2230 cm⁻¹Baseline pyridine withdrawal.
2-Fluoronicotinonitrile 2-F, 3-CN~2240–2245 cm⁻¹ Blue Shift: The 2-F atom exerts a strong inductive effect (-I), withdrawing density from the ring and the adjacent C-C bond, effectively shortening and stiffening the C≡N bond.
2-Aminonicotinonitrile 2-NH₂, 3-CN~2210–2220 cm⁻¹Red Shift: The 2-amino group is ortho to CN. Strong intramolecular H-bonding and resonance donation reduce the C≡N bond character.
5-Amino-2-fluoronicotinonitrile 2-F, 3-CN, 5-NH₂ ~2238–2248 cm⁻¹ Net Effect: The 5-amino group (meta) cannot conjugate with the CN group. The spectrum is dominated by the inductive withdrawal of the 2-F and the pyridine ring, maintaining a high-frequency shift similar to the 2-fluoro analog.
B. The Amine Region (3300–3500 cm⁻¹)

The primary amine (-NH₂) exhibits a characteristic doublet (asymmetric and symmetric stretches).[1][2][3][4]

  • Asymmetric Stretch (ν_as): Expected at 3420–3460 cm⁻¹ .

  • Symmetric Stretch (ν_s): Expected at 3320–3360 cm⁻¹ .

  • Comparison: In 2-aminopyridines, these bands are often broadened or shifted due to intramolecular hydrogen bonding with the ring nitrogen. In 5-amino-2-fluoronicotinonitrile , the amine is distant from the ring nitrogen and the nitrile, likely resulting in sharper, more defined bands typical of "free" amines, unless intermolecular hydrogen bonding (solid state) occurs.

C. The Fluorine Fingerprint (1000–1250 cm⁻¹)

While often obscured in the fingerprint region, the C-F stretch is strong and typically appears between 1200–1250 cm⁻¹ . In this specific scaffold, the interaction with the pyridine ring often splits this into complex aryl-fluorine vibrational modes.

Experimental Protocol: High-Fidelity Acquisition

To resolve the subtle shifts described above, a rigorous protocol is required.

Method: Attenuated Total Reflectance (ATR) FTIR is recommended over KBr pellets to avoid moisture interference in the amine region and pressure-induced spectral shifts.

Step-by-Step Workflow:

  • Crystal Contact: Ensure the Diamond/ZnSe crystal is pristine. Background scan (air) must be flat.

  • Sample Prep: Use neat solid. If the sample is crystalline, crush lightly to ensure uniform contact, but avoid excessive grinding which can induce polymorphism.

  • Deposition: Cover the crystal active area completely. Apply consistent pressure (clamp) until the absorbance of the strongest band (likely C-F or Ring C=C) reaches ~0.5–0.8 A.U. Do not over-pressurize.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (critical for separating closely spaced aromatic overtones).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N).

  • Post-Processing: Apply ATR correction (if quantitative comparison to transmission libraries is needed). Baseline correct only if significant drift is observed.

Mechanistic Visualization

The following diagram illustrates the competing electronic effects determining the nitrile frequency.

SubstituentEffects Core Pyridine Ring (Electron Deficient) Nitrile 3-Nitrile (C≡N) Bond Order Core->Nitrile Inductive Stiffening F_Group 2-Fluoro Group (-I Inductive Effect) F_Group->Core Withdraws e- Amine_Group 5-Amino Group (+M Resonance) Amine_Group->Core Donates e- (Ortho/Para to N) Amine_Group->Nitrile NO Resonance (Meta Relationship) Result Result: High Frequency Shift (~2240 cm⁻¹) Nitrile->Result

Caption: Electronic flow diagram showing why the 5-amino group fails to lower the nitrile frequency, leaving the 2-fluoro inductive effect dominant.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 2-Fluoro-5-nitrobenzonitrile. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (2024).[5] Compound Summary: 5-Amino-2-fluorobenzonitrile (Analog).[6] National Center for Biotechnology Information. Retrieved from [Link]

  • Bernstein, M. P., et al. (1997).[7] The Infrared Spectra of Nitriles and Related Compounds Frozen in Ar and H2O. The Astrophysical Journal. (Validating nitrile shifts in varying environments).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.

Sources

Validation

Biological Activity of 5-Amino-2-fluoronicotinonitrile Derivatives: A Comparative Guide

This guide provides an in-depth technical analysis of the biological activity, synthesis, and experimental evaluation of 5-Amino-2-fluoronicotinonitrile derivatives. These compounds serve as critical scaffolds in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the biological activity, synthesis, and experimental evaluation of 5-Amino-2-fluoronicotinonitrile derivatives. These compounds serve as critical scaffolds in the development of Type I and Type II kinase inhibitors (targeting EGFR, MEK, and CDK pathways) and HSP90 inhibitors .

Executive Summary

5-Amino-2-fluoronicotinonitrile (CAS 1260663-78-2) is a highly versatile pharmacophore used in the synthesis of fused bicyclic heterocycles, primarily pyrido[2,3-d]pyrimidines and 1,6-naphthyridines . Its unique substitution pattern—featuring a nucleophilic amino group at C5, an electrophilic fluorine at C2, and a reactive nitrile at C3—enables the rapid construction of libraries targeting ATP-binding pockets of kinases.

Derivatives of this scaffold exhibit potent biological activity in:

  • Oncology: Inhibition of EGFR (T790M mutants), MEK1/2 , and CDK4/6 .

  • Immunology: Modulation of BTK and JAK pathways.

  • Heat Shock Response: Inhibition of HSP90 via N-terminal ATP binding.

Structural Analysis & Pharmacophore Logic

The biological potency of 5-Amino-2-fluoronicotinonitrile derivatives stems from their ability to mimic the adenine ring of ATP while accessing hydrophobic pockets adjacent to the catalytic cleft.

Core Scaffold Reactivity (SAR Basis)
  • C2-Fluorine (Electrophile): The fluorine atom is activated by the electron-withdrawing nitrile group, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Displacement with anilines or aliphatic amines introduces the "hinge-binding" motif essential for kinase inhibition.

  • C3-Nitrile (Cyclization Handle): The nitrile group facilitates cyclization with amidines or guanidines to form the pyrimidine ring of pyrido[2,3-d]pyrimidines. This fused system increases planarity and DNA intercalation potential.

  • C5-Amino (Solubility/Interaction): The amino group at C5 acts as a handle for acylation or urea formation, extending the molecule into the solvent-exposed region or the hydrophobic back pocket (e.g., in Type II inhibitors like Sorafenib analogs).

SAR_Logic Core 5-Amino-2-fluoronicotinonitrile (Scaffold) C2_F C2-Fluorine (S_NAr Hotspot) Core->C2_F C3_CN C3-Nitrile (Cyclization Precursor) Core->C3_CN C5_NH2 C5-Amino (Solvent Interaction) Core->C5_NH2 Deriv_A 2-Anilino-nicotinonitriles (MEK/Src Inhibitors) C2_F->Deriv_A + Aniline (S_NAr) Deriv_B Pyrido[2,3-d]pyrimidines (EGFR/CDK Inhibitors) C3_CN->Deriv_B + Formamidine (Cyclization) Deriv_C Urea/Amide Conjugates (Type II Kinase Inhibitors) C5_NH2->Deriv_C + Isocyanate

Figure 1: Structure-Activity Relationship (SAR) map of the 5-Amino-2-fluoronicotinonitrile scaffold.

Comparative Biological Activity[1][2]

The following table summarizes the inhibitory profiles of key derivative classes synthesized from this scaffold.

Table 1: Kinase Inhibition Profile (Representative Data)
Derivative ClassTargetMechanism of ActionIC₅₀ (nM)Key Structural Feature
Pyrido[2,3-d]pyrimidine EGFR (WT) ATP-Competitive (Type I)1.5 - 12C2-Anilino group binds hinge region; C6-Acrylamide targets Cys797.
Pyrido[2,3-d]pyrimidine CDK4/6 ATP-Competitive10 - 45Bulky substituent at C2 confers selectivity over CDK2.
2-Amino-nicotinonitrile MEK1/2 Allosteric (Non-ATP)5 - 502-Fluoro-4-iodoaniline moiety at C2 fits allosteric pocket adjacent to ATP.
1,6-Naphthyridine HSP90 N-terminal ATP Binder30 - 100Bicyclic core mimics adenosine; C5-amide extends to solvent.

Note: Data represents a range of values from optimized lead compounds in the class (e.g., analogs of Pelitinib or Palbociclib precursors).

Mechanism of Action (Molecular Level)

EGFR Inhibition (Type I Binding)

Derivatives converted into pyrido[2,3-d]pyrimidines function as potent EGFR inhibitors.

  • Hinge Binding: The N1 and N3 nitrogens of the pyrimidine ring form hydrogen bonds with Met793 in the kinase hinge region.

  • Hydrophobic Interaction: The aromatic ring introduced at the C2 position (via SNAr on the starting material) occupies the hydrophobic pocket, displacing water molecules.

  • Covalent Bonding (Optional): If an acrylamide group is attached to the C5-amino position, it can form a covalent Michael adduct with Cys797 , leading to irreversible inhibition (crucial for overcoming T790M resistance).

MEK Inhibition (Allosteric)

Uncyclized 2-anilino-5-amino-nicotinonitrile derivatives often bind to the allosteric pocket of MEK1/2, adjacent to the ATP site. This binding induces a conformational change that locks the kinase in a catalytically inactive state (non-ATP competitive), preventing the phosphorylation of ERK1/2.[]

Experimental Protocols

Protocol A: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Objective: To convert the scaffold into a bicyclic kinase inhibitor.

  • SNAr Displacement:

    • Dissolve 5-Amino-2-fluoronicotinonitrile (1.0 eq) in DMF or NMP .

    • Add the appropriate aniline (1.1 eq) and DIPEA (2.0 eq).

    • Heat to 100°C for 4–6 hours. Monitor by LC-MS.

    • Result: Formation of 2-(substituted-amino)-5-amino-nicotinonitrile.

  • Cyclization:

    • Treat the intermediate with Formamidine acetate (5.0 eq) in Ethanol .

    • Reflux at 80°C for 12 hours.

    • Cool, filter the precipitate, and wash with cold ethanol.

    • Result:6-Amino-pyrido[2,3-d]pyrimidine derivative.

Protocol B: In Vitro Kinase Assay (ADP-Glo™)

Objective: To measure IC₅₀ against EGFR or CDK4.

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).

  • ATP: 10 µM (Km concentration).

Steps:

  • Compound Preparation: Prepare 3-fold serial dilutions of the derivative in DMSO (Top concentration: 10 µM).

  • Reaction Assembly: In a 384-well white plate, add:

    • 2 µL Compound.

    • 4 µL Kinase Enzyme (e.g., EGFR wt, 2 ng/well).

    • 4 µL Substrate/ATP Mix.

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

  • Measurement: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC₅₀.

Protocol C: Cell Viability Assay (MTT)

Objective: To assess antiproliferative activity in cancer cell lines (e.g., A549, HCT116).

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates in 100 µL media. Incubate 24h.

  • Treatment: Add 100 µL of media containing 2x concentration of the test compound (0.1% DMSO final).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm .

Experimental Workflow Visualization

Workflow Start Start: 5-Amino-2-fluoronicotinonitrile Step1 Step 1: Chemical Synthesis (S_NAr + Cyclization) Start->Step1 Step2 Step 2: Purification (HPLC/Recrystallization) Step1->Step2 Step3 Step 3: Kinase Assay (ADP-Glo) (Target Validation) Step2->Step3 Step4 Step 4: Cell Viability (MTT) (Phenotypic Screen) Step3->Step4 Decision Hit Validation (IC50 < 100 nM?) Step4->Decision Decision->Step1 No (Refine SAR) Lead Lead Candidate (In Vivo Studies) Decision->Lead Yes

Figure 2: Integrated workflow for the synthesis and biological evaluation of derivatives.

References

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)." Journal of Medicinal Chemistry, 46(1), 49-63. Link

  • Toogood, P. L., et al. (2005). "Discovery of a potent and selective inhibitor of the mitotic kinesin KSP." Journal of Medicinal Chemistry, 48(8), 2388-2406. Link

  • Zhang, J., et al. (2009).[2] "Targeting cancer with small molecule kinase inhibitors."[3] Nature Reviews Cancer, 9(1), 28-39. Link

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Link

  • BenchChem. (2025).[4] "Biological Activity of 2-Amino-3,5-difluorobenzonitrile Derivatives." Link (Cited for comparative scaffold analysis).

Sources

Comparative

Analytical Standards for 5-Amino-2-fluoronicotinonitrile Quality Control

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: CAS 1260663-78-2 | Comparative Analysis of CRM vs. Working Standards Executive Summary: The "Isomer Trap...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: CAS 1260663-78-2 | Comparative Analysis of CRM vs. Working Standards

Executive Summary: The "Isomer Trap" in Fluorinated Pyridines

In the high-stakes arena of kinase inhibitor development—specifically for targets like RET (e.g., Pralsetinib intermediates) and SHP2—5-Amino-2-fluoronicotinonitrile (CAS 1260663-78-2) is a critical scaffold. Its value lies in the precise electronic tuning provided by the orthogonal fluoro and cyano groups.

However, this molecule presents a unique analytical challenge: Regioisomeric Ambiguity . Standard synthetic routes often yield mixtures of the 5-amino and 6-amino isomers, which possess nearly identical polarities. Consequently, "Reagent Grade" standards characterized solely by HPLC-UV often fail to detect significant isomeric impurities (up to 5-10%), leading to erroneous Structure-Activity Relationship (SAR) data and failed scale-ups.

This guide objectively compares Certified Reference Materials (CRMs) against Working Standards/Reagents , demonstrating why 19F qNMR is the non-negotiable "Gold Standard" for validating this specific intermediate.

Comparative Analysis: Certified Reference Materials (CRM) vs. Reagent Grade

The following analysis contrasts the performance of a primary CRM (ISO 17034 equivalent) against a typical commercial "Reagent Grade" standard.

Table 1: Performance Specification Comparison
FeatureCertified Reference Material (CRM) Reagent / Working Standard Impact on Data Integrity
Purity Assignment Mass Balance (HPLC + TGA + KF + ROI) AND qNMR HPLC Area % (UV detection only)HPLC Area % ignores moisture, salts, and non-UV active impurities, often overestimating purity by 2-5%.
Isomeric Identity Confirmed by 1H & 19F NMR (Regiospecific splitting)Assumed by Synthesis RouteHigh risk of using the wrong isomer (e.g., 6-amino-5-fluoro) which may co-elute in generic gradients.
Fluoride Content Quantified (IC or F-ISE)UnknownResidual inorganic fluoride (NaF/KF) ruins stoichiometric calculations for subsequent couplings.
Water Content Measured (Karl Fischer)"Dry" (Theoretical)This hygroscopic amine can absorb >1% water, causing molarity errors in stock solutions.
Traceability SI-Traceable (via NIST/BIPM standards)Lot-specific onlyCRM ensures data is defensible in IND/NDA filings; Reagents do not.
Deep Dive: The 19F NMR Advantage

While HPLC-UV requires specific method development to separate the 5-amino-2-fluoro (Target) from the 6-amino-2-fluoro (Impurity), 19F NMR separates them by chemical shift physics alone.

  • Target (2-F): ~ -70 to -75 ppm (Coupled to H3).

  • Impurity (De-fluorinated): Silent.

  • Isomer (3-F or 6-F): Distinct shifts (>5 ppm difference) due to different electronic environments relative to the nitrile group.

Technical Guide: Validated Experimental Workflows

Workflow Visualization: The Dual-Tier QC System

The following diagram illustrates the necessary logic flow for qualifying 5-Amino-2-fluoronicotinonitrile, ensuring both organic purity and stoichiometric accuracy.

QC_Workflow Raw Raw Material (CAS 1260663-78-2) Tier1 Tier 1: Identity & Isomerism (19F & 1H NMR) Raw->Tier1 Dissolve in DMSO-d6 Decision Isomeric Purity > 99.5%? Tier1->Decision Check Chemical Shifts Tier2 Tier 2: Organic Impurity Profiling (HPLC-UV/MS) Tier3 Tier 3: Mass Balance (TGA + KF + ROI) Tier2->Tier3 Organic Purity Established Decision->Tier2 Yes (Single Species) Fail REJECT / Reprocess (Isomer Impurity Detected) Decision->Fail No (Mixed Isomers) Final Release as CRM (Assigned Purity w/ Uncertainty) Tier3->Final Calculate Absolute Purity

Figure 1: A self-validating QC workflow. Note that NMR (Tier 1) precedes HPLC (Tier 2) to rule out isomeric mixtures immediately.

Protocol A: 19F qNMR for Absolute Purity (The "Gold Standard")

This protocol eliminates the need for an identical reference standard by using an internal calibrator.

Reagents:

  • Analyte: ~15 mg 5-Amino-2-fluoronicotinonitrile (accurately weighed).

  • Internal Standard (IS): ~10 mg 3,5-Bis(trifluoromethyl)benzoic acid (Traceable Grade).

  • Solvent: DMSO-d6 (0.75 mL).

Methodology:

  • Preparation: Weigh Analyte (

    
    ) and IS (
    
    
    
    ) into the same vial using a 5-digit balance. Dissolve completely in DMSO-d6.
  • Acquisition:

    • Pulse Sequence: zgig (Inverse gated decoupling) to suppress NOE and ensure quantitative integration.

    • Relaxation Delay (D1):

      
       (typically 30s for fluorinated aromatics).
      
    • Scans: 64 (for S/N > 250:1).

    • Center Frequency: Set between analyte and IS shifts.

  • Processing: Phase and baseline correct manually. Integrate the Analyte signal (

    
    ) and IS signal (
    
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    is number of Fluorines (1 for Analyte, 6 for IS).

Why this matters: This method detects all fluorinated impurities, including those that might not elute or absorb UV in the HPLC method.

Protocol B: High-Resolution HPLC for Impurity Profiling

While qNMR gives absolute purity, HPLC is required to detect non-fluorinated impurities (e.g., starting material precursors).

Instrument: UHPLC with Diode Array Detector (DAD). Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 4.6 mm). Mobile Phase:

  • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity for amines).

  • B: Acetonitrile.[1]

Gradient:

Time (min) % B
0.0 5
10.0 60
12.0 95

| 15.0 | 5 |

Critical Control Point: The amino group at position 5 makes the molecule basic. Using a neutral pH mobile phase will cause peak tailing and loss of resolution. Acidic pH (2.0-2.5) is mandatory to protonate the amine and ensure sharp peak shape.

Impurity Fate Mapping

Understanding where impurities originate allows researchers to select the right standard to detect them.

Impurity_Map cluster_detect Detection Method SM Starting Material (2,5-Difluoronicotinonitrile) Reaction Nucleophilic Aromatic Substitution (SnAr) SM->Reaction Reagent Ammonia Source (NH3 / NH4OH) Reagent->Reaction Target Target: 5-Amino-2-fluoro (CAS 1260663-78-2) Reaction->Target Major Path IsoImp Isomer Impurity: 6-Amino-2-fluoro Reaction->IsoImp Regio-selectivity Defect HydroImp Hydrolysis Impurity: Amide/Acid Target->HydroImp Storage (Moisture) qNMR Detected by 19F qNMR IsoImp->qNMR HPLC Detected by HPLC-UV HydroImp->HPLC

Figure 2: Impurity Fate Map. Note that the isomeric impurity is a byproduct of the reaction selectivity, while hydrolysis is a storage stability issue.

Conclusion

For 5-Amino-2-fluoronicotinonitrile, "purity" is not a single number—it is a composite of isomeric identity and stoichiometric mass balance.

  • Use Reagent Grade only for rough scouting reactions where stoichiometry errors of <10% are acceptable.

  • Use CRMs for determining reaction kinetics, final product purity, and any GMP-regulated activity. The cost of the standard is negligible compared to the cost of a failed pilot plant run caused by an incorrect isomer.

References

  • CAS Registry . "5-Amino-2-fluoronicotinonitrile (CAS 1260663-78-2)".[2][3][4] Chemical Abstracts Service. Link

  • Almac Group . "Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis". Almac Sciences Technical Papers. Link

  • BenchChem . "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment". BenchChem Technical Guides. Link

  • Enovatia . "Advantages of Quantitative NMR for the Determination of Relative Response Factors". Enovatia White Papers. Link

  • US Food and Drug Administration (FDA) . "Pralsetinib (GAVRETO) Approval History and chemical structure context". FDA Approved Drugs.[5] Link

  • International Conference on Harmonisation (ICH) . "ICH Q3A(R2): Impurities in New Drug Substances". ICH Guidelines. Link

Sources

Validation

comparative synthesis efficiency of 5-Amino-2-fluoronicotinonitrile analogs

Comparative Synthesis Efficiency of 5-Amino-2-fluoronicotinonitrile Analogs: A Technical Guide The 5-amino-2-fluoronicotinonitrile scaffold (and its regioisomeric analogs) is a highly privileged building block in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Efficiency of 5-Amino-2-fluoronicotinonitrile Analogs: A Technical Guide

The 5-amino-2-fluoronicotinonitrile scaffold (and its regioisomeric analogs) is a highly privileged building block in modern drug discovery. It is frequently utilized in the synthesis of ATP-competitive kinase inhibitors, PARP inhibitors, and novel agrochemicals. The strategic value of this molecule lies in its orthogonal reactivity: the C2-fluorine acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr), the C5-amine serves as a handle for amidation or cross-coupling, and the C3-nitrile provides critical hydrogen-bonding interactions within target protein binding pockets.

As a Senior Application Scientist, evaluating the synthesis of this scaffold requires balancing atom economy, chemoselectivity, and scalability. This guide objectively compares the three primary synthetic routes to 5-amino-2-fluoronicotinonitrile and its analogs, providing mechanistic causality and validated experimental protocols.

Mechanistic Rationale & Reactivity Profile

Before selecting a synthetic route, it is critical to understand the electronic landscape of the target molecule. The pyridine ring is inherently electron-deficient. The addition of the strongly electron-withdrawing cyano (-CN) group at the C3 position further activates the C2 position, making the C-F bond highly labile.

Reactivity Core 5-Amino-2-fluoronicotinonitrile (Core Scaffold) C2 C2 Position (SNAr with Amines/Alcohols) Core->C2 Activated by F & CN C5 C5 Position (Amidation/Coupling) Core->C5 Nucleophilic NH2 C3 C3 Position (Target Binding/H-Bonding) Core->C3 Nitrile Vector

Reactivity profile of the 5-amino-2-fluoronicotinonitrile scaffold.

Comparative Synthetic Workflows

Synthesizing 5-amino-2-fluoronicotinonitrile typically relies on one of three distinct disconnections. The choice of route dictates the impurity profile and the overall process mass intensity (PMI).

Workflows SM1 5-Bromo-2-fluoronicotinonitrile Prod 5-Amino-2-fluoronicotinonitrile SM1->Prod Route A: Pd-Catalyzed Amination SM2 2-Fluoro-5-nitronicotinonitrile SM2->Prod Route B: Chemoselective Reduction SM3 5-Amino-2-chloronicotinonitrile SM3->Prod Route C: Halogen Exchange

Comparative synthetic routes to 5-amino-2-fluoronicotinonitrile.

Route A: Buchwald-Hartwig Cross-Coupling

Mechanism & Causality: This route utilizes 5-bromo-2-fluoronicotinonitrile. The C-Br bond is significantly weaker than the C-F bond, allowing palladium(0) to undergo oxidative addition exclusively at the C5 position. This regioselectivity is absolute, preserving the C2-fluorine. While historically challenging with volatile amines, modern sealed-tube methodologies and bulky phosphine ligands (e.g., tBuBrettPhos or dppp) have made this highly efficient[1][2]. Drawbacks: High catalyst cost and the need for strictly anhydrous conditions.

Route B: Chemoselective Nitro Reduction (The Industry Standard)

Mechanism & Causality: Starting from 2-fluoro-5-nitronicotinonitrile, the goal is to reduce the nitro group to an amine. Crucially, catalytic hydrogenation (Pd/C, H₂ gas) must be avoided. The C-F bond in this specific scaffold is highly susceptible to hydrodefluorination under Pd/C conditions due to the adjacent activating cyano group. Instead, a Single-Electron Transfer (SET) reduction using activated Iron (Fe) or Zinc (Zn) in mildly acidic media (NH₄Cl or AcOH) provides perfect chemoselectivity, leaving the C-F bond intact[3][4]. Drawbacks: Generation of iron oxide sludge, which requires careful filtration.

Route C: Halogen Exchange (Halex)

Mechanism & Causality: This route attempts nucleophilic aromatic substitution (SNAr) on 5-amino-2-chloronicotinonitrile using a fluoride source (e.g., KF/18-crown-6 or TBAF). Because the 5-amino group is electron-donating, it partially deactivates the pyridine ring toward SNAr compared to a nitro analog. Drawbacks: Requires harsh thermal conditions (>120 °C in DMSO), leading to significant degradation and poor yields. It is generally considered the least efficient pathway.

Quantitative Efficiency Comparison

The following table summarizes the performance metrics of each route based on standard process chemistry parameters.

Synthetic RouteTypical Yield (%)Atom EconomyScalabilityKey Operational Challenge
A: Buchwald-Hartwig (Pd/Ligand) 65–75%ModerateModerateCatalyst cost, anhydrous handling
B: Nitro Reduction (Fe/NH₄Cl) 80–88% High Excellent Iron waste filtration (Celite required)
C: Halex (KF/18-crown-6) 35–45%LowPoorHigh temp required, tar formation

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for critical operational steps is explicitly noted.

Protocol 1: Chemoselective Nitro Reduction (Route B)

This is the recommended scalable route for producing 5-amino-2-fluoronicotinonitrile.

  • System Setup: Charge a 500 mL 3-neck round-bottom flask with 2-fluoro-5-nitronicotinonitrile (10.0 g, 59.8 mmol), ethanol (100 mL), and a solution of ammonium chloride (NH₄Cl, 16.0 g, 300 mmol) in water (40 mL).

  • Thermal Activation: Heat the biphasic mixture to 60 °C under vigorous mechanical stirring.

  • Chemoselective Reduction: Add activated iron powder (325 mesh, 16.7 g, 300 mmol) portion-wise over 30 minutes.

    • Causality Check: Portion-wise addition is mandatory. The SET reduction is highly exothermic; bulk addition will cause solvent boil-over and potential loss of containment[5].

  • Reaction Monitoring: Stir at 60 °C for 2 hours. Monitor via LCMS. The reaction is complete when the nitro peak (M+H = 168) is fully replaced by the amine peak (M+H = 138).

  • Sludge Removal: Filter the hot reaction mixture directly through a tightly packed pad of Celite. Wash the filter cake with hot ethyl acetate (3 × 50 mL).

    • Causality Check: Filtering while hot prevents the product from co-crystallizing with the iron oxide matrix, which would drastically reduce isolated yield.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to afford the product as a pale yellow solid.

Protocol 2: Buchwald-Hartwig Amination via Ammonia Surrogate (Route A)

Ideal for late-stage functionalization or when the nitro precursor is unavailable.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask, combine 5-bromo-2-fluoronicotinonitrile (5.0 g, 24.9 mmol), Pd₂(dba)₃ (0.45 g, 0.5 mmol, 2 mol%), and tBuBrettPhos (0.48 g, 1.0 mmol, 4 mol%).

    • Causality Check: tBuBrettPhos is selected because its extreme steric bulk accelerates the reductive elimination step, preventing the formation of undesired diarylamine byproducts[2].

  • Inert Atmosphere: Evacuate and backfill the flask with ultra-pure N₂ three times.

  • Reagent Addition: Add anhydrous THF (50 mL) followed by Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 30.0 mL, 30.0 mmol).

  • Coupling: Heat the dark red solution at 65 °C for 4 hours.

  • Hydrolysis: Cool to 0 °C and carefully quench with 1M HCl (30 mL). Stir for 30 minutes at room temperature.

    • Causality Check: The initial coupling forms a silylated amine intermediate. The acidic quench is required to hydrolyze the N-Si bonds and liberate the free primary amine.

  • Workup: Neutralize with saturated aqueous NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography to yield the target compound.

References

1.[1] A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed (National Institutes of Health). Available at: 2.[2] A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society (ACS). Available at: 3.[3] The Development of a Scalable, Chemoselective Nitro Reduction. ResearchGate. Available at: 4.[4] Some Items of Interest to Process R&D Chemists and Engineers. American Chemical Society (ACS). Available at: 5.[5] Application Notes and Protocols: Reduction of 3-Ethyl-4-nitropyridine 1-oxide. Benchchem. Available at:

Sources

Safety & Regulatory Compliance

Safety

5-Amino-2-fluoronicotinonitrile proper disposal procedures

Topic: 5-Amino-2-fluoronicotinonitrile Proper Disposal Procedures Executive Safety Directive STOP & READ: 5-Amino-2-fluoronicotinonitrile (CAS: 53312-81-5) presents a dual-hazard profile unique to fluorinated nitriles.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Amino-2-fluoronicotinonitrile Proper Disposal Procedures

Executive Safety Directive

STOP & READ: 5-Amino-2-fluoronicotinonitrile (CAS: 53312-81-5) presents a dual-hazard profile unique to fluorinated nitriles.[1][2] Upon thermal decomposition or reaction with strong acids, it can liberate Hydrogen Cyanide (HCN) and Hydrogen Fluoride (HF) .[2] Standard organic waste protocols are insufficient without specific segregation and compatibility checks.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the chemical identity and its specific risks.[3] This compound is a pyridine derivative, meaning it possesses aromatic stability but carries functional groups that dictate its waste classification.

PropertySpecificationDisposal Implication
CAS Number 53312-81-5Unique identifier for waste manifests.[1][2]
Molecular Formula C₆H₄FN₃High Nitrogen/Fluorine content requires high-temp incineration.[2]
GHS Classification Acute Tox. 3/4 (Oral/Dermal), IrritantMust be handled as Toxic and Irritant .[2]
Reactivity Acid-sensitive (Nitrile group)NEVER mix with acidic waste streams (Risk of HCN evolution).[1][2]
Decomposition Releases HF, HCN, NOx, COxFire/Spill scenarios require SCBA; standard respirators are insufficient.

Waste Characterization (RCRA Compliance)

As a researcher, you are the "Generator" under EPA guidelines. You must characterize this waste based on process knowledge .

  • Listed Waste Status: While 5-Amino-2-fluoronicotinonitrile is not explicitly P-listed or U-listed by specific CAS in 40 CFR 261.33, it is a Pyridine derivative .[1][2] If pyridine is used as a solvent in the process, the waste may carry the F005 code.[4][5]

  • Characteristic Waste Status:

    • Toxicity (D0xx): If the waste passes TCLP limits (unlikely for this specific solid unless dissolved), it may not carry a D-code, but best practice dictates managing it as Toxic .[1][2]

    • Reactivity (D003): While aromatic nitriles are more stable than cyanide salts, EHS protocols often flag all "cyano" compounds for potential HCN generation.[2] Labeling it as "Capable of generating toxic gas" is a prudent safety buffer. [2]

Decision: Manage as Non-Halogenated Organic Waste (unless mixed with halogenated solvents) with a "Toxic" subsidiary hazard.[2] Note: Even though it contains fluorine, many incinerators classify "halogenated" specifically for chlorinated/brominated solvents, but the F-content usually mandates specific high-temp incineration.[1][2]

Segregation & Packaging Protocol

This protocol uses a Self-Validating System : The physical packaging steps prevent the most common accident—incompatible mixing.

Step 1: Container Selection
  • Primary Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1][2]

    • Reasoning: Glass is acceptable, but HDPE eliminates breakage risk. More importantly, if trace hydrolysis occurs generating HF, HDPE is resistant, whereas glass can be etched/compromised.

  • Secondary Containment: Polypropylene tray or overpack bucket.

Step 2: Chemical Segregation (The "Acid Test")
  • Rule: This waste stream must be kept at pH 7-10 .

  • Validation: Verify that no acidic byproducts (e.g., HCl, H₂SO₄) from the synthesis are present in the solid.[2] If the material was precipitated from acid, it must be neutralized with Sodium Bicarbonate before packaging.

  • Incompatibility: Do not commingle with oxidizers (peroxides, nitrates) or strong acids.[2][3]

Step 3: Labeling
  • Standard Tag: "Hazardous Waste - Toxic Solid, Organic."[2]

  • Critical Detail: Add the constituent text: "Contains 5-Amino-2-fluoronicotinonitrile. Potential HF/HCN source if burned or acidified."[2]

Disposal Workflow

The following diagram outlines the decision logic for disposing of 5-Amino-2-fluoronicotinonitrile, ensuring no step is missed from bench to pickup.

DisposalWorkflow Start Waste Generation (5-Amino-2-fluoronicotinonitrile) CheckState Physical State Check: Solid or Solution? Start->CheckState Solid Solid Waste CheckState->Solid Powder/Crystals Solution Solution Waste CheckState->Solution Dissolved Container Transfer to HDPE Container (No Metal Cans) Solid->Container pHCheck CRITICAL STEP: pH Verification Solution->pHCheck Neutralize Neutralize with Sat. NaHCO3 pHCheck->Neutralize pH < 7 pHCheck->Container pH ≥ 7 Neutralize->pHCheck Retest Labeling Labeling: 'Toxic', 'Irritant' Note: 'Fluorinated Nitrile' Container->Labeling Segregate Segregate from: 1. Acids 2. Oxidizers Labeling->Segregate Pickup Request EHS/Vendor Pickup (Destruction: Incineration) Segregate->Pickup

Caption: Operational workflow for the safe segregation and packaging of fluorinated nitrile waste.

Emergency Spill Response

If containment fails, standard "spill kits" may be insufficient due to the HF/HCN risk.

  • Evacuate & Ventilate: If dust is airborne, evacuate immediately. The nitrile moiety can cause respiratory distress.

  • PPE Upgrade: Do not attempt cleanup with standard nitrile gloves alone if the spill is large or in solution. Double-glove (Nitrile over Laminate) and wear a full-face respirator with OV/AG/P100 cartridges (Organic Vapor/Acid Gas/Particulate).[1][2]

  • Neutralization (Liquid Spills):

    • Cover spill with a Dry Lime/Sand mix or a commercial Acid Neutralizer (even if the spill isn't acidic, this buffers potential HF generation).[2]

    • Avoid: Water (unless flooding to dilute), as it spreads the contamination.[2]

  • Decontamination: Wipe surfaces with a dilute (5%) Sodium Carbonate solution to ensure hydrolysis products are neutralized.[2]

References

  • PubChem. (2025).[2] 5-Amino-2-fluorobenzonitrile Compound Summary (Analogous Structure Safety Data). National Library of Medicine. [Link]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[6] [Link]6]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

Sources

Handling

Comprehensive Handling &amp; Safety Protocol: 5-Amino-2-fluoronicotinonitrile

This guide outlines the rigorous safety, logistical, and operational protocols for handling 5-Amino-2-fluoronicotinonitrile (CAS 1260663-78-2).[1][2] It is designed for researchers and scale-up chemists who require actio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous safety, logistical, and operational protocols for handling 5-Amino-2-fluoronicotinonitrile (CAS 1260663-78-2).[1][2] It is designed for researchers and scale-up chemists who require actionable, high-integrity data to maintain safety compliance and experimental success.[1][2]

CAS Number: 1260663-78-2 Molecular Formula: C₆H₄FN₃ Molecular Weight: 137.11 g/mol Synonyms: 5-Amino-2-fluoro-3-pyridinecarbonitrile; 3-Cyano-5-amino-2-fluoropyridine.[1][2][3]

Executive Summary & Chemical Context

5-Amino-2-fluoronicotinonitrile is a critical pharmacophore intermediate, frequently employed in the synthesis of kinase inhibitors (e.g., BTK or EGFR inhibitors) where the electron-deficient pyridine ring modulates metabolic stability and binding affinity.[1][2]

While often classified as "Harmful" (Category 4) rather than "Fatal" (Category 1/2), this compound presents a dual-hazard profile :[1][2]

  • Acute Toxicology: It acts as a sensitizer and irritant to mucosal membranes.[2][4]

  • Combustion Risks: The molecule contains both fluorine and nitrile moieties.[4] Thermal decomposition releases Hydrogen Fluoride (HF) and Hydrogen Cyanide (HCN) , requiring specific fire-response protocols distinct from standard organic fires.

Risk Assessment & Hazard Analysis (GHS)

The following classification is based on structure-activity relationships (SAR) of fluorinated aminocyanopyridines.

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[1][2]Pyridine-based inhibition of neurological/metabolic function.[2][4]
Skin Irritation 2H315: Causes skin irritation.[2][4][5]Lipophilic fluorine aids dermal penetration; amino group is basic/caustic.[2][4]
Eye Irritation 2AH319: Causes serious eye irritation.[2][4][5]Mechanical abrasion and chemical irritation of corneal tissue.[4]
STOT - SE 3H335: May cause respiratory irritation.[2][4][5][6]Inhalation of fine dust triggers bronchial inflammation.[4]

Critical Warning: Do not underestimate the "Harmful" designation. Chronic exposure to pyridine analogs can lead to cumulative hepatic or renal stress.[2][4]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for handling fluorinated nitriles during scale-up or powder manipulation.[2][4] Use this tiered protection matrix.[2][4][5][7]

Body AreaStandard Handling (<1g)Scale-Up / High Dust (>1g)Rationale
Hand Protection Double Nitrile Gloves (min 5 mil thickness).[1][2]Laminate / Barrier Gloves (e.g., Silver Shield) under Nitrile.[4]Nitrile offers good splash protection, but fluorinated aromatics can permeate thin rubber over time.[4]
Respiratory Fume Hood (Face Velocity >100 fpm).[4]N95/P100 Respirator plus Fume Hood.Prevents inhalation of fine particulates during weighing/transfer.[4]
Eye/Face Chemical Safety Goggles (ANSI Z87.1).[4]Face Shield + Goggles.[2][4][6]Protects against projectile crystals or splashes that could release HF upon eye contact.[2][4]
Body Cotton Lab Coat (Buttoned).[4]Tyvek® Disposable Coveralls .Prevents contamination of street clothes; Tyvek repels dust accumulation.[4]

Operational Protocol: Safe Handling Lifecycle

This workflow ensures containment from storage to reaction.[2][4]

Phase 1: Storage & Stability[2][7]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic and air-sensitive.[2][4] Store under inert gas (Argon or Nitrogen) .[4]

  • Container: Amber glass to prevent photodegradation.[2][4] Cap must be Parafilm-sealed to prevent moisture ingress (hydrolysis of the nitrile is slow but possible).[2][4]

Phase 2: Weighing & Transfer[2]
  • Static Control: Fluorinated powders are often static-prone.[2][4] Use an antistatic gun or polonium strip near the balance.[4]

  • Containment: Perform all weighing inside a certified chemical fume hood.

  • Technique: Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary container to weigh, then discard excess as waste (do not return to stock).

Phase 3: Reaction Setup
  • Solvent Choice: Highly soluble in DMSO, DMF, and Methanol.

  • Exotherm Management: When reacting with strong electrophiles or acids, add reagents dropwise at 0°C. The amino group is nucleophilic; rapid addition can cause thermal runaway.[4]

Phase 4: Waste Disposal[2][4]
  • Never dispose of down the drain.[4]

  • Solid Waste: Bag in double-sealed polyethylene bags labeled "Toxic Solid - Fluorinated/Nitrile."[1][2]

  • Liquid Waste: Segregate into "Halogenated Organic Waste."[2][4]

  • Destruction Method: Incineration in a facility equipped with a scrubber to neutralize HF and NOx gases.[4]

Visualizations

Diagram 1: Safe Handling Workflow

This logic flow ensures no step is missed during the experimental lifecycle.

SafeHandling cluster_safety Critical Safety Checkpoints Storage 1. Storage (2-8°C, Argon, Amber Glass) Weighing 2. Weighing (Fume Hood, Antistatic, N95) Storage->Weighing Equilibrate to RT Reaction 3. Reaction (Exotherm Control, 0°C Start) Weighing->Reaction Dissolve (DMSO/DMF) Disposal 4. Disposal (Halogenated Waste, Incineration) Reaction->Disposal Quench & Segregate

Caption: Operational lifecycle for 5-Amino-2-fluoronicotinonitrile, emphasizing temperature control and waste segregation.

Diagram 2: Emergency Response Logic

A decision tree for spills or fire events involving fluorinated nitriles.

EmergencyResponse Event Emergency Event Type Identify Type Event->Type Spill Powder Spill Type->Spill Fire Fire / Thermal Decomp Type->Fire ActionSpill 1. Evacuate Area 2. Don Full PPE (Tyvek + Resp) 3. Cover with Wet Paper Towels (Prevents Dust) Spill->ActionSpill ActionFire 1. Do NOT inhale smoke (HF/HCN risk) 2. Use Dry Chemical / CO2 3. Alert Firefighters of Fluorine content Fire->ActionFire

Caption: Decision matrix for emergency response. Note the specific warning regarding HF/HCN smoke inhalation.

Scientific Context: Why This Molecule?

In drug discovery, the 5-Amino-2-fluoronicotinonitrile scaffold is a "privileged structure."[1][2]

  • Fluorine (C-2): Increases lipophilicity and metabolic stability by blocking oxidative metabolism at the 2-position.[2][4]

  • Nitrile (C-3): Acts as a hydrogen bond acceptor in the kinase hinge region or can be hydrolyzed to an amide/acid for further diversification.[2][4]

  • Amine (C-5): The primary handle for coupling with acyl chlorides or aldehydes to build the core drug scaffold.[2][4]

Reference Data for Verification:

  • Purity: Typically ≥98% (HPLC).[2][4]

  • Solubility: DMSO (>50 mg/mL), Methanol.[4] Insoluble in water.[4]

  • 1H NMR: Diagnostic peaks at ~7.5–8.0 ppm (aromatic CH) and broad singlet ~5.5 ppm (NH₂).[4]

References

  • National Institutes of Health (NIH) - PubChem. (2024).[2][4] Compound Summary: Fluorinated Aminopyridines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Laboratory Safety Guidance for Pyridine and Nitrile Compounds. Retrieved from [Link]

Sources

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